3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(6-9(13)14)7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEUFFPHZNVSKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624578 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683218-80-6 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-cyclopropylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid properties
An In-Depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic Acid for Advanced Drug Development
Introduction: A Unique Building Block for Modern Medicinal Chemistry
This compound, also known as Boc-3-cyclopropyl-β-alanine, is a synthetic, non-proteinogenic β-amino acid. Its structure is distinguished by two key features that make it highly valuable for researchers in drug discovery and peptide science: a cyclopropyl group attached at the β-position and a tert-butoxycarbonyl (Boc) protecting group on the amine.
The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. This small, rigid ring can improve metabolic stability, increase potency by fixing conformation, and modulate physicochemical properties such as solubility and lipophilicity.[1] The β-amino acid scaffold itself is of significant interest as it is a fundamental component for building β-peptides, which can form stable secondary structures like helices and sheets, and are often resistant to enzymatic degradation.[2] Finally, the Boc group provides a reliable and readily cleavable protecting group, essential for controlled, stepwise peptide synthesis and other complex organic transformations.[3][4]
This guide provides a comprehensive overview of the core properties, synthesis, characterization, and applications of this versatile building block, offering field-proven insights for its effective use in research and development.
Part 1: Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for planning synthetic reactions, developing analytical methods, and understanding the compound's general behavior.
| Property | Value | Source(s) |
| IUPAC Name | 3-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid | [1] |
| Synonyms | Boc-3-cyclopropyl-beta-alanine | - |
| CAS Number | 683218-80-6 | [1] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.28 g/mol | [1] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Boiling Point | 381.6 ± 25.0 °C (Predicted) | [1] |
| Density | 1.073 ± 0.06 g/cm³ (Predicted) | [5] |
| Purity | Commercially available at ≥95% or ≥97% | [1][6] |
Part 2: Synthesis and Purification Workflow
The synthesis of β-amino acids can be approached through various methodologies.[2][7] A common and effective strategy for a compound like Boc-3-cyclopropyl-β-alanine involves a multi-step sequence starting from cyclopropanecarboxaldehyde. The following protocol is a representative, robust method grounded in established organic chemistry principles.
Rationale for Synthetic Strategy
The chosen pathway builds the carbon backbone through a Horner-Wadsworth-Emmons reaction, which reliably forms the α,β-unsaturated ester. This is followed by a diastereoselective conjugate addition of an amine, a standard method for introducing the β-amino functionality. The final step is the well-established protection of the resulting amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O), a reagent known for its high yield and clean reaction profile.[4]
Detailed Step-by-Step Synthesis Protocol
-
Step 1: Synthesis of Ethyl 3-cyclopropylacrylate.
-
To a stirred, cooled (0 °C) suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate dropwise under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the ylide.
-
Add a solution of cyclopropanecarboxaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl 3-cyclopropylacrylate.
-
-
Step 2: Conjugate Addition of Benzylamine.
-
Dissolve the purified ethyl 3-cyclopropylacrylate in methanol.
-
Add benzylamine to the solution and stir the mixture at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude ethyl 3-(benzylamino)-3-cyclopropylpropanoate.
-
-
Step 3: Boc Protection and Saponification.
-
Dissolve the crude product from Step 2 in a suitable solvent such as dichloromethane (DCM) or THF.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 4-8 hours.
-
After protection is complete, add a solution of lithium hydroxide (LiOH) in a water/THF/methanol mixture to saponify the ester.
-
Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed.
-
Acidify the reaction mixture to pH ~3 with cold 1N HCl.
-
Extract the product with ethyl acetate.
-
-
Step 4: Deprotection of Benzyl Group and Final Purification.
-
Dissolve the product from Step 3 in methanol.
-
Add palladium on carbon (10% Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the benzyl group is cleaved.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
The resulting crude product, this compound, can be purified by recrystallization or flash chromatography to achieve high purity.
-
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for the target compound.
Part 3: Analytical Characterization
Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic techniques provides a complete structural profile. While specific spectra for this exact compound are proprietary or not publicly available, the expected data can be reliably predicted based on its structure and general spectroscopic principles.[8][9]
| Technique | Expected Observations |
| ¹H NMR | ~10.0-12.0 ppm (broad s, 1H): Carboxylic acid proton (-COOH).[8][10]~5.0-5.5 ppm (broad d, 1H): Amide proton (-NH-).~3.5-4.0 ppm (m, 1H): Proton on the β-carbon (-CH(NH)-).~2.4-2.7 ppm (m, 2H): Protons on the α-carbon (-CH₂-COOH).~1.45 ppm (s, 9H): Protons of the tert-butyl group (-C(CH₃)₃).~0.2-1.0 ppm (m, 5H): Protons of the cyclopropyl ring. |
| ¹³C NMR | ~175-180 ppm: Carboxylic acid carbonyl carbon (-COOH).[9]~155-157 ppm: Urethane carbonyl carbon (-NHCOO-).~79-81 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).~45-55 ppm: β-carbon.~35-40 ppm: α-carbon.~28.5 ppm: Methyl carbons of the tert-butyl group.~5-15 ppm: Carbons of the cyclopropyl ring. |
| IR (Infrared Spectroscopy) | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with C-H stretches.[8]~3300-3400 cm⁻¹ (medium): N-H stretch of the amide.~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer.[8]~1680-1700 cm⁻¹ (strong): C=O stretch of the Boc-urethane group. |
| MS (Mass Spectrometry) | [M+Na]⁺: Expected at m/z 252.12.[M-H]⁻: Expected at m/z 228.13.A characteristic fragment corresponds to the loss of the tert-butyl group (57 amu) or isobutylene. |
Part 4: Applications in Drug Discovery and Peptide Science
The unique structural combination of this compound makes it a powerful tool for addressing common challenges in drug development.
Enhancing Pharmacokinetic and Pharmacodynamic Properties
The cyclopropyl group is often considered a "bioisostere" for a phenyl ring or other larger groups but with a smaller size and different electronic properties. Its primary benefits include:
-
Metabolic Stability: The cyclopropyl ring is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.[1]
-
Conformational Rigidity: The rigid nature of the ring can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.[1]
-
Improved Permeability: The introduction of the cyclopropyl moiety can modulate lipophilicity to enhance membrane permeability and oral bioavailability.
Use in Peptidomimetics and β-Peptides
β-amino acids are not substrates for the proteases that typically degrade peptides made from α-amino acids. Incorporating Boc-3-cyclopropyl-β-alanine into a peptide sequence can therefore create peptidomimetics with significantly enhanced stability in biological systems. These β-peptides can adopt unique and stable secondary structures, making them valuable for mimicking or disrupting protein-protein interactions.[2]
Role as a Chiral Building Block
Enantiomerically pure forms of this compound are critical starting materials for asymmetric synthesis.[11][12] The defined stereocenter at the β-carbon allows for the construction of complex chiral molecules with precise three-dimensional architectures, which is essential for achieving specificity in drug-target interactions.
Conceptual Framework for Application
Caption: Logical flow from structural features to development outcomes.
Part 5: Safety, Handling, and Storage
While not classified as a hazardous substance, proper laboratory protocols should always be followed when handling this compound and related compounds.[13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8 °C to ensure long-term stability.[1][13]
-
Incompatibilities: Avoid strong oxidizing agents.[14]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers solutions to several persistent challenges in modern drug discovery. Its unique combination of a conformationally rigid cyclopropyl group, a stable β-amino acid backbone, and a versatile Boc protecting group provides medicinal chemists and peptide scientists with a powerful tool to create novel therapeutics with enhanced stability, potency, and favorable pharmacokinetic profiles. A thorough understanding of its properties and synthesis is key to unlocking its full potential in the development of next-generation pharmaceuticals.
References
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]
-
Kaur, P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Modern Chemistry & Applications. [Link]
-
ResearchGate. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]
-
Juaristi, E., et al. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Tetrahedron: Asymmetry. [Link]
-
Davies, S. G., & Ichihara, O. (1992). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry. [Link]
-
CMIChem. Product Page: this compound. [Link]
-
AAPPTec. (2015). Safety Data Sheet: Boc-L-β-homoalanine. [Link]
-
PubChem. Compound Summary: (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid. [Link]
-
PubChem. Compound Summary: 3-(((Tert-butoxy)carbonyl)amino)butanoic acid. [Link]
-
Organic Syntheses. Procedure: tert-BUTOXYCARBONYL-L-PROLINE. [Link]
-
PubChem. Compound Summary: (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid. [Link]
-
Organic Syntheses. Procedure: L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
PubChem. Compound Summary: (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. [Link]
-
Gouveia, M. J., & Castanho, M. A. R. B. (2017). Amino Acids in the Development of Prodrugs. Molecules. [Link]
-
Doc Brown's Chemistry. 1H NMR spectrum of propanoic acid. [Link]
-
Blumberg Institute. (2024). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]
-
Satoh, Y., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences. [Link]
Sources
- 1. cas 683218-80-6|| where to buy this compound [english.chemenu.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Buy (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dicyclopropylpropanoic acid [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-((Tert-butoxycarbonyl)(propyl)amino)propanoic acid CAS#: 1049159-46-7 [m.chemicalbook.com]
- 6. BLDpharm - Bulk Product Details [bldpharm.com]
- 7. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
A Comprehensive Technical Guide to the Physicochemical Characteristics of Boc-cyclopropyl-beta-alanine
Introduction: The Significance of Boc-cyclopropyl-beta-alanine in Modern Drug Discovery
In the landscape of peptide synthesis and drug development, the incorporation of non-canonical amino acids is a key strategy for modulating the pharmacological properties of therapeutic candidates. Boc-cyclopropyl-beta-alanine, a derivative of the beta-amino acid, has emerged as a valuable building block for medicinal chemists. Its unique structural features—the sterically demanding tert-butyloxycarbonyl (Boc) protecting group and the conformationally constrained cyclopropyl moiety—impart desirable characteristics to peptides and small molecules. The cyclopropyl group can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation and can also influence the conformational preferences of the molecule, which is critical for receptor binding and biological activity.[1][2]
This guide provides an in-depth exploration of the core physicochemical characteristics of Boc-cyclopropyl-beta-alanine. As a Senior Application Scientist, the following sections are designed to not only present established data but also to provide the causal reasoning behind experimental choices and to equip researchers with self-validating protocols for determining these critical parameters. Understanding these properties is paramount for optimizing reaction conditions, purification strategies, and formulation development, ultimately accelerating the drug discovery process.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity. Boc-cyclopropyl-beta-alanine is commercially available, typically as the dicyclohexylammonium (DCHA) salt of its L- and D-enantiomers to improve stability and handling. However, the properties of the free acid are most relevant for its application in synthesis and for understanding its intrinsic behavior.
| Property | Data (L-enantiomer DCHA salt) | Data (D-enantiomer DCHA salt) | Data (Free Acid - Predicted/Inferred) |
| Molecular Formula | C₁₁H₁₉NO₄·C₁₂H₂₃N | C₁₁H₁₉NO₄·C₁₂H₂₃N | C₁₁H₁₉NO₄ |
| Molecular Weight | 410.53 g/mol [1] | 410.53 g/mol [2] | 229.27 g/mol |
| Appearance | White powder[1] | White powder[2] | Likely a white solid |
| Storage Conditions | 0 - 8 °C[1][2] | 0 - 8 °C[2] | 2-8°C, desiccated |
Note: The data for the free acid is inferred from the DCHA salt and general knowledge of Boc-protected amino acids.
Purity and Chromatographic Behavior
The purity of Boc-cyclopropyl-beta-alanine is critical for its successful application in peptide synthesis, as impurities can lead to the formation of undesired side products. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds like Boc-protected amino acids.
Expert Insights on Purity Analysis
Reverse-phase HPLC (RP-HPLC) is the preferred method for analyzing Boc-protected amino acids due to their moderate polarity. A C18 column is typically effective, and a mobile phase gradient of water and acetonitrile with an acidic modifier like trifluoroacetic acid (TFA) is used to ensure good peak shape and resolution. The Boc group provides a chromophore that allows for UV detection, typically at 210-220 nm.
Experimental Protocol: Purity Determination by RP-HPLC
This protocol provides a robust method for determining the purity of Boc-cyclopropyl-beta-alanine.
Instrumentation:
-
HPLC system with a gradient pump, UV detector, and autosampler.
Materials:
-
Boc-cyclopropyl-beta-alanine sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Boc-cyclopropyl-beta-alanine sample in a suitable solvent (e.g., a 1:1 mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
-
References
Technical Guide: Structural Elucidation of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic Acid
Preamble: The Imperative of Structural Integrity in Novel Amino Acids
In the landscape of modern drug discovery and peptide science, non-canonical amino acids (ncAAs) are indispensable tools for innovation.[1][2][3][] They offer novel side-chain functionalities and conformational constraints, enabling the design of peptidomimetics and small molecules with enhanced stability, potency, and pharmacokinetic profiles.[3][5] The subject of this guide, 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, is a prime example. It incorporates two key structural motifs: the cyclopropyl ring, which imparts conformational rigidity and can improve metabolic stability, and the tert-Butoxycarbonyl (Boc) protecting group, a cornerstone of modern peptide synthesis.[6][7][8]
The absolute confirmation of its molecular structure is not a mere formality but a critical prerequisite for its use in any research or development pipeline. An erroneous or impure starting material invalidates all subsequent biological and chemical data. This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of this molecule, grounded in established analytical principles and field-proven methodologies.
Molecular Profile:
-
Systematic Name: this compound
Section 1: The Integrated Analytical Workflow
The confirmation of a chemical structure is a process of convergent evidence. No single technique is sufficient; rather, we employ an orthogonal suite of analyses where each method corroborates the others to build an unassailable structural proof. The logical flow for elucidating the structure of our target molecule is outlined below. This workflow ensures that both purity and identity are established with the highest degree of confidence.
Section 2: Purity Determination via High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: Before committing to extensive spectroscopic analysis, it is paramount to establish the purity of the sample. HPLC is the gold standard for this purpose, separating the target compound from unreacted starting materials, byproducts, or other impurities.[] For this compound, which lacks a strong UV chromophore, detection at low wavelengths (200-220 nm) is necessary to observe the amide and carboxyl functionalities.[12]
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation: An HPLC system equipped with a UV detector, autosampler, and a C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is used.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent, sharpening peak shape for the carboxylic acid and protonating the amine, ensuring consistent retention.
-
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Solvent A and B to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
Expected Results: A successful synthesis and purification will yield a chromatogram dominated by a single, sharp peak. The retention time is characteristic of the compound under these specific conditions and serves as a quality control parameter for future batches. Purity should exceed 95% for the sample to be considered suitable for further structural analysis.
Section 3: Unambiguous Structure by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[7] It provides detailed information about the chemical environment, number, and connectivity of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for a complete and unambiguous assembly of the molecular puzzle.
Experimental Protocol: ¹H & ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the HPLC-purified sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Methanol-d₄ (MeOD), in a 5 mm NMR tube.[7]
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Lock the field frequency on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum with standard parameters (e.g., 16 scans, 1-second relaxation delay).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
Data Processing: Process both spectra using standard software (Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at δ 77.16 ppm).[7]
Data Interpretation and Expected Results
The combination of ¹H and ¹³C NMR spectra should account for every atom in the proposed structure of C₁₁H₁₉NO₄.
Table 1: Predicted ¹H NMR Signals for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Structural Insight |
|---|---|---|---|---|
| Cyclopropyl (CH₂) | 0.3 – 0.7 | Multiplet | 4H | Confirms the highly shielded, strained cyclopropyl ring. |
| Cyclopropyl (CH) | 0.8 – 1.2 | Multiplet | 1H | Unique methine proton of the cyclopropyl group. |
| Boc (C(CH₃)₃) | ~1.45 | Singlet | 9H | Unmistakable signature of the Boc protecting group.[7][13] |
| Propanoic (CH₂) | ~2.6 – 2.8 | Doublet of doublets | 2H | Protons adjacent to both a chiral center and a carbonyl group. |
| Propanoic (CH-N) | ~3.8 – 4.2 | Multiplet | 1H | Chiral center proton, adjacent to both cyclopropyl and propanoic CH₂. |
| Amide (NH) | ~5.0 – 5.5 | Broad Singlet | 1H | Exchangeable proton of the carbamate linkage. |
| Carboxylic Acid (OH) | >10 | Very Broad Singlet | 1H | Highly deshielded, acidic proton; will disappear upon D₂O shake.[14][15] |
Table 2: Predicted ¹³C NMR Signals for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Key Structural Insight |
|---|---|---|
| Cyclopropyl (CH₂) | 5 – 10 | Highly shielded sp³ carbons of the three-membered ring. |
| Cyclopropyl (CH) | 12 – 18 | Methine carbon of the cyclopropyl group. |
| Boc (CH₃) | ~28.5 | Nine equivalent methyl carbons of the tert-butyl group.[16] |
| Propanoic (CH₂) | ~40 | Carbon adjacent to the carboxylic acid. |
| Propanoic (CH-N) | ~55 | Carbon of the chiral center, bonded to nitrogen. |
| Boc (Quaternary C) | ~80.0 | Quaternary carbon of the tert-butyl group.[16] |
| Boc (C=O) | ~155.5 | Carbonyl carbon of the carbamate functional group.[16] |
| Carboxylic Acid (C=O) | ~175.0 | Carbonyl carbon of the carboxylic acid, typically downfield.[14][15][17] |
Self-Validation: The presence of all predicted signals, with correct integrations (¹H) and chemical shifts (¹H & ¹³C), provides powerful, self-validating evidence for the proposed structure. Further confirmation of connectivity can be achieved with 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).
Section 4: Molecular Weight and Fragmentation via Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental formula.[] Furthermore, the fragmentation pattern observed during tandem MS (MS/MS) acts as a molecular fingerprint, revealing key substructures like the Boc group and confirming their presence.[18] Electrospray ionization (ESI) is the preferred method for this type of polar molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquisition: Acquire spectra in both positive and negative ion modes.
-
Positive Mode Rationale: Protonation is expected at the nitrogen or carbonyl oxygen, yielding [M+H]⁺ or sodium adducts [M+Na]⁺.
-
Negative Mode Rationale: Deprotonation of the carboxylic acid is highly favorable, yielding [M-H]⁻.
-
-
Fragmentation (MS/MS): Select the parent ion of interest (e.g., [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Data Interpretation and Expected Results
Table 3: Predicted Mass Spectrometry Data
| Ion | Mode | Calculated m/z | Observed m/z (Expected) | Interpretation |
|---|---|---|---|---|
| [M+H]⁺ | Positive | 230.1387 | ~230.14 | Protonated parent molecule. |
| [M+Na]⁺ | Positive | 252.1206 | ~252.12 | Sodium adduct of the parent molecule. |
| [M-H]⁻ | Negative | 228.1241 | ~228.12 | Deprotonated parent molecule. |
| [M-C₄H₈+H]⁺ | Positive | 174.0863 | ~174.09 | Loss of isobutylene (56 Da) from the Boc group.[18] |
| [M-Boc+H]⁺ | Positive | 130.0862 | ~130.09 | Loss of the entire Boc group (100 Da).[19] |
| [C₄H₉]⁺ | Positive | 57.0704 | ~57.07 | Characteristic tert-butyl cation fragment.[19][20] |
Trustworthiness: The observation of the accurate mass for the parent ion (within 5 ppm error on a high-resolution instrument) confirms the elemental formula C₁₁H₁₉NO₄. The characteristic losses of 56 and 100 Da, along with the m/z 57 fragment, are definitive proof of the Boc group's presence.[19][20]
Section 5: Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR spectroscopy is a rapid and reliable method for identifying the key functional groups within a molecule.[21] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations. For our target molecule, FTIR will confirm the presence of the carboxylic acid, the carbamate (Boc group), and the N-H bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Clamp the sample to ensure good contact and acquire the spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be taken and subtracted from the sample spectrum.
Data Interpretation and Expected Results
Table 4: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
|---|---|---|---|
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding, a hallmark of carboxylic acids.[14][15][22] |
| ~3350 (moderate, sharp) | N-H stretch | Carbamate | Confirms the presence of the amide-like N-H bond. |
| ~2980, 2870 | C-H stretch | Aliphatic (Boc, Propanoic, Cyclopropyl) | Saturated C-H bonds. |
| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid | Characteristic carbonyl absorption for a hydrogen-bonded acid dimer.[15][22] |
| ~1690 (strong, sharp) | C=O stretch | Carbamate (Boc) | The "Amide I" band for the Boc group's carbonyl.[21][23] |
Authoritative Grounding: The simultaneous observation of the extremely broad O-H stretch and the two distinct, strong C=O stretches around 1710 and 1690 cm⁻¹ provides compelling, cross-validating evidence for the presence of both the carboxylic acid and the Boc-protected amine in the same molecule.
Conclusion: A Synthesis of Orthogonal Evidence
The structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of data from a suite of orthogonal analytical techniques. HPLC establishes purity, a non-negotiable starting point. Mass spectrometry confirms the exact molecular formula and validates the presence of key substructures through fragmentation. FTIR provides rapid confirmation of all critical functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive, atom-by-atom map of the molecule, revealing the precise connectivity and chemical environment of the entire structure. Only when the data from each of these experiments converge to tell the same, consistent story can the structure be considered fully and reliably elucidated, paving the way for its confident application in research and drug development.
References
- 1. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unnatural Amino Acids - Enamine [enamine.net]
- 6. cas 683218-80-6|| where to buy this compound [english.chemenu.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (R)-3-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoic … [cymitquimica.com]
- 10. This compound , 97% , 683218-80-6 - CookeChem [cookechem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scienceopen.com [scienceopen.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 16. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. acdlabs.com [acdlabs.com]
- 20. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic Acid (CAS 683218-80-6): A Key Building Block in Modern Medicinal Chemistry
This technical guide provides a comprehensive overview of the chemical data, synthesis, and applications of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, CAS number 683218-80-6. This document is intended for researchers, scientists, and drug development professionals who are interested in the use of novel building blocks to advance their therapeutic programs. We will delve into the strategic importance of this molecule, its physicochemical properties, a representative synthetic route, and its role as a valuable intermediate in medicinal chemistry.
Introduction: The Strategic Value of Non-Natural Amino Acids in Drug Design
In the landscape of modern drug discovery, the use of non-natural amino acids has become a cornerstone for the development of novel therapeutics with improved pharmacological profiles. These custom-designed building blocks offer a significant advantage over their natural counterparts by providing medicinal chemists with the tools to fine-tune the steric and electronic properties of drug candidates. One such class of valuable intermediates is β-amino acids containing unique carbocyclic moieties.
The subject of this guide, this compound, is a prime example of a strategically designed synthetic amino acid. It incorporates two key features that are highly sought after in medicinal chemistry: a β-amino acid backbone and a cyclopropyl group. The β-amino acid structure provides access to novel peptide and small molecule architectures, often leading to increased metabolic stability and unique conformational preferences.
The cyclopropyl ring, in particular, is a "privileged" structural motif in drug design. Its incorporation into a molecule can impart a range of beneficial properties, including:
-
Enhanced Potency: The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.[1][2]
-
Increased Metabolic Stability: The cyclopropyl group is often resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.[3][4]
-
Improved Pharmacokinetic Properties: The introduction of a cyclopropyl moiety can favorably modulate properties such as membrane permeability and plasma clearance.[1][2]
-
Reduced Off-Target Effects: By constraining the molecular conformation, the cyclopropyl group can enhance selectivity for the desired biological target.[1][2]
This guide will explore the chemical details of this compound and provide insights into its application as a versatile building block in the synthesis of complex therapeutic agents.
Chemical Identity and Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its chemical structure features a propanoic acid backbone with a cyclopropyl group and a tert-butoxycarbonyl (Boc)-protected amine at the β-position. The Boc protecting group is a common feature in peptide synthesis and organic chemistry, as it is stable under a wide range of conditions but can be readily removed under acidic conditions.
| Property | Value |
| CAS Number | 683218-80-6 |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| IUPAC Name | 3-cyclopropyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Synonyms | 3-(Boc-amino)-3-cyclopropylpropanoic acid, Boc-DL-3-amino-3-cyclopropyl-propionic acid |
| Melting Point | 107-108 °C |
| Boiling Point | 381.6 ± 25.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1CC1 |
| InChIKey | VGEUFFPHZNVSKU-UHFFFAOYSA-N |
Synthesis and Manufacturing: A Representative Protocol
While specific, proprietary manufacturing processes for this compound may vary, a representative synthesis can be conceptualized based on established organic chemistry principles for the formation of β-amino acids. The following multi-step protocol illustrates a plausible and robust route for laboratory-scale preparation.
Representative Synthetic Workflow
Caption: Representative synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of Cyclopropylideneacetic Acid
-
To a stirred solution of cyclopropanecarboxaldehyde (1.0 eq) in pyridine (5 vol), add malonic acid (1.1 eq) and piperidine (0.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC for the disappearance of the starting aldehyde.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford cyclopropylideneacetic acid.
Step 2: Formation of the Boc-protected Vinyl Amine Intermediate
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cyclopropylideneacetic acid (1.0 eq) in anhydrous toluene (10 vol).
-
Add triethylamine (1.2 eq) and tert-butanol (2.0 eq) to the solution.
-
To this stirred solution, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected vinyl amine intermediate.
Step 3: Michael Addition to Introduce the Propanoic Acid Backbone
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C.
-
In a separate flask, dissolve the Boc-protected vinyl amine intermediate (1.0 eq) in anhydrous THF at -78 °C.
-
Slowly add the LDA solution to the vinyl amine solution and stir for 30 minutes at -78 °C.
-
Add tert-butyl bromoacetate (1.5 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the diester intermediate.
Step 4: Hydrolysis to the Final Product
-
Dissolve the diester intermediate (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture to remove the THF.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
Role in Drug Discovery and Medicinal Chemistry
The strategic incorporation of this compound into drug candidates can be a powerful approach to address common challenges in drug development, such as poor metabolic stability and lack of target selectivity.
Application as a Peptidomimetic Building Block
The β-amino acid structure of this compound makes it an excellent candidate for the synthesis of peptidomimetics. When incorporated into a peptide sequence, it can induce unique secondary structures and provide resistance to enzymatic degradation by peptidases. The cyclopropyl group further enhances this effect by providing a rigid conformational constraint.
A Key Intermediate in the Synthesis of Hepatitis C Virus (HCV) Inhibitors
While direct clinical data for this compound is not publicly available, its structural motifs are found in potent inhibitors of the Hepatitis C virus (HCV) NS3/4A protease. This viral enzyme is essential for the replication of HCV, making it a prime target for antiviral drug development. The cyclopropyl group in these inhibitors often serves to enhance binding to the protease active site and improve the overall pharmacokinetic profile of the drug. The use of cyclopropyl-containing building blocks has been instrumental in the development of effective treatments for HCV.[5][6][7]
Caption: Simplified schematic of the role of HCV NS3/4A protease and its inhibition.
Conclusion
This compound (CAS 683218-80-6) is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a β-amino acid scaffold and a cyclopropyl moiety provides researchers with a powerful tool to design and synthesize novel therapeutics with enhanced potency, metabolic stability, and target selectivity. While it may not be an active pharmaceutical ingredient in its own right, its role as a key intermediate in the synthesis of complex drug molecules, such as those targeting the Hepatitis C virus, underscores its importance in the drug discovery and development pipeline. The representative synthetic protocol provided in this guide offers a practical starting point for researchers looking to incorporate this valuable building block into their synthetic strategies.
References
-
Tiwari, R. K., Buse, T. B., & Trivedi, A. R. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]
-
Synthesis of Boc-protected bicycloproline. (n.d.). PMC. Retrieved from [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ACS Publications. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Gagnon, A., & Charette, A. B. (2013). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. Retrieved from [Link]
-
A concise route to beta-Cyclopropyl amino acids utilizing 1,2-dioxines and stabilized phosphonate nucleophiles. (2008). PubMed. Retrieved from [Link]
-
(3S)-3-(((tert-butoxy)carbonyl)amino)-3-(2-methylphenyl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Boc-Protected Amino acids. (n.d.). ResearchGate. Retrieved from [Link]
- Hepatitis C Virus Inhibitors. (n.d.). Google Patents.
-
A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease. (2023). PubMed Central. Retrieved from [Link]
- Preparation method of (R) -epinephrine. (n.d.). Google Patents.
- Methods for the syntheses of alfentanil, sufentanil and remifentanil. (n.d.). Google Patents.
-
Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel. (n.d.). PMC. Retrieved from [Link]
- A kind of preparation method of medicine intermediate sartanbiphenyl. (n.d.). Google Patents.
- Method for synthesizing anastrozole. (n.d.). Google Patents.
- Methods of making incretin analogs. (n.d.). Google Patents.
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. nbinno.com [nbinno.com]
- 5. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopropyl Moiety: A Cornerstone in Modern Amino Acid Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Cyclopropyl Ring in Amino Acid Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart superior pharmacological properties is perpetual. Among these, non-proteinogenic amino acids bearing a cyclopropyl group have emerged as a particularly powerful tool in the design of next-generation therapeutics.[1][2] The unique structural and electronic properties of the three-membered ring bestow a remarkable combination of rigidity, metabolic stability, and conformational control upon the parent amino acid.[1][3] This guide provides a comprehensive technical overview of the discovery, synthesis, and application of these valuable building blocks, offering field-proven insights for researchers and drug development professionals.
The strategic incorporation of a cyclopropyl group can address multiple challenges encountered during drug discovery. It can enhance potency, reduce off-target effects, increase metabolic stability and brain permeability, and decrease plasma clearance.[3] Furthermore, the conformational restriction imposed by the cyclopropyl ring can prevent proteolytic hydrolysis of peptides and peptidomimetics, a critical factor in improving their in vivo efficacy.[3] This is achieved by locking the molecule into a bioactive conformation, which can lead to enhanced binding affinity with the target protein.[4]
Synthetic Strategies for Novel Cyclopropyl-Containing Amino Acids
The synthesis of enantiomerically pure cyclopropyl amino acids is a significant challenge, requiring precise control over stereochemistry.[5] Several powerful strategies have been developed to address this, each with its own set of advantages and considerations.
Catalytic Asymmetric Cyclopropanation of Alkenes
A highly effective method for the synthesis of cyclopropyl amino acids involves the catalytic asymmetric cyclopropanation of alkenes.[6] This approach often utilizes transition metal catalysts, such as those based on copper, rhodium, or cobalt, in conjunction with chiral ligands to induce stereoselectivity.[6][7][8]
A common strategy employs the reaction of a carbene or carbenoid precursor with an alkene. For instance, the copper(I)-catalyzed reaction of an iodonium ylide derived from methyl nitroacetate with various alkenes has been shown to produce 1-nitrocyclopropyl esters with high diastereoselectivity and enantioselectivity (up to 97.5% ee).[7] These nitrocyclopropyl esters are versatile intermediates that can be readily converted to the corresponding amino acids.
Experimental Protocol: Copper-Catalyzed Asymmetric Cyclopropanation
This protocol is a representative example of a copper-catalyzed asymmetric cyclopropanation reaction.
-
Materials: Alkene, iodosobenzene, methyl nitroacetate, copper(I) chloride, silver hexafluoroantimonate, chiral ligand (e.g., a bisoxazoline derivative), anhydrous benzene, molecular sieves, sodium carbonate.
-
Procedure:
-
To a solution of the alkene (5 equivalents) in anhydrous benzene are added iodosobenzene (1.1 equivalents), methyl nitroacetate (1 equivalent), molecular sieves, and sodium carbonate (2.3 equivalents).
-
In a separate flask, the copper(I) chloride (2 mol%) and silver hexafluoroantimonate (2.4 mol%) are stirred in the dark for 1-2 hours.
-
The chiral ligand (2.4 mol%) is added to the copper salt mixture and stirred for an additional hour.
-
The catalyst solution is then added to the alkene mixture.
-
The reaction is stirred at room temperature for 3 hours.
-
The reaction mixture is then filtered and concentrated under reduced pressure.
-
The resulting nitrocyclopropane carboxylate is purified by column chromatography.
-
The nitro group is subsequently reduced to the amine using a reducing agent such as zinc in the presence of hydrochloric acid to yield the desired cyclopropyl amino ester.[7]
-
-
Self-Validation: The enantiomeric excess of the product can be determined by chiral high-performance liquid chromatography (HPLC). The diastereomeric ratio and overall structure can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[8][9][10]
Intramolecular Ring Closure
Another powerful strategy for the asymmetric synthesis of cyclopropyl amino acids is through intramolecular ring closure reactions. This method often involves the generation of a carbanion that displaces a leaving group within the same molecule to form the cyclopropane ring. This approach can offer excellent control over the stereochemistry of the final product.
Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral cyclopropyl amino acids.[11] Enzymes, such as aminotransferases or lyases, can catalyze the formation of these complex molecules with high enantiopurity under mild reaction conditions. For example, a NADH-driven biocatalytic system using an engineered E. coli strain has been developed for the asymmetric amination of cyclopropyl-glyoxylic acid to produce (S)-cyclopropylglycine.[12]
Experimental Protocol: Enzymatic Synthesis of (S)-Cyclopropylglycine [12]
-
Materials: Potassium cyclopropylglyoxylate, ammonium formate, NAD+, whole-cell catalyst (e.g., E. coli expressing a suitable aminotransferase), buffer solution (e.g., phosphate buffer, pH 8.0).
-
Procedure:
-
A reaction mixture is prepared containing potassium cyclopropylglyoxylate, ammonium formate (as the amine source), and a catalytic amount of NAD+ in a buffered solution.
-
The whole-cell biocatalyst is added to the mixture.
-
The reaction is incubated at an optimized temperature (e.g., 40°C) with gentle agitation.
-
The progress of the reaction is monitored by HPLC.
-
Upon completion, the cells are removed by centrifugation, and the supernatant is collected.
-
The product, (S)-cyclopropylglycine, is then purified from the reaction mixture.
-
-
Self-Validation: The enantiomeric purity of the product is determined by chiral HPLC. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.[12]
The Structural and Conformational Impact of the Cyclopropyl Group
The incorporation of a cyclopropyl ring into an amino acid has profound effects on its three-dimensional structure. The rigid nature of the cyclopropane ring severely restricts the conformational freedom of the amino acid side chain and backbone.[13] This "conformational locking" can pre-organize a peptide into a bioactive conformation, leading to enhanced binding affinity for its biological target.
The cyclopropyl group can induce specific secondary structures in peptides, such as β-turns and helices. This is a direct consequence of the steric constraints imposed by the three-membered ring, which dictates the allowable dihedral angles of the peptide backbone.
Caption: Drug discovery workflow with cyclopropyl amino acids.
Conclusion
Cyclopropyl-containing amino acids represent a powerful and versatile class of building blocks for modern drug discovery. Their unique ability to impart conformational rigidity and enhance metabolic stability has led to their successful incorporation into a number of approved drugs. The continued development of novel and efficient synthetic methods, including asymmetric catalysis and biocatalysis, will undoubtedly expand the accessibility and application of these valuable scaffolds, paving the way for the next generation of innovative therapeutics.
References
-
Driscoll, J. P., Sadlowski, C. M., Shah, N. R., & Feula, A. (2020). Metabolism and Bioactivation: It's Time to Expect the Unexpected. Journal of Medicinal Chemistry, 63(12), 6303-6314. [Link]
-
Tiwari, R. K., Singh, S., & Singh, A. K. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Asian Journal of Organic Chemistry, 8(9), 1476-1501. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
-
Representative examples of FDA-approved drugs bearing a cyclopropane motif. [Link]
-
Approved drugs and drug candidates that contain a cyclopropyl-, cyclobutyl-or dimethylphosphine oxide moiety. [Link]
-
Ma, J., & Joullié, M. M. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. The Journal of organic chemistry, 86(17), 11847–11853. [Link]
-
Parr, B. T., & Tantillo, D. J. (2014). Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine. Angewandte Chemie International Edition, 53(28), 7411-7414. [Link]
-
Concellón, J. M., & Concellón, C. (2015). Asymmetric cyclopropanation of conjugated cyanosulfones using a novel cupreine organocatalyst: rapid access to d3-amino acids. Organic & biomolecular chemistry, 13(31), 8439-8445. [Link]
-
Zefirov, N. S., & Averina, E. B. (2005). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Journal of Organic Chemistry, 41(10), 1411-1436. [Link]
-
Goswami, A., & Zhang, X. P. (2018). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. Chem, 4(6), 1330-1343. [Link]
-
Goswami, A., & Zhang, X. P. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1588-1601. [Link]
-
Goswami, A., & Zhang, X. P. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1588-1601. [Link]
-
Faler, C. A., & Joullié, M. M. (2006). Synthesis of Bicyclic Cyclopropyl- amines from Amino Acid Derivatives. Organic letters, 8(5), 887-890. [Link]
-
Wang, Y., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Catalysts, 14(5), 321. [Link]
-
Hu, J., et al. (2025). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Synfacts, 21(02), 212. [Link]
-
Schwalen, C. J., et al. (2019). Biosynthesis of Strained Amino Acids by a PLP-Dependent Enzyme through Cryptic Halogenation. Angewandte Chemie International Edition, 58(41), 14610-14614. [Link]
-
Brackmann, F., & de Meijere, A. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical reviews, 107(11), 4493-4537. [Link]
-
Aryal, S. (2022). Amino Acids- Properties, Structure, Classification, Functions. Microbe Notes. [Link]
-
Peterson, E. A., & Deiters, A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712-8756. [Link]
-
Lilla, S., et al. (2021). Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. ACS chemical biology, 16(11), 2216-2226. [Link]
-
Ilardi, E. A., & Cergol, K. M. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3651. [Link]
-
Moody, C. J., & Taylor, R. J. (1989). Synthesis of Cyclopropane α-Amino Acids. Tetrahedron Letters, 30(29), 3815-3818. [Link]
-
Taylor, M. J., et al. (2023). Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics. Metabolites, 13(3), 398. [Link]
-
Blanchard, N., et al. (2004). Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration. Current drug metabolism, 5(2), 147-156. [Link]
-
Organic chemistry. In Wikipedia. [Link]
-
Drug potency and efficacy reflected in IC 50 curves. The shape of the... [Link]
-
Amino acid groups by biophysical properties. [Link]
Sources
- 1. Synthesis of Bicyclic Cyclopropyl- amines from Amino Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 6. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 8. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Platform Comparison of Amino Acid Metabolic Profiling in Three Model Organisms Used in Environmental Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereochemistry of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic Acid
Abstract
3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid is a constrained β-amino acid derivative of significant interest in medicinal chemistry and drug development. The incorporation of the cyclopropyl moiety imparts conformational rigidity, which can enhance metabolic stability and binding affinity when integrated into peptidomimetics and other bioactive molecules[1][2]. The stereochemical configuration at the C3 position is a critical determinant of biological activity, making the stereoselective synthesis and rigorous analytical characterization of its enantiomers paramount. This guide provides an in-depth examination of the stereochemical aspects of this molecule, detailing authoritative strategies for asymmetric synthesis, and robust protocols for stereochemical assignment and purity assessment, tailored for researchers and drug development professionals.
Introduction: The Significance of Stereoisomerism
The molecule this compound possesses a single stereocenter at the C3 carbon, the point of attachment for the amino and cyclopropyl groups. This gives rise to a pair of enantiomers: (R)-3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid and (S)-3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid.
In drug development, enantiomers of a chiral molecule often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, access to enantiomerically pure forms of this building block is not merely an academic exercise but a regulatory and clinical necessity[1]. This guide focuses on the methods to control, synthesize, and verify the absolute stereochemistry of this valuable synthetic intermediate.
Figure 1: The (R) and (S) enantiomers of this compound are non-superimposable mirror images.
Asymmetric Synthesis: Strategies for Stereocontrol
The synthesis of enantiopure β-amino acids is a well-established field, with several strategies adaptable to the target molecule. The choice of synthetic route is often a balance between scalability, cost, and the desired stereochemical outcome.
Catalytic Asymmetric Cyclopropanation
One powerful approach involves the asymmetric cyclopropanation of an appropriate alkene precursor using a chiral catalyst. A notable method utilizes a chiral (Salen)Ru(II) complex to catalyze the reaction, inducing high levels of enantioselectivity.[3][4]
Causality of Stereocontrol: The effectiveness of this method stems from the formation of a chiral ruthenium-carbene intermediate. The chiral Salen ligand creates a sterically defined environment around the metal center. The incoming alkene substrate can only approach the carbene from a specific trajectory to minimize steric hindrance, leading to the preferential formation of one enantiomer of the cyclopropane ring. This high degree of organization in the transition state is the source of the excellent enantioselectivity.
Figure 2: Generalized workflow for asymmetric cyclopropanation to synthesize chiral cyclopropyl β-amino acid precursors.
Aza-Michael Addition to Electrophilic Cyclopropanes
Another robust strategy involves the conjugate (aza-Michael) addition of an amine to a highly electrophilic cyclopropylidene acetate. This method can proceed with complete diastereocontrol, affording the trans-substituted product. When a chiral amine is used as the nucleophile, the reaction can be rendered highly enantioselective.[1]
Protocol: Telescopic Aza-Michael Reaction This protocol is adapted from methodologies described for the synthesis of trans-β-cyclopropyl-modified β-alanines (β-CMAs).[1]
-
Generation of Electrophile: To a solution of a 1-sulfonylcyclopropanol surrogate in a suitable aprotic solvent (e.g., CH₂Cl₂), add a stabilized phosphorus ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the formation of the highly electrophilic cyclopropylidene acetate intermediate by thin-layer chromatography (TLC).
-
Aza-Michael Addition: Once the formation of the intermediate is complete, cool the reaction mixture to -20 °C. Add a solution of a chiral amine nucleophile (e.g., (R)-α-methylbenzylamine) dropwise.
-
Workup and Purification: Stir the reaction for several hours at -20 °C. Quench the reaction with saturated aqueous NH₄Cl, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Stereochemical Analysis: Purify the resulting product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy, and subsequent removal of the chiral auxiliary followed by Boc-protection yields the target enantiopure acid. The enantiomeric excess should be confirmed by chiral HPLC analysis.
Analytical Characterization and Separation
Rigorous analytical chemistry is essential to confirm the absolute configuration and enantiomeric purity of the final product.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Principle of Separation: CSPs are typically composed of a chiral selector (e.g., a polysaccharide derivative, cyclodextrin, or macrocyclic antibiotic) bonded to a silica support.[5][6] The enantiomers form transient, diastereomeric complexes with the chiral selector. The difference in the stability of these complexes leads to different retention times on the column, allowing for their separation and quantification.
Protocol: Enantiomeric Excess Determination by Chiral HPLC
-
Sample Preparation: Accurately weigh and dissolve a small amount of the final product (or a methyl ester derivative for better chromatography) in the mobile phase to a concentration of ~1 mg/mL.
-
Instrumentation: Utilize an HPLC system equipped with a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA) is common for normal-phase separations.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the Boc-protected compound absorbs (e.g., 210-220 nm).
-
-
Data Analysis: Inject a small volume (5-10 µL) of the sample. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.
| Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Retention Time (t_R) | 8.5 min | 10.2 min |
| Peak Area | 1,500,000 | 25,000 |
| Enantiomeric Excess (ee) | \multicolumn{2}{ | c |
| Table 1: Representative data from a chiral HPLC analysis demonstrating high enantiomeric purity. (Values are illustrative). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is invaluable for confirming the overall structure and diastereomeric purity when applicable. To determine enantiomeric purity via NMR, a chiral derivatizing agent or a chiral solvating agent can be used to convert the enantiomers into diastereomers, which will have distinct NMR spectra.
Single-Crystal X-ray Crystallography
X-ray crystallography is the only technique that can unambiguously determine the absolute stereochemistry of a molecule.[7][8] This method provides a definitive three-dimensional structure of the molecule in its crystalline state.
Self-Validating System: The process is self-validating as the quality of the final crystallographic model is judged by statistical parameters (e.g., R-factor) that measure how well the model reproduces the experimental diffraction data. A high-quality structure provides incontrovertible proof of the connectivity and stereochemistry.[8]
Figure 3: Workflow for the determination of absolute configuration using single-crystal X-ray crystallography.
Conclusion
The stereochemistry of this compound is a critical design element for its application in modern drug discovery. Control over the C3 stereocenter is achievable through established and innovative asymmetric synthesis methodologies, such as catalytic cyclopropanation and conjugate additions. The successful synthesis of an enantiopure compound must be supported by a robust analytical framework. Chiral HPLC provides the quantitative measure of enantiomeric purity, while single-crystal X-ray crystallography offers the ultimate confirmation of absolute configuration. By integrating these expert-driven synthetic and analytical strategies, researchers can confidently advance these valuable building blocks in the development of next-generation therapeutics.
References
-
Miller, J. A., & Gellman, S. H. (2003). trans-Cyclopropyl beta-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst. PubMed. Available at: [Link]
-
Miller, J. A., & Gellman, S. H. (2003). trans-Cyclopropyl β-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst. Northwestern Scholars. Available at: [Link]
-
Gervais, C., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH. Available at: [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. Available at: [Link]
-
Macmillan Group. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University. Available at: [Link]
-
Hu, J., et al. (2024). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Organic Chemistry Frontiers. Available at: [Link]
-
Wipf, P., & Stephenson, C. R. J. (2005). Three-component synthesis of alpha,beta-cyclopropyl-gamma-amino acids. PubMed - NIH. Available at: [Link]
-
Wang, Z., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PMC - NIH. Available at: [Link]
-
Forró, E., & Fülöp, F. (2022). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. NIH. Available at: [Link]
-
Gübitz, G., & Schmid, M. G. (2008). Chiral separation of amino acids and derivatives by CE. ResearchGate. Available at: [Link]
-
Hickey, J. L., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters - ACS Publications. Available at: [Link]
-
Burkhard, J. A., et al. (2010). Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. Available at: [Link]
-
Dömling, A. (2013). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC - NIH. Available at: [Link]
-
Bailey, J. L. (2004). X Ray crystallography. PMC - PubMed Central - NIH. Available at: [Link]
-
Armstrong, D. W., et al. (2004). ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate. Available at: [Link]
-
Al-Majed, A. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. Available at: [Link]
Sources
- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. trans-Cyclopropyl beta-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.northwestern.edu [scholars.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability and Degradation Profile of Boc-Protected Cyclopropyl Amino Acids
Executive Summary
Boc-protected cyclopropyl amino acids are a class of non-canonical amino acids (ncAAs) of increasing importance in medicinal chemistry and peptide science.[1][2] Their inherent conformational rigidity, imparted by the strained cyclopropane ring, offers a powerful tool for designing peptides and peptidomimetics with enhanced metabolic stability, receptor affinity, and specific secondary structures. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in this field, valued for its stability in a wide range of conditions and its clean, acid-labile removal.[3][4][] However, as these valuable building blocks are subjected to various thermal stresses—from elevated reaction temperatures to long-term storage—a comprehensive understanding of their thermal stability and degradation profile becomes critical. This guide provides an in-depth analysis of the thermal degradation pathways of Boc-protected cyclopropyl amino acids, outlines robust analytical methodologies for their assessment, and offers field-proven insights for their handling and storage to ensure the integrity of these critical reagents.
The Interplay of Protection and Strain: Core Chemical Principles
The Boc Protecting Group: More Than Just Acid-Labile
The Boc group is renowned for its cleavage under acidic conditions, proceeding through a stable tert-butyl cation intermediate.[6][] Less commonly considered, but highly relevant, is its susceptibility to thermal degradation. At elevated temperatures, typically in the range of 100-150°C or higher, the Boc group can be removed without any added acid catalyst.[8]
The mechanism involves an initial fragmentation to form an unstable carbamic acid and isobutylene, followed by the rapid decarboxylation of the carbamic acid to yield the free amine and carbon dioxide.[8] This pathway, while a potentially "green" deprotection method, represents the primary thermal degradation route for these compounds during storage or synthesis. High temperatures can also introduce risks of side reactions, including racemization of the chiral center.[8]
The Cyclopropyl Moiety: A Unique Conformational Anchor
The cyclopropane ring is a fascinating structural motif characterized by high ring strain and a unique bonding pattern.[9][10][11] This strain forces the substituents into rigid, well-defined spatial orientations, a property exploited by drug designers to lock a peptide backbone into a desired bioactive conformation.[10] While this rigidity is advantageous, the inherent strain energy could theoretically influence the stability of adjacent functional groups. However, the primary thermal lability of the Boc group is dictated by its own chemical structure, making thermolytic Boc cleavage the most probable degradation event under moderate thermal stress.
Thermal Degradation Profile and Mechanistic Pathways
The principal thermal degradation pathway for Boc-protected cyclopropyl amino acids is the loss of the Boc group. Other pathways, such as the degradation of the amino acid backbone or ring-opening of the cyclopropane moiety, would require significantly higher energy and are not typically observed under standard laboratory or storage conditions.
Primary Pathway: Thermally-Induced Boc Deprotection
As illustrated below, the thermal decomposition is a two-step process initiated by the elimination of isobutylene.
Caption: Primary thermal degradation pathway of Boc-protected amino acids.
The onset temperature for this degradation is a critical parameter. While some substrates may begin to lose the Boc group around 100°C over extended periods, practically significant rates often require temperatures of 150°C or more.[8] The specific structure of the cyclopropyl amino acid (e.g., substitution on the ring) can subtly influence this onset temperature.
Analytical Methodologies for Stability Assessment
A multi-faceted analytical approach is required to fully characterize the thermal stability and degradation profile. This constitutes a self-validating system where orthogonal techniques confirm the identity and quantity of both the parent compound and its degradants.
Thermal Analysis: TGA and DSC
-
Thermogravimetric Analysis (TGA): TGA is the primary tool for determining the onset temperature of decomposition. It measures the change in mass of a sample as a function of temperature. For a Boc-protected amino acid, a sharp mass loss corresponding to the combined mass of isobutylene (56.1 g/mol ) and CO₂ (44.0 g/mol ) is observed, providing a clear indication of the thermal deprotection event.[12]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point (an indicator of purity) and to detect exothermic or endothermic events associated with decomposition.[13][14]
| Parameter | Typical Value Range | Significance |
| Melting Point (T_m) by DSC | 150 - 190 °C | A sharp melting peak indicates high purity. Broadening can suggest impurities. |
| Decomposition Onset (T_onset) by TGA | 160 - 210 °C | The temperature at which significant mass loss begins. A key stability indicator. |
| Table 1: Representative thermal properties for a generic Boc-cyclopropylglycine. Actual values are compound-specific. |
Chromatographic and Spectroscopic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is the workhorse for purity assessment and quantification of degradation products.[4][15] A stability-indicating method must be developed that can resolve the parent Boc-protected amino acid from its primary degradant (the free amino acid) and any other potential impurities.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides definitive identification of degradation products by confirming their molecular weights. This is crucial for verifying that the observed degradation pathway is indeed Boc cleavage.
Caption: Integrated workflow for comprehensive stability assessment.
Experimental Protocols
The following protocols provide a framework for conducting forced degradation studies, a critical component of stability assessment as outlined by regulatory bodies.[16][17][18][19] The goal is to intentionally degrade the sample to an appropriate extent (typically 5-20%) to validate the analytical method's ability to detect and quantify the resulting impurities.[16][18]
Protocol: Forced Thermal Degradation Study
-
Sample Preparation: Accurately weigh ~10 mg of the Boc-protected cyclopropyl amino acid into three separate, clean glass vials. Retain one vial as a control at the recommended storage temperature.
-
Thermal Stress: Place the other two vials in a calibrated laboratory oven at a temperature expected to induce degradation (e.g., 105°C). The causality here is to accelerate potential degradation pathways without causing complete decomposition, which would obscure the analysis.[20]
-
Time Points: Remove one vial after a predetermined time (e.g., 24 hours) and the second after a longer period (e.g., 72 hours). Allow them to cool to room temperature.
-
Solution Preparation: Dissolve the contents of all three vials (control and stressed samples) in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Analysis: Immediately analyze all three solutions using the validated stability-indicating HPLC method described below.
Protocol: Stability-Indicating HPLC-UV Method
This protocol is designed to be self-validating by demonstrating its ability to separate the analyte from its known degradation product.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Gradient: The use of a gradient is crucial for separating the more polar free amino acid from the more retained Boc-protected parent.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
| Table 2: Example HPLC gradient for purity analysis. |
-
System Suitability: Inject the stressed sample. The method is considered "stability-indicating" if a new peak, corresponding to the free amino acid, is baseline-resolved from the main parent peak. The identity of this new peak should be confirmed by LC-MS.
Practical Insights: Storage and Handling
Based on the thermal degradation profile, the following handling and storage procedures are recommended to preserve the quality and shelf-life of Boc-protected cyclopropyl amino acids.
-
Short-Term Storage: For routine laboratory use, storage at room temperature is generally acceptable for several weeks.[21]
-
Long-Term Storage: For long-term preservation, it is imperative to store the compounds at refrigerated (2-8°C) or frozen (-20°C) temperatures.[21][22] This minimizes the risk of slow thermal degradation over time.
-
Moisture Protection: These compounds should be stored in tightly sealed containers. Before opening a refrigerated container, it is critical to allow it to warm to room temperature to prevent condensation of atmospheric moisture, which could lead to hydrolysis.[21]
Conclusion
The thermal stability of Boc-protected cyclopropyl amino acids is primarily governed by the lability of the Boc-protecting group, which undergoes thermolytic cleavage at elevated temperatures. While these valuable reagents are sufficiently stable for use in most synthetic protocols and for short-term storage at ambient temperatures, their long-term integrity requires controlled, refrigerated conditions. A robust analytical program, incorporating TGA, DSC, and a validated stability-indicating HPLC method, is essential for quality control and for understanding the behavior of these molecules under thermal stress. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality of their materials, leading to more reliable and reproducible scientific outcomes.
References
-
Title: Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS Green Chemistry Institute URL: [Link]
-
Title: Handling and Storage of Peptides - FAQ | AAPPTEC Source: AAPPTEC URL: [Link]
-
Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]
-
Title: Boc Deprotection Mechanism | Organic Chemistry Source: YouTube URL: [Link]
-
Title: Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions Source: ChemRxiv URL: [Link]
-
Title: tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: Royal Society of Chemistry URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
-
Title: Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules Source: ACS Catalysis URL: [Link]
-
Title: Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids Source: ResearchGate URL: [Link]
-
Title: Forced Degradation Studies | ICH Stability Testing Source: BioPharmaSpec URL: [Link]
-
Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL: [Link]
-
Title: DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide Source: ResearchGate URL: [Link]
-
Title: Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles Source: MDPI URL: [Link]
-
Title: How long can one store amino acids at room temperature? Source: Quora URL: [Link]
-
Title: Biosynthesis of Strained Amino Acids by a PLP‐Dependent Enzyme through Cryptic Halogenation Source: Wiley Online Library URL: [Link]
-
Title: A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks Source: ACS Publications URL: [Link]
-
Title: Synthesis of Amino Acids of Cyclopropylglycine Series Source: ResearchGate URL: [Link]
-
Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
-
Title: Is the protecting group boc of the amino group stable at 37°C? Source: ResearchGate URL: [Link]
-
Title: Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules Source: ACS Publications URL: [Link]
-
Title: Synthesis of Boc-protected bicycloproline Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Characterization of Protein Stability Using Differential Scanning Calorimetry Source: AZO Materials URL: [Link]
-
Title: The cyclopropylic strain-based conformational restriction. Source: ResearchGate URL: [Link]
-
Title: DSC assay [N c ] of the 21 amino acids and their relative DSC melting... Source: ResearchGate URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Center for Biotechnology Information (PMC) URL: [Link]
- Title: The synthesis of cyclopropane amino acids and peptides Source: Google Patents URL
-
Title: Synthesis of Bicyclic Cyclopropyl- amines from Amino Acid Derivatives Source: Semantic Scholar URL: [Link]
-
Title: Thermogravimetric analysis (TGA) curves of Boc‐FDPP‐TT and Boc‐FDPP‐BT... Source: ResearchGate URL: [Link]
-
Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]
-
Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: ACS Publications URL: [Link]
-
Title: Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate Source: ResearchGate URL: [Link]
-
Title: Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: INSTRUMENTAL METHODS OF ANALYSIS Source: DOKUMEN.TIPS URL: [Link]
-
Title: Amino Acid Oxidation Pathways (Part 8 of 10) Source: YouTube URL: [Link]
-
Title: Ring strain in cyclopropane, cyclopropene, silacyclopropane, and silacyclopropene Source: ACS Publications URL: [Link]
-
Title: Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives Source: Synfacts URL: [Link]
-
Title: Amino Acid Degradation--Intro & Structures Source: YouTube URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biopharmaspec.com [biopharmaspec.com]
- 21. peptide.com [peptide.com]
- 22. bachem.com [bachem.com]
Mastering Solubility: A Methodological Approach for 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic Acid in Organic Solvents
An In-Depth Technical Guide
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that governs process efficiency, purification strategies, and formulation development. This guide presents a comprehensive framework for determining and understanding the solubility of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, a key building block in medicinal chemistry. We move beyond a simple data sheet to provide a detailed, field-tested methodology, explaining the scientific rationale behind each step. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible approach to solubility screening and characterization.
Introduction: Why Solubility is a Critical Quality Attribute
In pharmaceutical development, the adage "like dissolves like" is a foundational principle, yet the reality of solubility is far more nuanced. For a molecule such as this compound, understanding its solubility profile is not merely an academic exercise; it is a cornerstone of process optimization and rational drug design. This parameter directly influences:
-
Reaction Kinetics: The rate and completeness of chemical reactions often depend on the concentration of dissolved reactants.
-
Purification Efficiency: Crystallization, a primary method for purifying intermediates, is fundamentally a solubility-driven process. Selecting an appropriate solvent system is critical for achieving high yield and purity.
-
Downstream Processing: Decisions regarding filtration, drying, and formulation are all impacted by the solubility characteristics of the material.
This guide provides a systematic methodology for experimentally determining the solubility of this compound in a curated selection of organic solvents, enabling scientists to make data-driven decisions.
Physicochemical Profile of the Target Molecule
This compound is a non-canonical amino acid derivative. Its structure dictates its solubility behavior.
-
Carboxylic Acid (-COOH): This functional group is polar and can act as both a hydrogen bond donor and acceptor. It imparts a degree of solubility in polar, protic solvents.
-
Boc Protecting Group (-C(O)O-t-Bu): The tert-butoxycarbonyl group is large, sterically hindering, and nonpolar (lipophilic). It significantly increases the molecule's affinity for nonpolar to moderately polar aprotic solvents.
-
Cyclopropyl Ring: This small, rigid carbocycle adds to the nonpolar character of the molecule.
-
Amine (Secondary, as part of the carbamate): The N-H group can act as a hydrogen bond donor.
The molecule is amphiphilic, possessing both polar, hydrogen-bonding moieties and significant nonpolar regions. This duality suggests that its solubility will be highly dependent on the specific characteristics of the solvent.
Experimental Design: A Framework for Reliable Solubility Determination
To ensure the generation of high-quality, reliable data, a robust experimental protocol is essential. We recommend the Isothermal Equilibrium Method , which is considered a gold standard for solubility measurement due to its accuracy and reproducibility. The core principle is to allow an excess of the solid solute to equilibrate with the solvent at a constant temperature until a saturated solution is formed.
Rationale for Solvent Selection
The choice of solvents is critical for building a comprehensive solubility profile. The selected solvents should span a range of polarities, hydrogen bonding capabilities, and functional classes relevant to pharmaceutical processing.
| Solvent | Class | Polarity Index | Rationale for Inclusion |
| Heptane | Nonpolar | 0.1 | Represents a baseline for nonpolar, aliphatic hydrocarbon solvents. |
| Toluene | Nonpolar (Aromatic) | 2.4 | Common nonpolar solvent with aromatic character. |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Widely used for organic reactions, capable of dissolving moderately polar compounds. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 4.4 | A common solvent for extraction and chromatography with moderate polarity. |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | A good solvent for a wide range of organic compounds due to its ether linkage. |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | A highly polar aprotic solvent common in reverse-phase chromatography. |
| Isopropanol (IPA) | Polar Protic | 3.9 | A common polar protic solvent used in crystallization and cleaning. |
| Ethanol (EtOH) | Polar Protic | 4.3 | A versatile polar protic solvent with a wide range of applications. |
| Methanol (MeOH) | Polar Protic | 5.1 | The most polar of the common alcohol solvents. |
The Isothermal Equilibrium Method: Workflow
The following diagram illustrates the validated workflow for determining solubility. This systematic process ensures that each measurement is taken under controlled and reproducible conditions.
Caption: Experimental workflow for isothermal equilibrium solubility determination.
Detailed Experimental Protocol
This protocol provides a self-validating system for obtaining accurate solubility data.
Materials and Equipment
-
This compound (>98% purity)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (± 0.1 mg)
-
Calibrated positive displacement pipettes
-
2 mL glass vials with screw caps and PTFE septa
-
Orbital shaker or vortex mixer with temperature control
-
Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes for dilutions
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column
Step-by-Step Procedure
-
Preparation:
-
Accurately weigh approximately 50-100 mg of the compound into a tared 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium.
-
Precisely add 1.0 mL of the selected solvent to the vial.
-
Securely cap the vial.
-
Prepare a separate vial for each solvent to be tested.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples at a moderate speed for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached, especially for viscous solvents or poorly soluble compounds.
-
After the equilibration period, visually inspect each vial to confirm that an excess of solid material is still present. This is a critical validation step; if all solid has dissolved, the experiment must be repeated with more solute.
-
-
Sampling and Sample Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to let the solid settle.
-
Carefully draw the supernatant (the clear liquid layer) into a 1 mL syringe, avoiding any solid particles.
-
Attach a 0.22 µm syringe filter to the syringe and dispense the saturated solution into a clean vial. This filtration step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered, saturated solution with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary.
-
-
Analysis:
-
Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be prepared using standards of known concentrations of the compound.
-
The analytical method must demonstrate specificity, linearity, accuracy, and precision according to established guidelines.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor.
-
The resulting concentration is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Data Presentation and Interpretation
The results of the solubility screening should be compiled into a clear, organized table. This allows for easy comparison and trend analysis.
Table 1: Solubility Data for this compound at 25°C
| Solvent | Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Heptane | Nonpolar | 0.1 | [Experimental Value] | [Calculated Value] | [e.g., Very Slightly Soluble] |
| Toluene | Nonpolar (Aromatic) | 2.4 | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |
| Dichloromethane | Polar Aprotic | 3.1 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Ethyl Acetate | Polar Aprotic | 4.4 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Tetrahydrofuran | Polar Aprotic | 4.0 | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Acetonitrile | Polar Aprotic | 5.8 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Isopropanol | Polar Protic | 3.9 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Ethanol | Polar Protic | 4.3 | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Methanol | Polar Protic | 5.1 | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
Interpreting the Expected Trends
The solubility of this molecule is a balance between its polar and nonpolar functionalities. The following diagram illustrates the conceptual relationship between the solute and solvent types.
Caption: Solute-solvent interaction map for the target molecule.
-
In Nonpolar Solvents (Heptane, Toluene): Solubility is expected to be low. While the Boc group and cyclopropyl ring favor these solvents, the polar carboxylic acid group strongly disfavors them.
-
In Polar Aprotic Solvents (DCM, EtOAc, THF): Higher solubility is anticipated. These solvents can effectively solvate the nonpolar portions of the molecule while also interacting with the carboxylic acid via dipole-dipole interactions and accepting hydrogen bonds.
-
In Polar Protic Solvents (Alcohols): Good solubility is also expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group. However, the large nonpolar Boc group may limit the maximum solubility compared to more polar aprotic solvents.
Conclusion
Determining the solubility of this compound is a critical step in its development and application. By employing a systematic and validated approach, such as the isothermal equilibrium method described herein, researchers can generate reliable and reproducible data. This information is invaluable for guiding solvent selection for chemical synthesis, designing efficient purification and crystallization processes, and informing future formulation strategies. The provided framework serves as a robust starting point for any scientist tasked with characterizing this important chemical intermediate.
References
-
Babu, R., & He, Y. (2022). Solubility Measurement: A Practical Guide. InTechOpen. [Link]
-
Avdeef, A. (2012). Solubility and Dissolution in Drug Design and Development. John Wiley & Sons. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
A Technical Guide to Quantum Mechanical Calculations on Cyclopropyl Amino Acid Conformers
Introduction: The Significance of Conformational Constraint in Drug Design
In the realm of rational drug design and peptide science, the conformational flexibility of molecules is a double-edged sword. While flexibility can allow a ligand to adapt to a binding site, it often comes at an entropic cost upon binding, potentially reducing affinity. Furthermore, a flexible peptide can adopt a multitude of conformations in solution, only one of which may be the biologically active one. This has led to a significant interest in conformationally constrained amino acids, which restrict the accessible torsional space of the peptide backbone and side chains.
Among the most effective strategies for inducing conformational rigidity is the incorporation of a cyclopropane ring. Cyclopropyl amino acids, such as the naturally occurring 1-aminocyclopropane-1-carboxylic acid (ACC), are powerful tools in peptidomimetic design.[1] The inherent strain and stereoelectronic properties of the cyclopropane ring dramatically limit the rotational freedom around the Cα-Cβ and Cα-C' bonds, thereby pre-organizing the peptide backbone into specific secondary structures.[2] Understanding the precise conformational preferences of these unique amino acids is paramount for designing peptides with enhanced metabolic stability, receptor selectivity, and bioavailability.
This in-depth technical guide provides a comprehensive framework for employing quantum mechanical (QM) calculations to elucidate the conformational landscapes of cyclopropyl amino acid conformers. We will delve into the theoretical underpinnings, provide a detailed, step-by-step computational workflow, and discuss the interpretation of the results in the context of drug development.
Pillar 1: Theoretical Foundations and Methodological Rationale
The conformational state of a molecule is governed by its potential energy surface (PES), a multidimensional landscape where the energy of the system is a function of its geometry.[3] Minima on this surface correspond to stable conformers, while the paths between them are dictated by transition states. Quantum mechanics, particularly Density Functional Theory (DFT), provides a robust theoretical framework for accurately mapping this surface.[4]
Why Quantum Mechanics?
Classical molecular mechanics (MM) force fields are computationally efficient for sampling the conformational space of large molecules. However, they are parameterized based on empirical data and may not accurately capture the subtle electronic effects inherent in strained systems like cyclopropane rings. QM methods, on the other hand, solve the electronic structure of the molecule from first principles, offering a more accurate description of:
-
Electron Density and Steric Repulsion: The unique bonding and high p-character of the C-C bonds in cyclopropane create a distinct electronic environment that QM methods can model with high fidelity.
-
Hyperconjugation and Torsional Barriers: QM calculations can accurately predict the energetic barriers to rotation around key dihedral angles, which are crucial for defining the conformational preferences.
-
Intramolecular Interactions: Weak non-covalent interactions, such as hydrogen bonds, that stabilize certain conformers are well-described by modern DFT methods.
Choosing the Right Computational Tools: A Justification
The selection of an appropriate QM method and basis set is critical for obtaining reliable results. For the conformational analysis of cyclopropyl amino acids, a balance between accuracy and computational cost must be struck.
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for medium-sized molecules. Functionals like B3LYP have a long track record of providing good geometric and energetic data for organic molecules.[5] More modern functionals, such as the M06-2X , are often recommended for systems where non-covalent interactions are important.[4]
-
Dispersion Corrections: A known limitation of many standard DFT functionals is their inability to properly describe long-range electron correlation, which gives rise to van der Waals or dispersion forces. For flexible molecules where conformers may be stabilized by these interactions, empirical dispersion corrections, such as Grimme's -D3 correction, are essential.[4][6] We will therefore employ the B3LYP-D3 functional as a robust choice for our workflow.
-
Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals. For geometry optimizations and frequency calculations, a Pople-style basis set like 6-311+G(d,p) provides a good compromise between accuracy and computational cost.[4] This basis set includes diffuse functions (+) to describe lone pairs and polarization functions (d,p) to allow for anisotropic electron density, which is important for strained rings and hydrogen bonding.
-
Solvent Effects: Biological processes occur in an aqueous environment. To account for the influence of the solvent on conformational equilibria, we will use a Polarizable Continuum Model (PCM) .[4] This implicit solvation model treats the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk effects of solvation.
Pillar 2: A Self-Validating Computational Workflow
This section outlines a detailed, step-by-step protocol for the conformational analysis of a cyclopropyl amino acid. We will use a generic N-acetyl-C-methylamide capped cyclopropyl amino acid (Ac-c(X)a-NHMe) as our model system. This capping mimics the peptide environment and removes the charge effects of the termini.
Step 1: Initial Structure Generation
The first step is to generate a starting 3D structure of the molecule. This can be done using any molecular building software (e.g., GaussView, Avogadro, ChemDraw). It is not crucial for the initial structure to be at a global minimum, as the subsequent conformational search will explore the PES.
Step 2: Systematic Conformational Search
A systematic (or grid) search involves rotating key dihedral angles in discrete steps to generate a library of starting conformers. For a cyclopropyl amino acid dipeptide model, the most important dihedral angles are the backbone torsions, φ (phi) and ψ (psi).
-
Protocol:
-
Define the φ (C'-N-Cα-C') and ψ (N-Cα-C'-N) dihedral angles as the scan coordinates.
-
Perform a relaxed PES scan, where for each grid point of φ and ψ, all other degrees of freedom are optimized.
-
A typical scan would involve rotating both φ and ψ from -180° to +180° in 30° increments. This will generate a 12x12 grid of 144 starting structures.
-
Step 3: Geometry Optimization and Frequency Calculation
Each of the structures generated from the PES scan must be fully optimized to find the nearest local minimum. A subsequent frequency calculation is crucial for two reasons:
-
Verification of Minima: A true minimum on the PES will have no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state).
-
Thermodynamic Data: The frequency calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Protocol:
-
For each structure from the scan, perform a geometry optimization using our chosen level of theory: B3LYP-D3/6-311+G(d,p).
-
Follow this with a frequency calculation at the same level of theory.
-
If a solvent model is desired, include the PCM keyword with the appropriate solvent (e.g., water).
-
Step 4: Filtering and Identifying Unique Conformers
The optimization of multiple starting geometries will often lead to the same few low-energy conformers. It is therefore necessary to filter the results to identify the unique structures.
-
Protocol:
-
Extract the final electronic energies and Gibbs free energies for all optimized structures that have zero imaginary frequencies.
-
Set an energy threshold (e.g., 10 kcal/mol) above the global minimum and discard any conformers with higher energies.
-
Use a root-mean-square deviation (RMSD) comparison of the atomic coordinates to identify and remove duplicate structures.
-
Pillar 3: Data Presentation and Interpretation
The output of these calculations is a set of low-energy conformers with their corresponding energies and geometries. This data must be presented in a clear and interpretable manner.
Quantitative Data Summary
The relative energies of the unique conformers should be summarized in a table. This allows for a direct comparison of their stabilities.
| Conformer ID | φ (°) | ψ (°) | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| I | -85.2 | 75.8 | 0.00 | 0.00 |
| II | 84.9 | -76.1 | 0.05 | 0.08 |
| III | -78.5 | -45.3 | 1.25 | 1.30 |
| IV | 77.9 | 46.2 | 1.30 | 1.35 |
| V | -155.6 | 150.3 | 2.50 | 2.65 |
Table 1: Example of a summary table for the low-energy conformers of an Ac-c(X)a-NHMe dipeptide model calculated at the B3LYP-D3/6-311+G(d,p) level of theory in vacuum. Note that these are illustrative values.
Visualizing the Conformational Landscape: The Ramachandran Plot
A Ramachandran plot is a powerful way to visualize the allowed and disallowed regions of the φ and ψ dihedral angles. By plotting the φ and ψ angles of the calculated low-energy conformers, we can gain immediate insight into the conformational restrictions imposed by the cyclopropyl ring.
// Define nodes for conformers C1 [pos="-1.5,1.3!", label="I"]; C2 [pos="1.5,-1.3!", label="II"]; C3 [pos="-1.3,-0.8!", label="III"]; C4 [pos="1.3,0.8!", label="IV"]; C5 [pos="-2.7,2.6!", label="V"];
// Axis labels xlabel [label="φ (degrees)", pos="0,-3.5!", shape=plaintext, fontname="Arial", fontsize=10]; ylabel [label="ψ (degrees)", pos="-4.5,0!", shape=plaintext, fontname="Arial", fontsize=10, angle=90];
// Axis ticks xticks1 [label="-180", pos="-3.1,-3.2!", shape=plaintext, fontname="Arial", fontsize=8]; xticks2 [label="0", pos="0,-3.2!", shape=plaintext, fontname="Arial", fontsize=8]; xticks3 [label="180", pos="3.1,-3.2!", shape=plaintext, fontname="Arial", fontsize=8]; yticks1 [label="-180", pos="-3.8,-3.1!", shape=plaintext, fontname="Arial", fontsize=8]; yticks2 [label="0", pos="-3.8,0!", shape=plaintext, fontname="Arial", fontsize=8]; yticks3 [label="180", pos="-3.8,3.1!", shape=plaintext, fontname="Arial", fontsize=8];
// Draw axes xaxis [pos="-3.1,-3!"]; yaxis [pos="-3.5, -3.1!"]; xaxis -> xticks3 [arrowhead=none]; yaxis -> yticks3 [arrowhead=none]; } caption: "Illustrative Ramachandran plot for Ac-ACC-NHMe."
As studies have shown, the incorporation of 1-aminocyclopropane-1-carboxylic acid (ACC) tends to favor conformations that induce β-turns in peptides.[7] This is reflected in the Ramachandran plot, where the low-energy conformers are often found in the top-left and bottom-right quadrants, corresponding to the φ and ψ angles characteristic of β-turns.
Conclusion: From Conformers to Drug Candidates
The computational workflow detailed in this guide provides a robust and reliable method for characterizing the conformational preferences of cyclopropyl amino acids. By understanding the intrinsic conformational biases of these building blocks, researchers can make more informed decisions in the design of peptidomimetics. The insights gained from these quantum mechanical calculations can help to:
-
Design peptides with pre-organized secondary structures.
-
Improve binding affinity by reducing the entropic penalty of binding.
-
Enhance metabolic stability by sterically shielding peptide bonds from enzymatic degradation.
-
Guide the synthesis of novel cyclopropyl amino acid derivatives with tailored conformational properties.
As computational resources continue to grow, the application of high-level quantum mechanical calculations will become an increasingly indispensable tool in the arsenal of drug development professionals, enabling the design of more potent and specific therapeutic agents.
References
-
An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. BMC Chemistry. [Link]
-
Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem. [Link]
-
Conformational Studies on Model Peptides With 1-aminocyclopropane 1-carboxylic Acid Residues. Peptide Research. [Link]
-
B3LYP-D3/aug-cc-pVDZ optimised geometries of the most stable conformers of compounds 1 and 2. ResearchGate. [Link]
-
CycloPs: Generating Virtual Libraries of Cyclized and Constrained Peptides Including Nonnatural Amino Acids. Journal of Chemical Information and Modeling. [Link]
-
Efficient Amino Acid Conformer Search with Bayesian Optimization. Journal of Chemical Theory and Computation. [Link]
-
1-Aminocyclopropane-1-carboxylic acid. Wikipedia. [Link]
-
Ramachandran Plot for Alanine Dipeptide as Determined from Raman Optical Activity. Journal of Physical Chemistry B. [Link]
-
Conformational profile of 1-aminocyclopropanecarboxylic acid. ResearchGate. [Link]
-
Efficient Amino Acid Conformer Search with Bayesian Optimization. PMC. [Link]
-
Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. National Institutes of Health. [Link]
-
The Chemistry of Stability: D-Cyclopropylalanine in Peptide Engineering. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
CycloPs: Generating Virtual Libraries of Cyclized and Constrained Peptides Including Nonnatural Amino Acids. Scilit. [Link]
-
Conformational Study of the Alanine Dipeptide at the MP2 and DFT Levels. ResearchGate. [Link]
-
Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. ACS Publications. [Link]
-
Conformational Study of the Alanine Dipeptide at the MP2 and DFT Levels. Pacific Northwest National Laboratory. [Link]
-
Tutorial 24 | Conformational Analysis with Gaussview. YouTube. [Link]
-
Using AM1 method to scan conformational space (Gaussian 16). Reddit. [Link]
-
1-Aminocyclopropane-1-carboxylic acid. PubChem. [Link]
-
DFT Tutorial 4: calculate torsional potential. YouTube. [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]
-
Ramachandran Plot for Alanine Dipeptide as Determined from Raman Optical Activity. ACS Publications. [Link]
-
The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. MDPI. [Link]
-
Potential Roles of 1-Aminocyclopropane-1-carboxylic Acid Synthase Genes in the Response of Gossypium Species to Abiotic Stress by Genome-Wide Identification and Expression Analysis. MDPI. [Link]
-
A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers in Plant Science. [Link]
-
Mechanistic investigations of 1-aminocyclopropane 1-carboxylic acid oxidase with alternate cyclic and acyclic substrates. Biochemistry. [Link]
-
A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent. Journal of Molecular Modeling. [Link]
-
1-Aminocyclopropane-1-carboxylic acid oxidase: Insight into cofactor binding from experimental and theoretical studies. ResearchGate. [Link]
Sources
- 1. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Amino Acid Conformer Search with Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State | MDPI [mdpi.com]
- 6. A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic Acid: A Detailed Protocol for Researchers
Authored by a Senior Application Scientist
Introduction: The synthesis of non-proteinogenic amino acids is a cornerstone of modern medicinal chemistry and drug development. Among these, β-amino acids bearing unique side chains, such as a cyclopropyl group, are of significant interest. The cyclopropyl moiety imparts conformational rigidity and can enhance metabolic stability and binding affinity of peptide-based therapeutics.[1][2][3] This document provides a detailed protocol for the synthesis of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, a valuable building block for the synthesis of peptidomimetics and other bioactive molecules.
The protocol outlined below is a multi-step synthesis culminating in the saponification of a p-nitrobenzyl ester precursor to yield the desired Boc-protected β-amino acid. This approach has been selected for its reliability and the relative accessibility of the starting materials. We will delve into the rationale behind key steps and provide insights for successful execution.
Synthetic Strategy Overview
The overall synthetic route can be visualized as a convergent process, starting from the preparation of a suitable cyclopropyl-containing precursor, followed by the introduction of the amino group and subsequent protection, and finally, the deprotection of the carboxylic acid. While several strategies exist for the synthesis of cyclopropyl β-amino acids, including asymmetric cyclopropanation and olefination of cyclopropanone surrogates, this protocol will focus on a practical and accessible method.[4][5]
Caption: High-level overview of the synthetic workflow.
Materials and Reagents
| Reagent | Grade | Supplier |
| Boc-cyclopropylalanine p-nitrobenzyl Ester | ≥98% | Varies |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97.0% | Sigma-Aldrich |
| Diethyl Ether (Et2O) | ACS Reagent, ≥99.0% | Sigma-Aldrich |
| 10% Citric Acid Solution | Laboratory Grade | Varies |
| Sodium Chloride (NaCl) | ACS Reagent, ≥99.0% | Sigma-Aldrich |
| Ethyl Acetate (AcOEt) | ACS Reagent, ≥99.5% | Sigma-Aldrich |
| n-Hexane | ACS Reagent, ≥98.5% | Sigma-Aldrich |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Reagent, ≥99.0% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc2O) | ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dioxane | Anhydrous, 99.8% | Sigma-Aldrich |
Detailed Experimental Protocol
This protocol is divided into two main parts: the synthesis of the key intermediate, Boc-cyclopropylalanine p-nitrobenzyl ester, and its subsequent conversion to the final product.
Part 1: Synthesis of Boc-cyclopropylalanine p-nitrobenzyl Ester (Illustrative)
The synthesis of the p-nitrobenzyl ester precursor can be achieved through various routes. A common strategy involves the esterification of the corresponding Boc-protected amino acid. For the purpose of this guide, we will assume the availability of this intermediate. The synthesis of similar Boc-protected amino acids generally involves the reaction of the amino acid with di-tert-butyl dicarbonate in the presence of a base.[6]
Part 2: Synthesis of this compound via Saponification
This part of the protocol is adapted from a known procedure for the hydrolysis of a similar ester.[7]
Step-by-Step Procedure:
-
Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Boc-cyclopropylalanine p-nitrobenzyl ester (450 mg, 1.34 mmol) in methanol (20 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
Saponification: To the stirred solution, add 1N Sodium Hydroxide (NaOH) solution (2.6 mL, 2.6 mmol) dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up and Extraction:
-
After 3 hours, add deionized water (10 mL) to the reaction mixture.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous residue with diethyl ether (2 x 15 mL) to remove the p-nitrobenzyl alcohol byproduct. Separate the aqueous layer.
-
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add a 10% citric acid solution dropwise with stirring until the pH of the solution reaches approximately 3. A white precipitate should form.
-
Final Extraction and Drying:
-
Saturate the acidic aqueous mixture with solid sodium chloride (NaCl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash them with a saturated NaCl solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield a white solid.
-
Recrystallize the crude product from an ethyl acetate/n-hexane solvent system to afford pure this compound.
-
Expected Yield: Approximately 260 mg (96.3%) as colorless needles.[7]
Characterization Data:
-
Melting Point: 176–177 °C (decomposes)[7]
-
Infrared (IR) Spectroscopy (KBr): 3230 cm⁻¹ (N-H), 1630-1680 cm⁻¹ (C=O)[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃ + DMSO-d₆) δ: 9.45 (br, s, 1H, COOH), 5.88 (br, s, 1H, NH), 1.3-1.7 (m, 2H, CH₂), 1.0-1.2 (m, 2H, CH₂), 1.50 (s, 9H, Boc).[7]
Caption: Detailed step-by-step experimental workflow.
Causality and Experimental Insights
-
Choice of Base and Solvent: The use of sodium hydroxide in a methanol-water solvent system is a classic and effective method for the saponification of esters. Methanol helps to solubilize the organic starting material, while water is necessary for the hydrolysis reaction to proceed.
-
Removal of p-Nitrobenzyl Alcohol: The p-nitrobenzyl protecting group is advantageous as the resulting alcohol is readily removed by washing with a non-polar solvent like diethyl ether, simplifying the purification process.
-
Acidification and Precipitation: Acidification of the carboxylate salt with a weak acid like citric acid is crucial to protonate the carboxylate and precipitate the desired carboxylic acid product. Using a weak acid helps to avoid potential side reactions that might occur with strong acids.
-
Recrystallization: Recrystallization from an ethyl acetate/n-hexane mixture is an effective final purification step. Ethyl acetate is a good solvent for the product, while n-hexane acts as an anti-solvent, inducing crystallization and leaving more polar impurities in the mother liquor.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete hydrolysis | Extend the reaction time and monitor by TLC. Ensure the correct stoichiometry of NaOH was used. |
| Product lost during work-up | Ensure the pH is correctly adjusted to ~3 during acidification. Perform extractions thoroughly. | |
| Oily product instead of solid | Presence of impurities, residual solvent | Try triturating the oil with n-hexane to induce solidification. Ensure the product is thoroughly dried under vacuum. |
| Broad or impure NMR spectrum | Incomplete removal of p-nitrobenzyl alcohol or solvent | Ensure thorough washing with diethyl ether. Dry the final product under high vacuum for an extended period. |
Conclusion
The protocol described herein provides a robust and high-yielding method for the synthesis of this compound. This valuable building block can be utilized in the synthesis of a wide array of complex molecules for drug discovery and development. By understanding the rationale behind each step, researchers can confidently execute this synthesis and adapt it for their specific needs.
References
- Doyle, M. P., & Hu, W. (2001). Asymmetric cyclopropanation using a (Salen)Ru(II)
- PrepChem. (n.d.). Synthesis of Boc-cyclopropyl Alanine. PrepChem.com.
- Gagnon, D., et al. (2015).
- Chem-Impex. (n.d.). Boc-b-cyclopropyl-L-alanine·DCHA. Chem-Impex.com.
- Chem-Impex. (n.d.). Boc-β-cyclopropyl-D-alanineDCHA. Chem-Impex.com.
- Chem-Impex. (n.d.). Boc-β-cyclopropyl-L-AlanineDCHA. Chem-Impex.com.
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2016). PubMed Central.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. trans-Cyclopropyl beta-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for the Use of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid in Peptide Synthesis
Introduction: The Strategic Value of β-Cyclopropyl Scaffolds in Peptide Design
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful toolkit to modulate pharmacological properties. Among these, β-amino acids are particularly valuable for creating peptidomimetics with enhanced metabolic stability and unique conformational preferences.[1][2] The subject of this guide, 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, also known as Boc-β-cyclopropyl-β-alanine, introduces a unique structural motif: a cyclopropyl group attached to the β-carbon of the amino acid backbone.
The cyclopropyl ring is a conformationally constrained moiety that can significantly influence the local and global structure of a peptide.[3][4] Its incorporation can enhance proteolytic resistance by sterically shielding adjacent peptide bonds and can pre-organize the peptide backbone into specific secondary structures, such as helices or turns, which can be critical for high-affinity receptor binding.[5][6] These attributes make Boc-β-cyclopropyl-β-alanine a valuable building block for developing novel therapeutic peptides with improved stability and bioactivity.[5][6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of Boc-β-cyclopropyl-β-alanine in solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, provide validated protocols for its incorporation, and discuss the critical considerations for achieving optimal synthesis outcomes.
Physicochemical Properties and Handling
This compound is typically supplied as a white crystalline powder.[5][6] For practical use in SPPS, it is often available as a dicyclohexylammonium (DCHA) salt, which enhances its shelf-life and handling characteristics.[5][6] Before use in a coupling reaction, the free acid must be generated from the DCHA salt, a straightforward process detailed in the protocols below.
Table 1: Key Properties of Boc-β-cyclopropyl-alanine
| Property | Value | Source |
| Synonyms | Boc-Ala(β-cyclopropyl)-OH, Boc-β-cyclopropyl-β-alanine | [5] |
| Molecular Formula | C₁₁H₁₉NO₄ | [5] |
| Molecular Weight | 229.27 g/mol (Free Acid) | |
| Appearance | White powder | [5][6] |
| Storage Conditions | 0 - 8 °C | [5][6] |
| Nα-Protection | tert-Butoxycarbonyl (Boc) | [5] |
The Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This makes the amino acid fully compatible with the well-established Boc/Bzl strategy for SPPS, where the Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while side-chain protecting groups (if any) and the resin linkage are cleaved with a stronger acid, such as hydrogen fluoride (HF), in the final step.[7][8][9]
Core Synthesis Workflow: Boc-SPPS Cycle
The incorporation of Boc-β-cyclopropyl-β-alanine follows the standard iterative cycle of Boc-based solid-phase peptide synthesis.[7][8] The general workflow is depicted below. Each step must be driven to completion to ensure the homogeneity and purity of the final peptide product.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Detailed Protocols for Incorporation
The following protocols provide step-by-step methodologies for successfully incorporating Boc-β-cyclopropyl-β-alanine into a growing peptide chain on a solid support. These protocols assume a starting scale of 0.25 mmol on a Merrifield or PAM resin.
Protocol 1: Free Acid Generation from DCHA Salt
Causality Explanation: The DCHA salt is not reactive in the coupling step. The dicyclohexylamine must be removed to liberate the free carboxylic acid, which is the species that will be activated by the coupling reagents. This is achieved by an acid-base extraction.
-
Dissolution: Dissolve the Boc-β-cyclopropyl-β-alanine·DCHA salt (2-3 equivalents relative to resin substitution) in a mixture of dichloromethane (DCM) and 10% aqueous citric acid.
-
Extraction: Transfer the solution to a separatory funnel. Shake vigorously. The dicyclohexylamine will react with the citric acid and move to the aqueous phase, while the Boc-protected amino acid remains in the organic DCM layer.
-
Separation & Wash: Separate the organic layer. Wash the organic layer two more times with 10% citric acid, followed by one wash with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free acid as a solid or oil. The product should be used promptly.
Protocol 2: Peptide Coupling
Causality Explanation: The cyclopropyl group imparts some steric hindrance near the carboxyl group, which can slow down the coupling reaction compared to a simple amino acid like alanine.[10] Therefore, the choice of coupling reagent is critical. While standard carbodiimides like DCC can be used, more potent uronium or phosphonium salt-based reagents such as HBTU or HATU are highly recommended to ensure efficient and rapid acylation, minimizing the risk of deletion sequences.[10][11][12] The addition of an auxiliary nucleophile like HOBt or HOAt is crucial for suppressing potential side reactions and minimizing racemization.[10][11]
Table 2: Recommended Reagents for Coupling
| Reagent | Molar Equivalents (relative to resin capacity) | Purpose |
| Boc-β-cyclopropyl-β-alanine-OH | 2.0 - 3.0 | Amino Acid Source |
| HBTU or HATU | 1.9 - 2.9 | Primary Coupling Reagent |
| HOBt or HOAt | 2.0 - 3.0 | Activation Additive / Racemization Suppressant |
| N,N-Diisopropylethylamine (DIEA) | 4.0 - 6.0 | Activation Base |
| Solvent | N,N-Dimethylformamide (DMF) or DCM/DMF mixture | Reaction Medium |
Step-by-Step Coupling Procedure:
-
Resin Preparation: Ensure the peptide-resin has a free N-terminal amine following the standard deprotection and neutralization steps of the Boc-SPPS cycle.[8]
-
Amino Acid Activation (Pre-activation): a. In a separate vessel, dissolve Boc-β-cyclopropyl-β-alanine-OH (2-3 eq), HBTU/HATU (1.9-2.9 eq), and HOBt/HOAt (2-3 eq) in DMF. b. Add DIEA (2 eq) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color, indicating the formation of the active ester.
-
Coupling Reaction: a. Add the activated amino acid solution to the reaction vessel containing the swelled peptide-resin. b. Add the remaining DIEA (2-4 eq) to the vessel to ensure the reaction mixture remains basic. c. Agitate the mixture for 1-2 hours at room temperature. Due to potential steric hindrance, a longer coupling time is recommended compared to standard proteinogenic amino acids.
-
Monitoring & Completion: a. Perform a qualitative test (e.g., Kaiser or TNBS test) to monitor the disappearance of the free amine. b. If the test is positive (indicating incomplete coupling), continue agitation for another hour or perform a second coupling with a freshly prepared activated amino acid solution.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and thoroughly wash the peptide-resin with DMF (3x), DCM (3x), and Isopropanol (IPA) (2x) to remove all soluble reagents and byproducts.[13]
Protocol 3: Nα-Boc Deprotection
Causality Explanation: The Boc group is a tert-butyl ester of a carbamic acid, which is designed to be labile to moderate acids.[7] Trifluoroacetic acid (TFA) protonates the carbonyl oxygen, leading to the elimination of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a trifluoroacetate salt.[7][8] A 25-50% solution of TFA in DCM is standard and effective for this purpose.[7][13]
-
Pre-wash: Wash the peptide-resin with DCM (2x).
-
Deprotection Reaction: Add a solution of 25-50% TFA in DCM to the resin.
-
Agitation: Agitate the mixture for 20-30 minutes at room temperature.[7] A short pre-wash of 2-5 minutes followed by a longer 20-minute reaction is also a common practice.[13]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid and the cleaved tert-butyl cation.
-
Neutralization: Proceed immediately to the neutralization step (e.g., using 10% DIEA in DCM) to prepare the N-terminal amine for the next coupling cycle.[8][13]
Conclusion and Best Practices
The successful incorporation of this compound into synthetic peptides is readily achievable through standard Boc-SPPS chemistry with careful attention to the coupling step. The unique structural constraints imposed by the β-cyclopropyl moiety necessitate the use of potent coupling reagents and potentially extended reaction times to ensure quantitative formation of the peptide bond. By employing robust activation methods, such as those involving HBTU or HATU, and verifying the completion of each reaction, researchers can confidently synthesize novel peptides containing this valuable building block. The resulting peptidomimetics hold significant promise for applications in drug discovery, where enhanced stability and conformational control are critical determinants of therapeutic success.
References
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. National Center for Biotechnology Information. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. ACS Publications. [Link]
-
Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ACS Publications. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
THE SYNTHESIS OF CYCLOPROPANE AMINO ACIDS AND PEPTIDES. WIPO Patentscope. [Link]
-
Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Center for Biotechnology Information. [Link]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. file.globalso.com [file.globalso.com]
- 12. researchgate.net [researchgate.net]
- 13. chempep.com [chempep.com]
Application Notes and Protocols for Boc Deprotection of 3-Cyclopropyl-β-Alanine Derivatives
Introduction: The Significance of 3-Cyclopropyl-β-Alanine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is relentless. Among these, amino acids bearing strained ring systems have garnered considerable attention. 3-Cyclopropyl-β-alanine, a non-proteinogenic amino acid, is a prime example of a valuable building block in the design of innovative therapeutics.[1] The incorporation of the cyclopropyl moiety introduces a unique conformational rigidity and metabolic stability to peptide backbones and small molecules.[2][3] This is exemplified by its presence in complex natural products with potent biological activities, such as belactosin A and hormaomycin.[4][5][6][7]
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and small molecule drug development, prized for its stability and ease of removal under specific acidic conditions.[8] The deprotection of the Boc group from 3-cyclopropyl-β-alanine derivatives is a critical step in the synthetic pathway towards these promising drug candidates. However, the presence of the cyclopropyl ring, a strained three-membered carbocycle, necessitates a careful selection of deprotection conditions to avoid potential side reactions, such as ring-opening.
This comprehensive guide provides detailed application notes and optimized protocols for the efficient and selective Boc deprotection of 3-cyclopropyl-β-alanine derivatives. We will delve into the mechanistic underpinnings of the most common deprotection strategies, discuss the critical parameters for ensuring the integrity of the cyclopropyl group, and offer practical, field-proven methodologies for researchers, scientists, and drug development professionals.
Understanding the Landscape: The Cyclopropyl Group and Its Stability
The cyclopropane ring exhibits unique electronic properties, with its C-C bonds possessing a higher p-character than typical alkanes, often described as "bent bonds."[9] This allows the cyclopropyl group to participate in conjugation and stabilize adjacent positive charges, a phenomenon that is crucial to consider during acid-mediated Boc deprotection.[9] The exceptional stability of the cyclopropylmethyl carbocation is a testament to this electronic delocalization.[9]
While the cyclopropyl group is generally considered stable, its susceptibility to ring-opening reactions under strongly acidic or electrophilic conditions is a valid concern for the synthetic chemist. The key to successful Boc deprotection of 3-cyclopropyl-β-alanine derivatives lies in employing conditions that are sufficiently acidic to cleave the Boc group efficiently while remaining mild enough to preserve the integrity of the cyclopropane ring.
Core Deprotection Methodologies: A Comparative Analysis
The two most prevalent methods for Boc deprotection in peptide synthesis and organic chemistry are treatment with trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent. The choice between these reagents often depends on the overall substrate sensitivity, desired salt form of the product, and practical laboratory considerations.
| Method | Reagent | Typical Conditions | Advantages | Disadvantages & Mitigation |
| Acidolysis with TFA | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% TFA in DCM, 0°C to room temperature, 30 min - 2 h | - Fast and efficient deprotection. - Volatile reagents are easily removed in vacuo. | - TFA is highly corrosive. - Potential for tert-butylation of sensitive side chains (mitigated with scavengers like triisopropylsilane or anisole). - Risk of cyclopropane ring protonation and subsequent opening, although generally low with careful control of conditions. |
| Acidolysis with HCl | Hydrogen Chloride (HCl) in an organic solvent (e.g., Dioxane, Ethyl Acetate) | 4M HCl in Dioxane, 0°C to room temperature, 30 min - 4 h | - Often considered milder than TFA. - Provides the hydrochloride salt directly, which can be advantageous for purification and handling. | - Dioxane is a potential peroxide former and has health concerns. - Longer reaction times may be required compared to TFA. - The presence of water can affect reaction efficiency. |
Mechanistic Insights: The Chemistry of Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established E1 elimination mechanism.
Mechanism of Acidic Boc Deprotection
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A concise route to beta-Cyclopropyl amino acids utilizing 1,2-dioxines and stabilized phosphonate nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of (+)-belactosin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the biosynthesis of hormaomycin, an exceptionally complex bacterial signaling metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of simplified belactosin C analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. First total synthesis of hormaomycin, a naturally occurring depsipeptide with interesting biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
Application Notes & Protocols: A Guide to the Incorporation of Constrained Amino Acids into Peptide Backbones
<
Introduction: Engineering Stability and Potency into Peptide Therapeutics
Peptides represent a highly specific and potent class of therapeutic agents, capable of modulating biological processes with remarkable precision.[1] However, the inherent flexibility of linear peptides often leads to significant challenges in drug development, including susceptibility to proteolytic degradation and poor pharmacokinetic profiles.[1] To overcome these limitations, medicinal chemists introduce conformational constraints into the peptide backbone. By "locking" the peptide into a bioactive conformation, these constraints can dramatically enhance metabolic stability, improve receptor binding affinity, and increase bioavailability.[1][2][3]
This guide provides an in-depth exploration of the strategies, synthesis, and analysis of peptides incorporating constrained amino acids. It is designed for researchers, scientists, and drug development professionals seeking to harness the power of conformational constraint to engineer the next generation of sophisticated peptide-based therapeutics.
Section 1: The Chemist's Toolbox: Types of Constrained Amino Acids
The introduction of constraints can be achieved through various chemical modifications. The choice of a specific constrained amino acid depends on the desired secondary structure and the therapeutic target.[2] Key classes include:
-
α,α-Disubstituted Amino Acids: These non-proteinogenic amino acids, where the α-hydrogen is replaced by an alkyl group, introduce significant steric hindrance that restricts the available range of the polypeptide backbone's conformations.[4][5] The most common example is α-aminoisobutyric acid (Aib), which strongly promotes the formation of stable helical structures (α-helical or 3₁₀-helical).[4][5][6] This pre-organization into a defined structure minimizes the entropic penalty of binding to a target, often leading to enhanced affinity.[1][2]
-
N-Alkylated Amino Acids: The substitution of a backbone amide proton, typically with a methyl group (N-methylation), is a subtle but powerful modification.[2] This change eliminates a hydrogen bond donor, which can disrupt β-sheet structures but also favors specific cis-amide bond conformations.[2] N-methylation is a widely used strategy to protect against proteolysis and improve pharmacokinetic properties.[2][7]
-
Cyclic and Bridged Amino Acids: Incorporating cyclic structures, such as proline and its analogs, or creating lactam bridges between amino acid side chains (e.g., between Lys and Asp/Glu) can induce turns and stabilize helical structures.[8] These methods provide a robust way to create macrocyclic peptides with enhanced stability and receptor selectivity.[3][9][10]
| Type of Constraint | Example(s) | Primary Conformational Effect | Key Advantages |
| α,α-Disubstitution | α-Aminoisobutyric acid (Aib), Diethylglycine (Deg) | Promotes helical (3₁₀ or α) or extended conformations.[4][5] | Enhances structural stability and proteolytic resistance.[4] |
| N-Alkylation | N-Methyl-Alanine, N-Methyl-Leucine | Disrupts β-sheets, can favor cis-amide bonds.[2] | Improves metabolic stability and cell permeability.[7][11] |
| Side-Chain Cyclization | Proline, Hydroxyproline | Induces β-turns, restricts φ dihedral angle. | Stabilizes specific secondary structures. |
| Lactam Bridging | i,i+4 Lys-Asp/Glu bridge | Stabilizes α-helical structures.[8] | Creates well-defined, rigid conformations.[12] |
Section 2: Synthetic Strategies & Core Protocols
The incorporation of constrained amino acids into peptides via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to steric hindrance.[13][14][15] Overcoming these hurdles requires optimized reagents and reaction conditions.
Core Challenge: Overcoming Steric Hindrance
The bulky nature of many constrained amino acids, particularly α,α-disubstituted and N-methylated residues, can significantly impede the formation of peptide bonds.[13][15] Standard coupling protocols often result in low yields, incomplete reactions, and the formation of deletion sequences.[13] To achieve high coupling efficiency, highly reactive coupling reagents are necessary.[13]
Recommended Coupling Reagents for Hindered Amino Acids: Modern coupling reagents are designed to form highly reactive activated esters, enabling efficient bond formation even between sterically demanding residues.
-
Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are among the most effective.[16][17] HATU, in particular, is often recommended for the most difficult couplings due to the anchimeric assistance provided by its pyridine nitrogen, which accelerates the reaction.[16]
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also widely used and effective for many difficult couplings.
Protocol 2.1: Solid-Phase Synthesis of Peptides Containing α,α-Disubstituted Amino Acids (e.g., Fmoc-Aib-OH)
This protocol outlines the manual synthesis of a peptide containing the sterically hindered amino acid Aib using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
Fmoc-protected amino acids (including Fmoc-Aib-OH)
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.[4]
-
Fmoc Deprotection:
-
Amino Acid Coupling (Standard Amino Acids):
-
For standard, non-hindered amino acids, pre-activate the Fmoc-amino acid (3 eq.) with a standard coupling reagent like HCTU (3 eq.) and DIEA (6 eq.) in DMF for 2-3 minutes.
-
Add the activated mixture to the resin and agitate for 1-2 hours.
-
-
Amino Acid Coupling (Fmoc-Aib-OH):
-
In a separate vial, dissolve Fmoc-Aib-OH (3-5 equivalents relative to resin loading) and HATU (3-5 eq.) in DMF.[16][18]
-
Add DIEA (6-10 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated Aib solution to the deprotected resin.
-
Agitate for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 35-40°C).[13] Microwave-assisted synthesis can also be highly effective.[13]
-
Perform a Kaiser test to check for completion. If the test is positive (blue beads), indicating free amines, repeat the coupling step.
-
-
Wash: Thoroughly wash the resin with DMF (5-7 times) after coupling.[4]
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
Protocol 2.2: On-Resin N-Methylation of a Peptide Backbone
This protocol describes a method for the N-methylation of an internal amino acid residue after it has been incorporated into the peptide chain on the solid support.
Materials:
-
Peptide-resin with the N-terminal Fmoc group removed from the target residue.
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
Solvent: N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Synthesis up to Target Residue: Synthesize the peptide up to the amino acid residue that is to be N-methylated. Perform the final Fmoc deprotection to expose the free amine.
-
Sulfonamide Formation (o-NBS Protection):
-
Swell the resin in NMP.
-
Add a solution of o-NBS-Cl (5-10 eq.) and collidine (5-10 eq.) in NMP.
-
Agitate for 1-2 hours. This step protects the amine and activates it for the subsequent alkylation.[19]
-
-
Methylation:
-
Wash the resin thoroughly with NMP.
-
Add a solution of DBU (5-10 eq.) and dimethyl sulfate (10-20 eq.) in NMP.[19]
-
Agitate for 30-60 minutes.
-
-
o-NBS Deprotection:
-
Wash the resin thoroughly with NMP.
-
Prepare a solution of 2-mercaptoethanol (20 eq.) and DBU (10 eq.) in NMP.
-
Add the solution to the resin and agitate for 2 x 15 minutes to remove the o-NBS group, revealing the newly methylated secondary amine.[19]
-
-
Continue Synthesis:
-
Thoroughly wash the resin with NMP and DMF.
-
Proceed with the coupling of the next amino acid. Note that coupling onto an N-methylated amine is a sterically hindered reaction and requires a highly efficient coupling reagent like HATU, often with extended reaction times or microwave assistance.[11]
-
Section 3: Characterization and Quality Control
The successful synthesis of a constrained peptide must be confirmed through rigorous analytical techniques.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary tool for assessing the purity of the crude peptide and for purifying the final product. A single, sharp peak is indicative of a pure compound.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry is essential to confirm that the synthesized peptide has the correct molecular weight, verifying the successful incorporation of all amino acids, including the constrained residues.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 2D NMR techniques (like COSY, TOCSY, and NOESY) can be used to determine the three-dimensional conformation of the peptide in solution. This is crucial for confirming that the constrained amino acid has induced the desired secondary structure (e.g., a helix or turn).[6]
Section 4: Applications in Drug Discovery
The incorporation of constrained amino acids is a cornerstone of modern peptide drug design, enabling the development of therapeutics that can tackle challenging targets like protein-protein interactions (PPIs).[1][9]
-
Enhanced Proteolytic Stability: The non-natural structures of constrained amino acids sterically hinder the approach of proteases, dramatically increasing the peptide's half-life in biological systems.[2][4][8]
-
Improved Receptor Affinity and Selectivity: By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to higher binding affinity and potency.[1][2] This rigidity can also enhance selectivity for a specific receptor subtype.[3][12]
-
Increased Cell Permeability: Certain modifications, such as N-methylation, can improve a peptide's ability to cross cell membranes by reducing the number of hydrogen bond donors and increasing lipophilicity, a major hurdle for many peptide drugs.[7]
Constrained peptides have shown promise in numerous therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1][21] For example, cyclic peptides have been developed that show high affinity for the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, inhibiting viral entry.[1]
Conclusion
The strategic incorporation of constrained amino acids is a transformative approach in peptide science. It allows researchers to rationally design peptides with superior drug-like properties, moving beyond the limitations of their natural counterparts. By understanding the conformational effects of different constraining elements and mastering the associated synthetic challenges, scientists can unlock new therapeutic possibilities and develop potent, stable, and highly selective peptide-based drugs.
References
- 1. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. insightaceanalytic.com [insightaceanalytic.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 12. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. scienmag.com [scienmag.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
- 18. omizzur.com [omizzur.com]
- 19. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Synthesis Protocols for Peptides Incorporating Boc-Cyclopropyl-Propanoic Acid
Abstract
The incorporation of conformationally constrained non-canonical amino acids is a cornerstone of modern peptidomimetic drug design. The cyclopropyl group, in particular, offers a unique combination of rigidity and metabolic stability, making it a highly desirable motif.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the successful incorporation of N-Boc-protected cyclopropyl-propanoic acid derivatives into peptide sequences using established solid-phase peptide synthesis (SPPS) protocols. We delve into the underlying chemical principles, provide detailed step-by-step methodologies, and offer expert insights into overcoming potential synthetic challenges. The protocols are designed to be self-validating through integrated monitoring steps, ensuring high-fidelity synthesis.
Introduction: The Strategic Value of the Cyclopropyl Moiety
The cyclopropane ring is a "privileged" structural element in medicinal chemistry. Its rigid, three-membered ring structure introduces significant conformational constraints into otherwise flexible peptide backbones.[3] This pre-organization can lead to enhanced binding affinity for biological targets and increased resistance to proteolytic degradation.[2] Furthermore, the unique electronic properties and metabolic stability of the cyclopropyl group can improve a drug candidate's overall pharmacokinetic profile.[4]
This guide focuses on the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy for SPPS, a robust and well-established method for peptide synthesis.[5] We will detail the protocols for incorporating a representative building block, Boc-aminocyclopropyl-propanoic acid, into a growing peptide chain anchored to a solid support.
Foundational Principles of Boc-SPPS
Solid-phase peptide synthesis, pioneered by Merrifield, revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble polymer resin.[6] This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process.[7] The entire synthesis is a cyclical process built on three core steps: deprotection, neutralization, and coupling.[8][9]
-
Resin Selection: The choice of resin is critical as it dictates the C-terminal functionality (acid or amide) and the conditions required for final cleavage. For peptide acids, PAM (Phenylacetamidomethyl) resin is a common choice in Boc-SPPS due to its enhanced stability to the repetitive acid treatments used for Boc deprotection, compared to the original Merrifield resin.[10] For peptide amides, MBHA (methylbenzhydrylamine) resin is the support of choice.[10]
-
Nα-Protection (Boc Group): The temporary Nα-Boc protecting group is removed using a moderately strong acid, typically Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[10]
-
Neutralization: Following deprotection, the newly exposed N-terminal ammonium trifluoroacetate salt must be neutralized to the free amine to enable the subsequent coupling reaction. This is typically achieved using a hindered base like N,N-diisopropylethylamine (DIEA).[9]
-
Coupling: The incoming Boc-protected amino acid is activated to facilitate the formation of a new peptide bond. A variety of coupling reagents are available, with aminium salts like HBTU being highly effective, especially for hindered amino acids.[11][12]
-
Final Cleavage: Once the sequence is complete, the peptide is cleaved from the resin, and all semi-permanent side-chain protecting groups (typically benzyl-based) are removed simultaneously using a very strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[5][13]
Diagram 1: General workflow for a single coupling cycle in Boc-SPPS.
Detailed Synthesis Protocol: Incorporation of Boc-Cyclopropyl-Propanoic Acid
This section provides a step-by-step protocol for incorporating a Boc-cyclopropyl-propanoic acid derivative into a peptide sequence on a PAM resin.
Materials and Reagents
| Reagent | Acronym | Purpose |
| PAM Resin (or MBHA for amides) | - | Solid Support |
| Dichloromethane, Peptide Synthesis Grade | DCM | Solvent (swelling, washing, reactions) |
| N,N-Dimethylformamide, Peptide Grade | DMF | Solvent (coupling) |
| Trifluoroacetic Acid | TFA | Boc Deprotection Agent |
| N,N-Diisopropylethylamine | DIEA | Neutralization & Coupling Base |
| Boc-Cyclopropyl-Propanoic Acid | Boc-cPr-AA | Building Block |
| HBTU | HBTU | Coupling Reagent |
| Anhydrous Hydrogen Fluoride | HF | Cleavage Reagent |
| Anisole / p-Cresol | - | Scavenger in Cleavage Cocktail |
| Diethyl Ether (cold) | - | Peptide Precipitation |
| Ninhydrin Test Kit | - | Reaction Monitoring |
Experimental Workflow
Step A: Resin Preparation
-
Place the desired amount of PAM resin (e.g., 1.0 g, ~0.8 mmol/g substitution) into a fritted glass reaction vessel.
-
Add DCM (10-15 mL per gram of resin) to swell the resin. Gently agitate for 30 minutes.[6]
-
Drain the solvent by filtration.
Step B: The SPPS Cycle
This cycle is repeated for each amino acid in the sequence. The following details the specific incorporation of Boc-cyclopropyl-propanoic acid onto a deprotected N-terminal amine of the growing peptide-resin.
1. Nα-Boc Deprotection:
-
Rationale: The acid-labile Boc group is selectively removed to expose the N-terminal amine for the next coupling step.[8]
-
Protocol:
- Perform a pre-wash by adding a solution of 50% TFA in DCM (v/v) to the resin. Agitate for 2-5 minutes and drain.[10]
- Add a fresh 50% TFA/DCM solution (10 mL/g resin) and agitate for 20-30 minutes.[10] The deprotection reaction releases isobutylene and CO2.
- Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (2x), and finally DCM (3x) to remove all residual acid.[10]
Diagram 2: Simplified mechanism of acid-catalyzed Boc deprotection.
2. Neutralization:
-
Rationale: The N-terminal ammonium salt must be converted to the free primary amine to act as a nucleophile in the coupling reaction.
-
Protocol:
- Wash the resin with a solution of 10% DIEA in DCM (v/v) (2 x 2 minutes).[9]
- Wash the resin thoroughly with DCM (5x) to remove excess DIEA and the diisopropylethylammonium trifluoroacetate salt.
3. Coupling of Boc-Cyclopropyl-Propanoic Acid:
-
Rationale: The carboxylic acid of the incoming building block is activated by HBTU to form a highly reactive OBt-ester intermediate, which readily reacts with the free N-terminal amine on the resin. DIEA acts as a base to activate the HBTU and maintain basic conditions.[14] The cyclopropyl group may introduce steric hindrance, necessitating robust coupling conditions.
-
Protocol:
- In a separate vial, pre-activate the amino acid by dissolving Boc-cyclopropyl-propanoic acid (3-4 eq. relative to resin loading) and HBTU (3-4 eq.) in a minimal amount of DMF.[11]
- Add DIEA (6-8 eq.) to the mixture and allow it to react for 1-5 minutes.
- Add the pre-activated solution to the neutralized peptide-resin.
- Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, extending the time or performing a second coupling (a "double couple") may be necessary.[11][15]
Diagram 3: Simplified schematic of the coupling reaction using HBTU.
4. Reaction Monitoring (Kaiser Test):
-
Rationale: This colorimetric test detects free primary amines. A negative result (yellow beads) confirms that the coupling reaction has gone to completion. This is a critical self-validation step.[16]
-
Protocol:
- After the coupling reaction, take a small sample of the resin beads (5-10 mg) and wash them thoroughly with DCM.
- Perform the qualitative ninhydrin (Kaiser) test according to the manufacturer's instructions.
- Interpretation:
-
Intense Blue/Purple Beads: Incomplete coupling. Free amines are present.
-
Yellow/Colorless Beads: Complete coupling. No free primary amines detected. 4. If the test is positive, drain the reaction solution and repeat the coupling step ("double coupling").[15]
5. Washing:
-
Once a negative Kaiser test is achieved, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
Final Cleavage and Peptide Isolation
Rationale: A strong acid cocktail is required to cleave the peptide from the PAM resin and remove benzyl-type side-chain protecting groups. Scavengers are included to trap the highly reactive carbocations generated during this process, preventing unwanted modification of sensitive amino acid residues like Trp and Met.[8][13]
Protocol: High HF Cleavage CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel using a specialized, HF-resistant apparatus and fume hood.
-
Dry the fully synthesized and N-terminally deprotected peptide-resin under high vacuum for at least 4 hours.[13]
-
Place the dry peptide-resin (e.g., 1.0 g) in the reaction vessel of the HF apparatus. Add a magnetic stir bar.
-
Add the scavenger, p-cresol (1.0 mL per gram of resin).
-
Cool the reaction vessel to 0 °C in an ice/salt bath.
-
Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0 °C for 60-90 minutes.
-
After the reaction is complete, remove the HF under a vacuum.
-
Wash the residual resin/peptide mixture with ice-cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide powder, which can then be purified by RP-HPLC.
| Cleavage Method | Reagent Cocktail Composition (v/v/w) | Target Resins | Key Considerations |
| High HF | HF : p-cresol (9:1) | Merrifield, PAM, MBHA | Gold standard for Boc-SPPS. Requires specialized equipment.[10][13] |
| TFMSA | TFMSA : TFA : m-cresol : thioanisole (1:6:1:2) | Merrifield, PAM, MBHA | An alternative to HF, but can be less effective for some protecting groups.[5] |
| TMSOTf | TMSOTf : TFA : m-cresol (1:7:1.2) | MBHA | Milder alternative, but does not cleave all protecting groups (e.g., Arg(Tos)).[13] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | Incomplete Reaction: Steric hindrance from the cyclopropyl group or the growing peptide chain; peptide aggregation. | Double Couple: Repeat the coupling step with fresh reagents.[15] Increase Time: Extend the coupling reaction time to 4 hours or overnight. Use Stronger Reagents: Switch from HBTU to HATU, which is known to be more effective for difficult couplings.[11] |
| Low Yield of Crude Peptide | Inefficient Cleavage: Insufficient cleavage time; degradation of cleavage reagents (e.g., old TFA). Peptide Precipitation Issues: Peptide may be partially soluble in ether. | Re-cleave: Subject the resin to a second cleavage procedure.[17] Check Reagents: Use fresh, high-purity cleavage reagents. Work-up: After adding ether, centrifuge at high speed and ensure the supernatant is clear before decanting. Keep everything ice-cold. |
| Multiple Peaks in HPLC/MS | Side-Product Formation: Alkylation of sensitive residues (Trp, Met, Tyr) by carbocations during cleavage. Incomplete Deprotection: Failure to fully remove all side-chain protecting groups. | Optimize Scavengers: Ensure the correct scavenger cocktail is used for the amino acids present in your sequence (e.g., add ethanedithiol (EDT) for Trp).[8] Increase Cleavage Time: Extend the cleavage reaction time to ensure all groups are removed. |
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
De la Torre, B. G., & Albericio, F. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. Retrieved from [Link]
-
Paradisi, F., & Porzi, G. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(4), 293-304. Retrieved from [Link]
-
Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819. Retrieved from [Link]
-
Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current medicinal chemistry, 9(23), 2103-2127. Retrieved from [Link]
-
Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]
-
Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry. Retrieved from [Link]
-
Tandon, M., & Wagh, B. D. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(13), 5914-5942. Retrieved from [Link]
-
Tandon, M., & Wagh, B. D. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(13), 5914–5942. Retrieved from [Link]
-
Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. (n.d.). Thieme Chemistry. Retrieved from [Link]
-
Tandon, M., & Wagh, B. D. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF on ResearchGate. Retrieved from [Link]
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. Retrieved from [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014). ResearchGate. Retrieved from [Link]
-
Szczęśniak, B., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(44), 7805-7815. Retrieved from [Link]
-
Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 14. bachem.com [bachem.com]
- 15. biotage.com [biotage.com]
- 16. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 3-(Boc-amino)-3-cyclopropylpropanoic Acid by HPLC and LC-MS
Introduction: The Significance of Non-Canonical Amino Acids in Drug Discovery
In the landscape of modern drug development, the incorporation of non-canonical amino acids (ncAAs) into peptide and small molecule therapeutics offers a powerful strategy to enhance potency, selectivity, and metabolic stability. 3-(Boc-amino)-3-cyclopropylpropanoic acid is a key building block in this arena, valued for the conformational constraints imparted by its cyclopropyl ring.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of its synthetic utility, enabling controlled peptide couplings.[4] Consequently, robust and reliable analytical methods are paramount for ensuring the purity, structural integrity, and enantiomeric fidelity of this critical intermediate throughout the drug development pipeline.
This comprehensive guide provides detailed application notes and step-by-step protocols for the analysis of 3-(Boc-amino)-3-cyclopropylpropanoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies herein are designed to be self-validating systems, grounded in established scientific principles to ensure trustworthiness and reproducibility for researchers, scientists, and drug development professionals.
Part 1: Purity Determination by Reverse-Phase HPLC-UV
Reverse-phase HPLC (RP-HPLC) is an indispensable technique for assessing the purity of synthetic intermediates like 3-(Boc-amino)-3-cyclopropylpropanoic acid.[][] The method's efficacy hinges on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase. The Boc group, with its hydrophobic tert-butyl moiety, provides sufficient retention on a C18 column, making RP-HPLC an ideal choice for purity profiling.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its versatility and strong hydrophobic interactions with the Boc group and the cyclopropyl ring of the analyte.
-
Mobile Phase: A gradient of acetonitrile in water with a small amount of trifluoroacetic acid (TFA) or formic acid is employed. Acetonitrile serves as the organic modifier, and its increasing concentration elutes more hydrophobic compounds. The acid is crucial for suppressing the ionization of the carboxylic acid group, leading to sharper peaks and improved retention.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is chosen because the analyte lacks a strong chromophore. The peptide bond and carboxylic acid group exhibit absorbance in this range.
Experimental Protocol: RP-HPLC-UV for Purity Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of 3-(Boc-amino)-3-cyclopropylpropanoic acid.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 215 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Workflow for RP-HPLC Purity Analysis
Caption: Workflow for RP-HPLC Purity Analysis.
Part 2: Enantiomeric Purity by Chiral HPLC
The biological activity of chiral molecules is often stereospecific. Therefore, ensuring the enantiomeric purity of 3-(Boc-amino)-3-cyclopropylpropanoic acid is critical. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for this analysis.[7][8] Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for the separation of N-blocked amino acids.[7][9]
Causality Behind Experimental Choices:
-
Chiral Stationary Phase: A teicoplanin-based CSP (e.g., CHIROBIOTIC T) is an excellent choice for resolving the enantiomers of N-blocked amino acids.[7][9] The complex structure of the CSP provides multiple interaction points (hydrophobic, ionic, hydrogen bonding) for stereoselective recognition.
-
Mobile Phase: A polar organic or reversed-phase mobile phase can be used. A simple isocratic mobile phase of methanol or ethanol with a small amount of a volatile acid (like formic acid or acetic acid) is often effective and compatible with mass spectrometry if needed. The acid helps to ensure consistent ionization of the analyte.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Sample Preparation:
-
Prepare a 0.5 mg/mL solution of the analyte in the mobile phase.
-
Vortex and filter as described for the RP-HPLC method.
-
-
Chiral HPLC Conditions:
| Parameter | Condition |
| Column | CHIROBIOTIC T, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 100% Methanol with 0.1% Formic Acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Detection | UV at 215 nm |
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
-
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Part 3: High-Sensitivity Quantification by LC-MS/MS
For applications requiring high sensitivity, such as pharmacokinetic studies or trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[][10] Its superior selectivity and sensitivity allow for the quantification of analytes in complex matrices.[11][12]
Causality Behind Experimental Choices:
-
Ionization: Electrospray ionization (ESI) is well-suited for polar molecules like amino acid derivatives. Both positive and negative ion modes should be evaluated, but positive mode is often preferred for amines.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest selectivity and sensitivity. This involves selecting a precursor ion (the molecular ion or a characteristic adduct) and monitoring a specific fragment ion.
-
Fragmentation: The Boc group is known to be labile in the mass spectrometer, often leading to a characteristic neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).[13][14][15] This predictable fragmentation is ideal for developing a sensitive and specific MRM method.
-
Sample Preparation: For analysis in biological matrices (e.g., plasma), a simple protein precipitation step is often sufficient to remove the bulk of interfering proteins.[12][16]
Experimental Protocol: LC-MS/MS for Quantification
-
Sample Preparation (from Plasma):
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined empirically (e.g., Precursor [M+H]⁺ → Product [M+H-100]⁺) |
| Collision Energy | To be optimized |
-
Method Validation: The developed LC-MS/MS method should be validated according to ICH M10 guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, and stability.[17]
Workflow for LC-MS/MS Quantification
Caption: Workflow for LC-MS/MS Quantification.
Method Validation and System Suitability
For all the described methods, adherence to a validation protocol is essential to ensure the reliability of the generated data.[18][19][20] Key validation parameters to consider include:
-
Specificity/Selectivity: The ability to assess the analyte in the presence of other components.[19]
-
Linearity: The direct correlation between analyte concentration and detector response over a defined range.[19]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
System suitability tests should be performed before each analytical run to ensure the chromatographic system is performing adequately.
References
-
Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed, National Center for Biotechnology Information. [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]
-
Prepping Small Molecules for Mass Spec. Biocompare. [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]
-
Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PubMed, National Center for Biotechnology Information. [Link]
-
A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. [Link]
-
High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. ResearchGate. [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed, National Center for Biotechnology Information. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed, National Center for Biotechnology Information. [Link]
-
Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate. [Link]
-
LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]
-
Plasma amino-acid determination by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. ResearchGate. [Link]
-
Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. ResearchGate. [Link]
-
How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]
-
Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. National Center for Biotechnology Information. [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Center for Biotechnology Information. [Link]
-
trans-Cyclopropyl β-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst. Northwestern Scholars. [Link]
Sources
- 1. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. biocompare.com [biocompare.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-((Boc)amino)-3-cyclopropylpropanoic Acid
Welcome to the technical support guide for the synthesis of 3-((Boc)amino)-3-cyclopropylpropanoic acid. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related non-canonical amino acids. As a molecule of interest in medicinal chemistry, its efficient and clean synthesis is paramount.
This guide is structured to address common challenges encountered during its multi-step synthesis. We will delve into the causality behind experimental hurdles and provide validated, actionable troubleshooting advice.
Overview of Common Synthetic Pathways
The synthesis of 3-((Boc)amino)-3-cyclopropylpropanoic acid typically involves a few key transformations. A common and cost-effective route begins with cyclopropanecarboxaldehyde, proceeding through a nitrile intermediate which is subsequently hydrolyzed. Another prominent route involves the Ritter reaction, starting from cyclopropyl methanol. Understanding these pathways is the first step in effective troubleshooting.
Caption: High-level overview of two common synthetic routes.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address the most pressing issues encountered in the lab.
Category 1: Reaction Failures & Low Yields
Question 1: My Ritter reaction with cyclopropyl methanol is giving extremely low yields or a complex mixture of products. What's going wrong?
Answer: This is a frequent and critical issue rooted in the stability of both the cyclopropane ring and the intermediate carbocation.
-
Causality: The primary challenge is the high ring strain of the cyclopropane moiety (27.6 kcal/mol).[1] Under the strongly acidic conditions required for the Ritter reaction (e.g., concentrated H₂SO₄), the cyclopropylmethyl carbocation formed from the protonated alcohol is notoriously unstable and prone to rearrangement.[2] Instead of being trapped by the nitrile solvent, it can rapidly rearrange to the more stable cyclobutyl or homoallyl carbocations, leading to a cascade of undesired side products.
-
Troubleshooting Steps:
-
Re-evaluate Your Acid Catalyst: Standard Ritter conditions are often too harsh.[3] Consider using alternative, milder Lewis acids or solid acid catalysts that can promote carbocation formation without inducing extensive rearrangement.
-
Control Temperature Rigorously: Perform the reaction at the lowest possible temperature that still allows for carbocation formation (e.g., starting at 0°C or even lower). This can kinetically favor the desired trapping of the unrearranged cation by the nitrile.[4]
-
Consider an Alternative Route: If rearrangement persists, the Ritter reaction may not be suitable for your specific substrate. The Strecker-like pathway starting from cyclopropanecarboxaldehyde, while longer, often provides a cleaner, more predictable synthesis of the core amino acid structure.
-
Question 2: The final nitrile hydrolysis step is sluggish, and I'm seeing significant Boc-deprotection. How can I improve this?
Answer: This is a classic chemoselectivity problem. The conditions required to hydrolyze a stable nitrile can often cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group.[5][6]
-
Causality: Strong acid-catalyzed hydrolysis (e.g., refluxing 6M HCl) will rapidly hydrolyze the nitrile but will simultaneously and quantitatively remove the Boc group.[7] Conversely, strong base-catalyzed hydrolysis (e.g., refluxing NaOH) is also effective for the nitrile but can lead to side reactions or racemization at the α-carbon.[8][9] The amide intermediate formed during hydrolysis is often stable, causing the reaction to appear stalled.[10]
-
Recommended Protocols & Solutions:
-
Milder Basic Hydrolysis: A two-step approach is often best. First, use milder basic conditions that are less likely to cleave the Boc group. A common method is using aqueous sodium hydroxide or potassium hydroxide in a solvent like methanol or ethanol at moderate temperatures (e.g., 60 °C).[10]
-
Peroxide-Mediated Hydrolysis: For resistant nitriles, a peroxide-based method can be effective under basic conditions without requiring harsh temperatures. For example, hydrogen peroxide in the presence of a base like NaOH can facilitate hydrolysis to the carboxylic acid.
-
Protecting Group Strategy: An alternative is to perform the hydrolysis first on an unprotected or alternatively protected (e.g., Cbz) aminonitrile, and then apply the Boc group to the final amino acid product. This avoids the chemoselectivity issue entirely.
-
| Hydrolysis Condition | Pros | Cons | Typical Outcome |
| Refluxing 6M HCl | Fast, complete hydrolysis. | Complete loss of Boc group. | 3-amino-3-cyclopropylpropanoic acid HCl salt. |
| Refluxing 6M NaOH | Fast, complete hydrolysis. | Potential for racemization, harsh. | Sodium 3-((Boc)amino)-3-cyclopropylpropanoate (if Boc survives). |
| 10% aq. NaOH in MeOH, 60°C | Milder, Boc group is more stable. | Slower, may stall at amide intermediate. | Good yield of target acid if reaction goes to completion.[10] |
| H₂O₂ / aq. NaOH, moderate temp. | Effective for stubborn nitriles. | Requires careful control of exotherm. | Good yields, preserves Boc group. |
Category 2: Purification and Isolation Challenges
Question 3: My final product, 3-((Boc)amino)-3-cyclopropylpropanoic acid, is an oil or a waxy solid that is very difficult to purify by standard column chromatography. What are my options?
Answer: This is a common physical property of many non-natural, Boc-protected amino acids. Their polarity makes them challenging to handle.
-
Causality: The combination of the polar carboxylic acid group and the greasy Boc group gives the molecule amphiphilic character. It can streak badly on silica gel and is often difficult to crystallize from common solvent systems.
-
Purification Strategies:
-
Crystallization via Salt Formation: The most reliable method is often to form a stable, crystalline salt. Dissolve the crude oily product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add one equivalent of a base like dicyclohexylamine (DCHA).[11] The resulting DCHA salt is typically a highly crystalline, free-flowing solid that is easily filtered and purified by recrystallization. The pure free acid can be recovered by acidifying an aqueous solution of the salt and extracting.
-
Pulping/Slurrying: If the product solidifies but remains impure, "pulping" can be effective. This involves stirring the solid in a solvent system where the product is sparingly soluble but the impurities are highly soluble (e.g., a mixture of hexane and ethyl acetate). This washes the impurities away, leaving a purer solid product.[12]
-
Acid/Base Extraction Workup: A carefully executed liquid-liquid extraction can significantly purify the product before any crystallization is attempted. Dissolve the crude mixture in a solvent like ethyl acetate. Wash with a mild acid (e.g., 5% citric acid) to remove any basic impurities. Then, wash with brine. This removes many common reaction byproducts.
-
Category 3: Stability and Side Reactions
Question 4: I'm concerned about the stability of the cyclopropane ring during my synthesis. Which reaction conditions should I absolutely avoid?
Answer: Your concern is valid. The cyclopropane ring, while generally stable, behaves somewhat like a double bond and can undergo ring-opening reactions under specific conditions, particularly with strong electrophiles or under hydrogenation with certain catalysts.[13][14]
-
Causality: The C-C bonds in cyclopropane have significant p-character, making them susceptible to attack by strong acids and certain transition metals.[1] This can lead to the formation of linear propane derivatives.
-
Conditions to Avoid:
-
Harsh Hydrogenation: While catalytic hydrogenation is a common method for reducing nitriles, aggressive catalysts like Platinum oxide (Adam's catalyst) under acidic conditions can potentially open the cyclopropane ring. Palladium-activated Raney-Nickel has been shown to be effective for nitrile reduction while preserving Boc groups and other sensitive functionalities.[15]
-
Strong Protic Acids at High Temperatures: As discussed in the Ritter reaction FAQ, heating in the presence of strong acids like H₂SO₄, HBr, or HI can lead to protonation and subsequent nucleophilic attack that opens the ring to form 1-halopropanes or other linear products.[13]
-
Certain Lewis Acids: Be cautious with Lewis acids that can coordinate strongly to the cyclopropane ring, especially at elevated temperatures.
-
Caption: Decision workflow for the critical nitrile hydrolysis step.
References
- US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
- A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
- Ritter Reaction. Organic Chemistry Portal.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- DAST-mediated ring-opening of cyclopropyl silyl ethers in nitriles: facile synthesis of allylic amides via a Ritter-type process. Organic & Biomolecular Chemistry (RSC Publishing).
- Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange.
- CN112661672A - Crystallization method of Boc-amino acid.
- Chemistry of Nitriles. Chemistry LibreTexts.
- Hydrolysis of Nitriles. Organic Synthesis.
- Cyclopropane. Wikipedia.
- How do I remove the N-Boc protection group to get the amino acid histidine? Reddit.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
- A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Publishing.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel.
- Mechanism of Cyclopropane Ring Cleavage in Cyclopropanecarboxylic Acid.
- Ritter reaction. Wikipedia.
- Three-component synthesis of alpha,beta-cyclopropyl-gamma-amino acids. PubMed.
- Ritter Reaction. Organic Chemistry Portal.
- hydrolysis of nitriles. Chemguide.
- Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
- Attaching Boc Protecting Groups With BOC-ON.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Ritter Reaction. YouTube.
- SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIV
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. peptide.com [peptide.com]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 13. Cyclopropane - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Boc-Cyclopropyl-Propanoic Acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of Boc-cyclopropyl-propanoic acid, a valuable non-canonical amino acid for peptide modification and drug discovery. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed to help you navigate common challenges and optimize your reaction yields. As Senior Application Scientists, we ground our advice in established chemical principles and field-proven experience.
Plausible Synthetic Pathway Overview
The synthesis of N-Boc-3-cyclopropyl-L-alanine (a common isomer of Boc-cyclopropyl-propanoic acid) is effectively achieved via the asymmetric alkylation of a chiral glycine enolate equivalent. This method offers good stereocontrol and reliable yields when key parameters are carefully managed. The general workflow is outlined below.
Caption: Proposed workflow for Boc-cyclopropyl-propanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthetic route for ensuring a high yield?
The most critical step is the initial deprotonation and subsequent alkylation (Steps 1 and 2). The formation of the glycine enolate is highly sensitive to moisture, temperature, and the stoichiometry of the base. Incomplete deprotonation or side reactions at this stage will irreversibly lower the maximum achievable yield. Precise temperature control at -78 °C is paramount to ensure kinetic control and prevent unwanted side reactions.
Q2: Why is a strong, non-nucleophilic base like LDA or LiHMDS necessary?
A strong, non-nucleophilic base is required to achieve rapid and complete deprotonation of the α-carbon of the glycine ester without competing nucleophilic attack at the ester carbonyl group. Weaker or more nucleophilic bases (e.g., alkoxides) can lead to side reactions like Claisen condensation or hydrolysis, significantly reducing the yield of the desired alkylated product.
Q3: Can I use a different alkylating agent besides cyclopropylmethyl bromide?
Yes, other cyclopropylmethyl halides (like the iodide) or sulfonates (tosylate, mesylate) can be used. Cyclopropylmethyl iodide is more reactive than the bromide and may lead to faster reaction times, but it is also less stable and more expensive. Tosylates are excellent leaving groups but require an additional synthetic step to prepare. The bromide offers a good balance of reactivity, stability, and commercial availability.
Troubleshooting Guide: Yield Optimization
Problem 1: Low yield or recovery of starting material after the alkylation step.
-
Question: My TLC analysis after the alkylation reaction shows a significant amount of unreacted Boc-glycine ester. What are the likely causes and how can I improve the conversion?
-
Answer & Solutions: This issue almost always points to problems with the deprotonation step.
-
Cause - Inactive Base: The base, Lithium diisopropylamide (LDA), is moisture-sensitive. If it has degraded, it will be ineffective.
-
Solution: Use freshly prepared LDA or a recently purchased, properly stored commercial solution. Titrating the commercial solution before use is a best practice to confirm its molarity.
-
-
Cause - Insufficient Base: Using too little base will result in incomplete deprotonation.
-
Solution: Ensure you are using at least 1.05 to 1.1 equivalents of LDA relative to the Boc-glycine ester to drive the deprotonation to completion.
-
-
Cause - Premature Quenching: The presence of water or other protic sources in the reaction flask will quench the enolate before it can react with the alkylating agent.
-
Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents. Add all reagents under an inert atmosphere (Argon or Nitrogen).
-
-
Cause - Temperature Too High: Allowing the temperature to rise above -70 °C during deprotonation can cause the enolate to become unstable.
-
Solution: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath is standard) during the addition of the base and the alkylating agent.
-
-
Problem 2: Formation of significant side products, particularly a dialkylated product.
-
Question: I am observing a nonpolar spot on my TLC plate that corresponds to a dialkylated species, which complicates purification. How can I prevent this?
-
Answer & Solutions: Dialkylation occurs when the enolate of the product is formed and reacts with a second molecule of the alkylating agent.
-
Cause - Excess Alkylating Agent: Using a large excess of cyclopropylmethyl bromide increases the probability of a second alkylation event.
-
Solution: Use a controlled amount of the alkylating agent, typically 1.1 to 1.2 equivalents.
-
-
Cause - Slow Initial Alkylation: If the first alkylation is sluggish, the unreacted enolate may deprotonate the newly formed product, leading to dialkylation.
-
Solution: Add the cyclopropylmethyl bromide neat and quickly to the enolate solution at -78 °C. A cosolvent like HMPA (use with extreme caution due to toxicity) can sometimes accelerate SN2 reactions, but optimizing stoichiometry and temperature is preferred.
-
-
Cause - Warming the Reaction Too Quickly: Allowing the reaction to warm in the presence of unreacted enolate and alkylating agent can promote side reactions.
-
Solution: Keep the reaction at -78 °C for a set period (e.g., 1-2 hours) after adding the alkylating agent before allowing it to warm slowly to room temperature. This ensures the initial alkylation goes to completion at a controlled temperature.
-
-
Problem 3: Incomplete saponification of the ester.
-
Question: After the hydrolysis step, my NMR spectrum shows both the desired carboxylic acid and the starting ester. How can I ensure complete conversion?
-
Answer & Solutions: Saponification is an equilibrium-driven process that can be sterically hindered.
-
Cause - Insufficient Base/Water: Hydrolysis requires stoichiometric amounts of base (e.g., Lithium Hydroxide) and water.
-
Solution: Use a moderate excess of the base (2-3 equivalents) to ensure the reaction goes to completion. Ensure sufficient water is present in the solvent system (e.g., THF:H₂O at 3:1 or 4:1).
-
-
Cause - Short Reaction Time or Low Temperature: The reaction may be kinetically slow at room temperature.
-
Solution: Increase the reaction time, monitoring by TLC until all the starting ester is consumed. If the reaction is still sluggish, gently heating to 35-40 °C can increase the rate. Be cautious, as excessive heat can risk epimerization at the α-carbon.
-
-
Cause - Poor Solubility: If the ester is not fully dissolved, the reaction will be slow.
-
Solution: Add a co-solvent like methanol to the THF/water mixture to improve solubility.[1]
-
-
Problem 4: Loss of the Boc-protecting group during workup.
-
Question: My final product yield is low, and I suspect I'm losing the Boc group during the final acidic workup. How can I perform the workup safely?
-
Answer & Solutions: The tert-butoxycarbonyl (Boc) group is notoriously labile under strongly acidic conditions.[1]
-
Cause - Overly Acidic Quench: Using strong acids like concentrated HCl to neutralize the reaction mixture after saponification will cleave the Boc group.
-
Solution: Perform the workup at 0 °C. Acidify the aqueous layer slowly with a milder acid, such as 1 M citric acid solution or saturated ammonium chloride, to a pH of ~3-4.[1] This is acidic enough to protonate the carboxylate but generally mild enough to preserve the Boc group.
-
-
Cause - Extended Exposure to Acid: Even mild acids can cause some cleavage over time.
-
Solution: Once the aqueous layer is acidified, immediately extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Do not let the product sit in the acidic aqueous phase for an extended period. Wash the combined organic layers with brine, dry over sodium or magnesium sulfate, and concentrate in vacuo.[1]
-
-
Data & Protocol Summary
Table 1: Key Reaction Parameters & Expected Outcomes
| Step | Key Reagents | Equivalents (Rel. to Ester) | Temperature | Typical Time | Typical Yield |
| Deprotonation | LDA or LiHMDS | 1.05 - 1.1 | -78 °C | 30 - 60 min | N/A |
| Alkylation | Cyclopropylmethyl Bromide | 1.1 - 1.2 | -78 °C to RT | 2 - 4 hours | 75 - 90% |
| Saponification | LiOH·H₂O | 2.0 - 3.0 | RT to 40 °C | 4 - 16 hours | 90 - 98% |
Detailed Protocol: Synthesis of Boc-Cyclopropyl-Propanoic Acid
-
Enolate Formation: To a flame-dried round-bottom flask under Argon, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-BuLi (1.05 eq). Stir for 30 minutes at -78 °C. In a separate flask, dissolve Boc-glycine ester (1.0 eq) in anhydrous THF, and add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour.
-
Alkylation: To the enolate solution at -78 °C, add cyclopropylmethyl bromide (1.2 eq) dropwise. Maintain the temperature at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup 1: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Saponification: Dissolve the crude ester from the previous step in a mixture of THF and water (4:1). Add LiOH·H₂O (3.0 eq) and stir vigorously at room temperature. Monitor the reaction by TLC.
-
Workup 2 & Purification: Once the reaction is complete, remove the THF via rotary evaporation. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1 M citric acid. Extract the product with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product. The crude product can be purified by silica gel column chromatography if necessary.[1]
References
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
Sources
Technical Support Center: Purification Strategies for 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid
Welcome to the technical support center for the purification of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable non-natural amino acid. The unique structural features of the cyclopropyl group can introduce specific purification hurdles, which this guide aims to address through a series of frequently asked questions and troubleshooting protocols.
I. Understanding the Molecule and Potential Impurities
This compound, a Boc-protected beta-amino acid, is a key building block in the synthesis of various pharmaceuticals. The cyclopropane ring can enhance metabolic stability and bioactivity in drug candidates.[1] However, its synthesis can lead to a range of impurities that complicate purification.
Common Impurities Encountered:
-
Unreacted Starting Materials: Such as the free amino acid or di-tert-butyl dicarbonate (Boc anhydride).
-
Di-acylated byproducts: Formation of a di-Boc protected species.
-
Side-products from the synthetic route: These can vary depending on the specific synthetic strategy employed.
-
Residual Solvents and Reagents: Such as triethylamine (TEA) or dioxane, which are commonly used in the Boc-protection reaction.[][3]
The purification strategy chosen will depend heavily on the nature and quantity of these impurities, as well as the final purity required for downstream applications.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is an oil and won't crystallize. What are the likely causes and how can I induce crystallization?
A1: The oily nature of the crude product is a frequent observation for many Boc-protected amino acids.[4] This can be attributed to several factors:
-
Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.[4][5] Residual solvents or reagents like triethylamine are common culprits.[4]
-
Hygroscopic Nature: The product may have absorbed moisture from the atmosphere, leading to an oily consistency.[4][5]
-
Inherent Properties: Some highly pure Boc-amino acids can exist as persistent oils or low-melting solids.
Troubleshooting Steps to Induce Crystallization:
-
Thorough Drying: Ensure all residual solvents are removed by drying the crude product under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[5]
-
Solvent Trituration/Pulping: This technique involves stirring the oily product with a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble.
-
Seed Crystal Introduction: If a small amount of solid product is available, adding a seed crystal to the oil can initiate crystallization.[6]
-
pH Adjustment During Workup: Proper pH control during the aqueous workup is critical to remove acidic or basic impurities.[4][5] Acidifying the aqueous layer to a pH of 2-3 with a dilute acid like citric acid or HCl before extraction can help protonate the carboxylic acid and facilitate its extraction into an organic solvent.[3][7]
-
Formation of a Dicyclohexylamine (DCHA) Salt: If the free acid is difficult to crystallize, it can be converted to its DCHA salt, which is often a stable, crystalline solid. The salt can be precipitated by dissolving the oily product in a solvent like ether and adding one equivalent of dicyclohexylamine.[3] The free acid can be regenerated from the salt in a subsequent step.
Q2: I'm performing a crystallization/recrystallization, but my yield is very low. How can I improve it?
A2: Low recovery during crystallization is a common issue that can often be rectified by optimizing the procedure.
Key Factors Affecting Crystallization Yield:
| Factor | Impact on Yield | Recommended Action |
| Solvent Volume | Using too much solvent will keep more of the product in solution, even at low temperatures. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling Rate | Rapid cooling can lead to the formation of small, impure crystals and trap impurities. | Allow the saturated solution to cool slowly to room temperature before transferring to a refrigerator or freezer. |
| Solvent Choice | An inappropriate solvent system can lead to poor recovery. | Experiment with different solvent systems. Common choices for Boc-amino acids include ethyl acetate/hexane and ethanol/water.[3][8] |
| Washing | Excessive washing of the collected crystals can redissolve the product. | Wash the filtered crystals with a minimal amount of ice-cold solvent. |
Q3: Thin Layer Chromatography (TLC) of my crude product shows a single spot, but it still fails to crystallize. What could be the problem?
A3: A single spot on TLC does not always guarantee high purity.[4] Several factors could be at play:
-
Non-UV Active Impurities: Impurities that do not possess a UV chromophore will not be visible on a TLC plate under a UV lamp.[4] For example, residual triethylamine is a common impurity that is not UV active.[4] Staining the TLC plate with a suitable reagent (e.g., potassium permanganate or ninhydrin for free amines) can help visualize these impurities.
-
Co-eluting Impurities: An impurity may have a similar polarity to the desired product, causing them to move together on the TLC plate. Trying a different solvent system for the TLC analysis may help to resolve the spots.
-
Hygroscopic Nature: As mentioned previously, the product may be hygroscopic, and the presence of water can inhibit crystallization.[4][5]
Q4: What are the recommended purification strategies if crystallization fails?
A4: If crystallization is not a viable option, column chromatography is the next logical step.
Flash Column Chromatography Protocol:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity can be fine-tuned based on TLC analysis. For acidic compounds like this, adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing and improve peak shape.
-
Detection: The fractions can be monitored by TLC.
Purification Workflow Decision Tree
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Decision tree for purification strategies.
III. Detailed Experimental Protocols
Protocol 1: Purification by Crystallization from an Oily Crude Product
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Drying: Place the crude oily product in a round-bottom flask and dry under high vacuum for several hours to remove any residual solvents. Gentle heating (30-40 °C) can be applied if the compound is thermally stable.
-
Trituration: Add a small volume of a non-polar solvent (e.g., diethyl ether or a mixture of ethyl acetate/hexanes) to the flask.
-
Inducing Crystallization:
-
Stir the mixture vigorously with a spatula, scratching the inside of the flask to create nucleation sites.
-
Alternatively, sonicate the mixture in an ultrasonic bath.
-
If available, add a seed crystal of the pure product.
-
-
Isolation: Once a solid precipitate has formed, continue stirring for 30-60 minutes to ensure complete precipitation.
-
Filtration: Collect the solid by vacuum filtration, washing with a small amount of cold, fresh solvent.
-
Drying: Dry the purified solid product under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for purifying the compound when it fails to crystallize or when high purity is required.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate in hexanes) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Purity Assessment
The purity of the final product should be confirmed by appropriate analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.[8]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
IV. Concluding Remarks
The purification of this compound can present challenges, primarily due to its tendency to form an oil and the presence of various impurities from its synthesis. A systematic approach, starting with attempts to induce crystallization through drying and trituration, followed by column chromatography if necessary, will generally lead to a product of high purity. Careful attention to the workup procedure, particularly pH control, is crucial for removing many common impurities. The protocols and troubleshooting tips provided in this guide are intended to equip researchers with the knowledge to overcome these purification hurdles effectively.
V. References
-
CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (URL: )
-
How to get (or crystallize) solid amino acids derivatives and peptides? - ResearchGate. (URL: [Link])
-
Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization - Benchchem. (URL: )
-
Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? | ResearchGate. (URL: [Link])
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (URL: )
-
CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents. (URL: )
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - NIH. (URL: [Link])
-
cas 683218-80-6|| where to buy this compound. (URL: [Link])
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (URL: )
Sources
- 1. cas 683218-80-6|| where to buy this compound [english.chemenu.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Boc-Deprotection of Cyclopropyl Amino Acids
<Step>
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to address the specific and often complex challenges encountered during the Boc-deprotection of cyclopropyl amino acids. This resource moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven solutions to help you navigate this critical step in your synthetic workflows.
Introduction: The Unique Challenge of Cyclopropyl Amino Acids
Cyclopropyl amino acids are valuable building blocks in medicinal chemistry, prized for the conformational rigidity they impart to peptides and small molecules. However, the inherent strain of the cyclopropane ring introduces a unique set of challenges during standard synthetic manipulations, particularly the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group. The acidic conditions required for Boc-deprotection can lead to unwanted side reactions, primarily acid-catalyzed ring opening of the cyclopropyl moiety.[1][2] This guide will equip you with the knowledge to anticipate, diagnose, and mitigate these side reactions, ensuring the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the Boc-deprotection of these sensitive substrates.
Q1: What is the primary cause of side reactions during the Boc-deprotection of cyclopropyl amino acids?
A1: The primary cause is the high reactivity of the cyclopropane ring under strongly acidic conditions, such as those typically used for Boc removal (e.g., trifluoroacetic acid, TFA).[1] The acid can protonate the cyclopropane ring, leading to the formation of a carbocationic intermediate that is susceptible to nucleophilic attack, resulting in ring-opened byproducts.[1][2]
Q2: What are the most common side products observed?
A2: The most prevalent side products are various ring-opened isomers. Depending on the substitution pattern of the cyclopropyl ring and the nucleophiles present in the reaction mixture (including the TFA counter-ion), you may observe the formation of homoallylic amines or other rearranged products. The exact nature of the side products can be complex and is often dependent on the specific substrate and reaction conditions.
Q3: Can standard scavengers used in Boc-deprotection prevent cyclopropyl ring opening?
A3: While scavengers like triisopropylsilane (TIS) or water are excellent at trapping the tert-butyl cation generated during Boc cleavage and preventing side reactions on sensitive residues like Tryptophan or Methionine, they are generally ineffective at preventing the acid-catalyzed opening of the cyclopropane ring itself.[3][4][5] The mechanism of ring-opening is distinct from t-butylation.
Q4: Is racemization a significant concern during the Boc-deprotection of cyclopropyl amino acids?
A4: Racemization at the α-carbon is generally not a major issue during the Boc-deprotection step itself, as the reaction conditions do not typically involve activation of the carboxylic acid, which is a prerequisite for the common racemization pathways in peptide synthesis.[6][][8] However, subsequent coupling reactions, if not optimized, can lead to racemization.[8][9]
Troubleshooting Guide: Diagnosing and Solving Common Problems
This section provides a structured approach to troubleshooting specific issues you may encounter during your experiments.
Issue 1: Incomplete Deprotection with Concurrent Formation of Side Products
-
Observation: HPLC or LC-MS analysis shows a mixture of starting material, the desired deprotected product, and several new, unexpected peaks.
-
Potential Cause: The acidic conditions are harsh enough to initiate ring-opening but not efficient enough for complete Boc removal, possibly due to steric hindrance.
-
Solution Workflow:
Caption: Decision workflow for incomplete deprotection.
Issue 2: Significant Formation of Ring-Opened Byproducts with Complete Deprotection
-
Observation: The starting material is fully consumed, but the major products are identified as ring-opened isomers by mass spectrometry.
-
Potential Cause: The standard TFA conditions are too harsh for the specific cyclopropyl amino acid derivative.
-
Mechanistic Insight:
Caption: Mechanism of acid-catalyzed ring opening.
-
Solutions:
-
Reduce Acid Concentration and Temperature: Attempt the deprotection with a lower concentration of TFA in DCM (e.g., 10-20%) and maintain the reaction at 0°C. Monitor carefully by LC-MS to find a balance between deprotection rate and side product formation.
-
Switch to a Milder Acid: 4M HCl in dioxane is often a successful alternative to TFA for sensitive substrates.[10][11] It is a strong acid but can sometimes offer a different reactivity profile that minimizes ring opening.
-
Alternative Non-Acidic Methods: For highly sensitive substrates, it may be necessary to avoid strong acids altogether. Consider methods such as:
-
Experimental Protocols
Protocol 1: Optimized Mild Acidic Boc-Deprotection
This protocol is a starting point for optimizing the deprotection of a potentially sensitive cyclopropyl amino acid.
-
Preparation: Dissolve the Boc-protected cyclopropyl amino acid derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: While stirring, slowly add 5-10 equivalents of 4M HCl in 1,4-dioxane.[16]
-
Monitoring: Monitor the reaction progress every 15-30 minutes by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the deprotection is complete (typically 1-4 hours), remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by trituration with cold diethyl ether and collected by filtration.[16]
Protocol 2: Analytical Monitoring by LC-MS
-
Sample Preparation: At each time point, withdraw a small aliquot (e.g., 5 µL) from the reaction mixture and quench it in a vial containing 1 mL of a 50:50 mixture of acetonitrile and water.
-
Analysis: Inject the quenched sample directly onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.
-
Data Interpretation: Monitor for the disappearance of the starting material's mass peak and the appearance of the desired product's mass peak. Simultaneously, look for the emergence of any new peaks with the same mass as the desired product (isomers) or masses corresponding to ring-opened adducts (e.g., product mass + mass of TFA).
Data Summary Table
The choice of deprotection method can significantly impact the outcome. The following table summarizes general observations for different methods.
| Deprotection Method | Typical Conditions | Pros | Cons |
| TFA/DCM | 25-50% TFA in DCM, RT, 1-2h[17] | Fast and effective for robust substrates. | High risk of cyclopropane ring-opening. |
| HCl in Dioxane | 4M HCl in Dioxane, 0°C to RT, 1-4h[10] | Often milder than TFA, can reduce side reactions. | Can be slower; dioxane requires careful handling. |
| Thermal (Boiling Water) | Reflux in water, 10 min - 2h[12][13] | "Green" method, avoids strong acids.[13] | Limited by substrate solubility; high temperatures may not be suitable for all molecules. |
| Oxalyl Chloride/Methanol | 3 equiv. (COCl)₂, MeOH, RT, 1-4h[12][14] | Mild, tolerates many functional groups.[14][15] | Reagents require careful handling. |
Conclusion
Successfully deprotecting Boc-protected cyclopropyl amino acids requires a departure from routine protocols. By understanding the underlying mechanism of acid-catalyzed ring opening and employing a systematic troubleshooting approach, researchers can minimize side reactions and preserve the integrity of these valuable synthetic intermediates. The key is careful monitoring and a willingness to explore milder, alternative deprotection strategies when standard conditions prove too harsh.
References
-
BenchChem. Scavengers for Boc deprotection to prevent side product formation.
-
BenchChem. Scavengers for Boc deprotection to prevent side reactions.
-
BenchChem. A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids.
-
BenchChem. Side reactions of Boc deprotection with scavengers.
-
Sigma-Aldrich. Boc Resin Cleavage Protocol.
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
-
Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
-
ACS Publications. Boc amino acid could, but doesn't, racemize | C&EN Global Enterprise.
-
BenchChem. Navigating Boc Deprotection: A Guide to Minimizing Side Products.
-
RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
BOC Sciences. Amino Acid Protection & Deprotection Services.
-
NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
-
BenchChem. Technical Support Center: Optimizing Boc Deprotection of Hindered Amino Acids.
-
ACS Publications. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives | JACS Au.
-
PMC. Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
-
AAPPTEC. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
NIH. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols.
-
Common Organic Chemistry. Boc Deprotection - TFA.
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
-
PubMed. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
-
YouTube. Lecture 16 Protecting groups and racemization of Amino Acids.
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
-
Organic Chemistry Portal. Boc-Protected Amino Groups.
-
Fisher Scientific. Amine Protection / Deprotection.
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
-
Chemistry Stack Exchange. Mechanism of acid-catalyzed ring opening of a cyclopropane ring.
-
BenchChem. Application Notes and Protocols: Reaction Mechanism of Cyclopropyl p-Nitrophenyl Ketone Ring Opening.
-
ACS Publications. Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol | Organic Letters.
-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
-
J&K Scientific LLC. BOC Protection and Deprotection.
-
PubMed Central. A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals.
-
Beilstein Journals. Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
-
PubMed. Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
-
PMC. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Optimizing Coupling Efficiency of Boc-cyclopropyl-beta-alanine in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-cyclopropyl-β-alanine (Boc-c3-β-Ala-OH). The unique steric hindrance presented by the cyclopropyl moiety necessitates optimized protocols to ensure high coupling efficiency and peptide purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter.
Introduction: The Challenge of Sterically Hindered β-Amino Acids
Boc-cyclopropyl-β-alanine is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational rigidity and metabolic stability into peptide structures.[1][2] However, the bulky cyclopropyl group proximal to the carboxyl function presents a significant steric impediment during peptide bond formation.[3][4][5] This can lead to sluggish or incomplete coupling reactions, resulting in deletion sequences and challenging purifications. This guide will equip you with the knowledge and techniques to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low coupling efficiency with Boc-c3-β-Ala-OH using standard DIC/HOBt protocols. What is the likely cause and what should I do?
A1: Standard carbodiimide-based coupling methods, such as those using Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt), often lack the activation potency required for sterically demanding amino acids like Boc-c3-β-Ala-OH.[6][7] The primary issue is the slow rate of active ester formation and its subsequent aminolysis, which is outcompeted by side reactions or simply fails to go to completion.
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: The most effective solution is to employ a more powerful onium-salt-based coupling reagent. Uronium/aminium or phosphonium salt reagents are highly recommended.[5][8]
-
Double Coupling: If a slight improvement is needed, performing the coupling reaction twice ("double coupling") with fresh reagents can help drive the reaction to completion.[9][10]
-
Increase Reaction Time and Temperature: Extending the coupling time (e.g., from 2 hours to 4-6 hours or even overnight) can be beneficial.[9][11] Cautiously increasing the temperature to 40-50°C may also enhance the reaction rate, but be mindful of potential side reactions like racemization.[9]
Q2: Which coupling reagents are recommended for Boc-c3-β-Ala-OH, and what are their mechanisms of action?
A2: For challenging couplings, high-reactivity uronium/aminium or phosphonium salt reagents are the preferred choice. These reagents rapidly generate highly reactive active esters, facilitating efficient amide bond formation.[8]
| Coupling Reagent Class | Examples | Activating Additive | Mechanism of Action | Key Advantages |
| Aminium/Uronium Salts | HATU, HBTU, TBTU, COMU | HOAt, HOBt, OxymaPure® | Forms a highly reactive OAt, OBt, or Oxyma ester of the carboxylic acid. | Fast reaction rates, high efficiency, and reduced racemization, especially with HOAt or OxymaPure®.[7][8] |
| Phosphonium Salts | PyBOP, PyAOP | HOBt, HOAt | Generates a reactive phosphonium ester intermediate which then forms the OBt or OAt active ester. | Excellent for hindered couplings and known for low racemization.[8] PyAOP is particularly effective for N-methylated or other highly hindered residues.[8] |
Below is a diagram illustrating the general activation mechanism of onium salt reagents.
Caption: General workflow for onium salt-mediated peptide coupling.
Q3: Can the choice of solvent affect the coupling efficiency of Boc-c3-β-Ala-OH?
A3: Absolutely. The solvent plays a critical role in solid-phase peptide synthesis (SPPS) by solvating the resin and the growing peptide chain.[12][13] Poor solvation can lead to peptide aggregation, making the N-terminal amine inaccessible and hindering the coupling reaction.[14]
-
N,N-Dimethylformamide (DMF): While commonly used, DMF may not always provide sufficient solvation for difficult sequences, potentially leading to lower coupling yields.[12][15]
-
N-Methyl-2-pyrrolidone (NMP): NMP is a more polar and often superior solvent for SPPS, as it can disrupt secondary structures and improve solvation of the peptide-resin complex, thereby enhancing coupling efficiency.[13][14]
-
Dichloromethane (DCM): DCM is a good swelling solvent for polystyrene resins but may not effectively solvate the growing peptide chain, which can be problematic for longer or more complex peptides.[13]
-
Solvent Mixtures: In cases of severe aggregation, using solvent mixtures containing chaotropic agents like DMSO can be beneficial.[14]
Recommendation: If you suspect aggregation is an issue, switching from DMF to NMP is a recommended first step.
Q4: How can I monitor the completion of the coupling reaction for Boc-c3-β-Ala-OH?
A4: Monitoring the reaction is crucial to avoid unnecessary double coupling or, conversely, moving on with an incomplete reaction. The most common qualitative method in SPPS is the Kaiser (ninhydrin) test .[16]
-
Positive Test (Blue Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete.
-
Negative Test (Yellow/Colorless Beads): Suggests the coupling is complete as there are no free primary amines.
Important Note: The Kaiser test is not reliable for N-substituted amino acids (like proline) or for secondary amines. For β-amino acids, while generally reliable, a faint positive result may sometimes be observed even after complete coupling. If in doubt, and if the sequence is critical, a small-scale cleavage and LC-MS analysis of the crude product can provide a definitive answer. Alternative tests like the isatin test can also be used.[16]
The following flowchart outlines a decision-making process for troubleshooting incomplete coupling.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Q5: Are there any specific side reactions to be aware of when coupling Boc-c3-β-Ala-OH?
A5: While the primary challenge is incomplete coupling, other common SPPS side reactions should be considered:
-
Racemization: Although β-amino acids are generally less prone to racemization than α-amino acids, using a strong base or prolonged high temperatures can increase this risk. The use of additives like HOAt or OxymaPure® is highly effective in suppressing racemization.[5][17]
-
Guanidinylation: If using uronium/aminium reagents (like HBTU/HATU), pre-activation of the amino acid is crucial. Adding the coupling reagent directly to the resin can lead to the guanidinylation of the N-terminal amine, which irreversibly terminates the peptide chain.[14]
-
Aspartimide Formation: While Boc-c3-β-Ala-OH itself will not form an aspartimide, if it is being coupled to an aspartic acid residue in the sequence, be aware that aspartimide formation is a known side reaction, particularly in Asp-Gly, Asp-Ala, or Asp-Ser sequences.[14][18][19]
Experimental Protocols
Protocol 1: High-Efficiency Coupling of Boc-c3-β-Ala-OH using HATU
This protocol is recommended for achieving high coupling efficiency with sterically hindered residues.
-
Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.
-
Boc Deprotection: Treat the resin with an appropriate deprotection solution (e.g., 25-50% TFA in DCM for Boc-SPPS) according to your standard protocol. Wash the resin thoroughly with DCM and then NMP.
-
Activation: In a separate vessel, dissolve Boc-c3-β-Ala-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in NMP. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of the resin, wash it thoroughly, and perform a Kaiser test to monitor the reaction progress.[16]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP (3x) and DCM (3x) to remove excess reagents and byproducts.
-
(Optional) Double Coupling: If the Kaiser test remains positive, repeat steps 3-6.[9][10]
Protocol 2: Microwave-Assisted Coupling for Difficult Sequences
Microwave energy can significantly accelerate the coupling of hindered amino acids by overcoming the activation energy barrier.[3]
-
Resin Preparation: Follow steps 1 and 2 from Protocol 1.
-
Reagent Preparation: In a separate vessel, prepare the activation solution as described in step 3 of Protocol 1.
-
Microwave Coupling: Add the activated amino acid solution to the resin in a microwave-safe vessel. Place the vessel in a microwave peptide synthesizer. Irradiate for 5-15 minutes at a controlled temperature (e.g., 50-75°C).
-
Post-Microwave: Allow the vessel to cool, then agitate for an additional 30 minutes at room temperature.
-
Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.
References
-
- PubMed
-
- ResearchGate
-
- ResearchGate
-
- AAPPTec
-
- Organic Chemistry Portal
-
- CEM Corporation
-
- RSC Publishing
-
- PubMed
-
- BOC Sciences
-
- ACS Publications
-
- BenchChem
-
- AAPPTec
-
- ResearchGate
-
- RSC Publishing
-
- Semantic Scholar
-
- RSC Publishing
-
- BenchChem
-
- AAPPTec
-
- AAPPTec
-
- BenchChem
-
- AAPPTec
-
- AAPPTec
-
- NIH
-
- BenchChem
-
- ChemPep
-
- RSC Publishing
-
- BenchChem
-
- Bachem
-
- ACS Publications
-
- PubMed
-
- Sigma-Aldrich
-
- BOC Sciences
-
- BenchChem
-
- PubMed
-
- ChemPep
-
- YouTube
-
- ResearchGate
-
- Chem-Impex
-
- BenchChem
-
- Iris Biotech
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. chempep.com [chempep.com]
- 19. Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity of 3-Amino-3-cyclopropylpropanoic Acid
Introduction: The stereochemical purity of drug candidates and advanced intermediates is paramount in pharmaceutical development. For molecules like 3-amino-3-cyclopropylpropanoic acid, a valuable building block in medicinal chemistry, the chiral center adjacent to the cyclopropyl and carboxyl groups is susceptible to epimerization under various synthetic conditions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers maintain the stereochemical integrity of this compound throughout its synthesis and purification.
Troubleshooting Guide: Diagnosing and Preventing Epimerization
This section addresses specific experimental issues that can lead to a loss of stereochemical purity.
Question 1: I'm observing significant epimerization during the hydrolysis of my methyl or ethyl ester of 3-amino-3-cyclopropylpropanoic acid using standard basic conditions (e.g., NaOH or LiOH in MeOH/H₂O). What is the cause, and how can I prevent it?
Answer:
Root Cause Analysis: The primary cause of epimerization in this context is the increased acidity of the α-proton (the hydrogen on the carbon bearing the amino and cyclopropyl groups)[1]. Strong bases can easily abstract this proton, leading to the formation of a planar enolate intermediate. Subsequent reprotonation of this intermediate is non-stereospecific, resulting in a mixture of enantiomers or diastereomers and a net loss of stereochemical purity[2][3]. The process is often exacerbated by elevated temperatures and prolonged reaction times.
Preventative Strategies:
-
Lower Reaction Temperature: Perform the hydrolysis at the lowest effective temperature. For many systems, cooling the reaction to 0 °C or even -10 °C can significantly slow the rate of epimerization relative to the rate of hydrolysis[4].
-
Use of Milder Bases: Switch from strong bases like NaOH or KOH to milder alternatives. Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is often effective for hydrolyzing esters with minimal epimerization.
-
Enzymatic Hydrolysis: Consider using a lipase or esterase for the hydrolysis step. These enzymes operate under mild, near-neutral pH conditions and are often highly stereospecific, preserving the integrity of the chiral center.
-
Alternative Hydrolysis Conditions: For base-sensitive substrates, especially those with Fmoc-protection, using calcium(II) iodide with a mild base can protect the Fmoc group while facilitating ester hydrolysis with no reported epimerization[5].
Comparative Table of Hydrolysis Conditions:
| Hydrolysis Method | Base/Reagent | Typical Temperature | Risk of Epimerization | Comments |
| Standard Saponification | NaOH or LiOH | RT to 60 °C | High | Fast reaction but high risk, especially with heat. |
| Cooled Saponification | LiOH | -10 °C to 0 °C | Moderate | Reduced epimerization rate; may require longer reaction times. |
| Peroxide-Mediated | LiOOH | 0 °C to RT | Low | Generally clean and effective for sensitive substrates. |
| Enzymatic | Lipase/Esterase | RT | Very Low | Highly specific but requires screening for a suitable enzyme. |
| Calcium-Mediated | CaI₂ / Mild Base | RT | Very Low | Excellent for Fmoc-protected amino esters[5]. |
Question 2: My N-Boc protected 3-amino-3-cyclopropylpropanoic acid shows a loss of enantiomeric excess after deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM). Isn't this supposed to be a racemization-free method?
Answer:
Root Cause Analysis: While standard Boc deprotection with TFA/DCM is generally considered low-risk for epimerization of simple amino acids, issues can arise[6]. The problem is often not the TFA itself but rather impurities or workup conditions. Residual acid or localized heating during solvent removal can sometimes promote enolization and subsequent epimerization. Furthermore, if the substrate is particularly prone to enolization, even mild acidic conditions can be problematic over extended periods.
Preventative Strategies:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry. Water can sometimes interfere with the deprotection mechanism.
-
Use of Scavengers: Incorporate a scavenger like triethylsilane (TES) or thioanisole into the reaction mixture. These can trap reactive carbocations and prevent side reactions.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Careful Workup: Remove the TFA and solvent at low temperatures (e.g., using a rotary evaporator with a cooled water bath). Avoid heating the crude product. After evaporation, co-evaporate with a neutral solvent like toluene to ensure all traces of acid are removed.
-
Alternative Deprotection: A milder method involves bubbling dry HCl gas through a solution of the protected amino acid in a dry, non-polar solvent like ethyl acetate or dioxane[6]. Another approach for acid-sensitive compounds is thermal deprotection, which can be achieved by heating under a high vacuum, though substrate stability must be confirmed[6].
Troubleshooting Workflow for Deprotection:
Caption: Troubleshooting workflow for Boc deprotection.
Question 3: I am performing a peptide coupling reaction with my chiral 3-amino-3-cyclopropylpropanoic acid, and I'm detecting the diastereomeric peptide product. How can I suppress this epimerization?
Answer:
Root Cause Analysis: Epimerization during peptide coupling is a well-known issue, particularly when activating the carboxylic acid of an N-protected amino acid[7]. The activation process, especially with carbodiimides like EDC, can lead to the formation of an oxazolone intermediate[2][8]. The α-proton of this oxazolone is highly acidic and can be readily removed by any base present in the reaction mixture (e.g., DIPEA, NMM), leading to rapid racemization[9].
Preventative Strategies:
-
Use of Additives: Always use an epimerization-suppressing additive along with your coupling reagent. Common choices include 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives react with the activated amino acid to form an active ester that is less prone to oxazolone formation and subsequent epimerization.
-
Choice of Base: The choice of base is critical. Highly hindered, non-nucleophilic bases like 2,4,6-collidine or diisopropylethylamine (DIPEA) are generally preferred over less hindered bases like N-methylmorpholine (NMM). For particularly sensitive couplings, using a weaker base or a stoichiometric amount can be beneficial.
-
Low Temperature: Perform the coupling at 0 °C or lower to minimize the rate of epimerization[4].
-
Pre-activation Time: Minimize the time the carboxylic acid is "pre-activated" with the coupling reagent before the amine component is added. A prolonged pre-activation period allows more time for the oxazolone to form and epimerize[9].
-
Coupling Reagent Selection: While EDC is common, other reagents may offer lower epimerization rates. Uronium/aminium salts like HATU or HBTU are often very effective, especially when used with HOBt or an equivalent.
-
Copper(II) Additives: In certain carbodiimide-mediated couplings, the simultaneous use of HOBt and CuCl₂ has been shown to provide excellent suppression of epimerization, yielding products with <0.1% of the undesired epimer[10].
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of epimerization in 3-amino-3-cyclopropylpropanoic acid?
The primary mechanism is base-catalyzed epimerization via enolate formation[2][3]. The hydrogen atom on the carbon attached to the carboxyl group (the α-carbon) is acidic due to the electron-withdrawing nature of the adjacent carbonyl group[1]. A base can abstract this proton to form a planar, achiral enolate intermediate. When this intermediate is reprotonated, the proton can add to either face of the planar structure, leading to a mixture of the original stereoisomer and its epimer.
Caption: Mechanism of base-catalyzed epimerization.
Q2: How does the cyclopropyl group affect the acidity of the α-proton and the rate of epimerization?
The cyclopropyl group, due to its high degree of s-character in the C-C bonds, acts as an electron-withdrawing group through an inductive effect. This effect can further acidify the α-proton compared to a simple alkyl substituent, potentially making 3-amino-3-cyclopropylpropanoic acid more susceptible to base-catalyzed epimerization under certain conditions.
Q3: What are the best analytical methods for detecting and quantifying epimerization in my samples?
The most reliable method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) [11][12][13].
-
Direct Methods: Use a chiral stationary phase (CSP) that can directly separate the enantiomers or diastereomers. Columns based on macrocyclic glycopeptides (like teicoplanin) or polysaccharide derivatives are often effective for underivatized amino acids and their derivatives[11][14][15].
-
Indirect Methods: Derivatize the sample with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to create a pair of diastereomers[12]. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18)[12]. This method is often very sensitive.
Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used, often with the addition of a chiral shift reagent to resolve the signals of the different stereoisomers. For diastereomeric products (like in a peptide coupling), standard ¹H-NMR is often sufficient to distinguish and quantify the different isomers based on unique signals.
Experimental Protocols
Protocol 1: Low-Epimerization Ester Hydrolysis using LiOH at 0 °C
-
Dissolution: Dissolve the amino acid ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice-water bath with gentle stirring.
-
Base Addition: Add a solution of lithium hydroxide (LiOH, 1.1 eq) in water dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours at this temperature.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding 1N HCl at 0 °C until the pH is approximately 6-7.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo at low temperature.
-
Analysis: Analyze the crude product by chiral HPLC to determine the extent of epimerization.
Protocol 2: Peptide Coupling with HATU and DIPEA
-
Dissolution: Dissolve the N-protected 3-amino-3-cyclopropylpropanoic acid (1.0 eq) and HATU (1.05 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).
-
Cooling: Cool the solution to 0 °C.
-
Activation/Base Addition: Add diisopropylethylamine (DIPEA, 2.0 eq) and stir for 1-2 minutes. Do not allow for a long pre-activation time.
-
Amine Addition: Immediately add the amine component (as a free base or HCl salt, 1.1 eq). If using an HCl salt, an additional equivalent of base may be required.
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over several hours. Monitor by TLC or LC-MS.
-
Workup: Once complete, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by flash chromatography.
-
Analysis: Analyze the purified peptide by HPLC and/or NMR to confirm diastereomeric purity.
References
-
Title: Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Epimerisation in Peptide Synthesis Source: MDPI URL: [Link]
-
Title: Proposed mechanism of base catalyzed epimerization Source: ResearchGate URL: [Link]
-
Title: On the Mechanism of Hydrolysis of Amino Acid Esters Coordinated to Halogeno Molybdenocene Source: ResearchGate URL: [Link]
-
Title: Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives Source: ACS Publications URL: [Link]
-
Title: Unusually high α-proton acidity of prolyl residues in cyclic peptides Source: PubMed Central (PMC) URL: [Link]
-
Title: Epimerization of Peptide Source: SlideShare URL: [Link]
-
Title: Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains. Source: PNAS URL: [Link]
-
Title: A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Source: ResearchGate URL: [Link]
-
Title: Peptide Synthesis Using Unprotected Amino Acids Source: ChemRxiv URL: [Link]
-
Title: Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives Source: PubMed Central (PMC) URL: [Link]
-
Title: Direct detection of the α-carbon radical intermediate formed by OspD: Mechanistic insight into radical SAM peptide epimerization Source: PubMed Central (PMC) URL: [Link]
-
Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: PubMed Central (PMC) URL: [Link]
-
Title: Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components Source: PubMed URL: [Link]
-
Title: A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids Source: Scribd URL: [Link]
-
Title: How should I deprotect Boc-amino group without breaking ester bond? Source: ResearchGate URL: [Link]
-
Title: Ch18: Acidity of alpha hydrogens Source: University of Calgary URL: [Link]
-
Title: Epimerisation in Peptide Synthesis Source: PubMed Central (PMC) URL: [Link]
-
Title: Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids Source: ResearchGate URL: [Link]
- Title: The synthesis of cyclopropane amino acids and peptides Source: Google Patents URL
-
Title: Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates Source: PubMed Central (PMC) URL: [Link]
-
Title: Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis Source: PubMed Central (PMC) URL: [Link]
-
Title: Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis Source: Nature URL: [Link]
-
Title: 23.1: Relative Acidity of alpha-Hydrogens Source: Chemistry LibreTexts URL: [Link]
-
Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]
-
Title: Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today URL: [Link]
-
Title: Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography Source: AVESIS URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Addressing solubility issues of Boc-protected amino acids in reaction media
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for one of the most common yet frustrating challenges in peptide synthesis and medicinal chemistry: the poor solubility of tert-butyloxycarbonyl (Boc)-protected amino acids.
The Boc protecting group is fundamental to modern organic chemistry, prized for its stability and ease of removal under mild acidic conditions.[1] However, the introduction of this bulky, hydrophobic group, combined with the inherent properties of the amino acid side chains, can drastically reduce solubility in common reaction media. This guide offers a structured approach to diagnosing and overcoming these solubility hurdles, ensuring your reactions proceed efficiently and successfully.
Troubleshooting Guide: Immediate Solutions for Solubility Issues
This section is formatted as a direct Q&A to address problems as they arise in the lab.
Question 1: My Boc-protected amino acid won't dissolve in my primary coupling solvent (e.g., DCM or DMF). What should I do first?
Answer: This is a frequent issue. The first step is to systematically assess the situation before making drastic changes. Poor solubility can stem from several factors including solvent quality, concentration, and the intrinsic properties of the amino acid itself.[2]
Here is a logical workflow to follow:
Question 2: I'm working with a particularly difficult amino acid like Boc-Trp-OH or Boc-His(Boc)-OH. Are there special considerations?
Answer: Yes, certain amino acids are notoriously difficult.
-
Boc-Tryptophan (Boc-Trp-OH): The indole side chain contributes to hydrophobicity and potential for aggregation.[3][] While generally soluble in DMF and DCM, high concentrations can be problematic.[3] Using the doubly protected Boc-Trp(Boc)-OH can sometimes improve solubility and prevents side reactions during synthesis.[5][6][7]
-
Boc-Histidine derivatives: The imidazole side chain presents unique challenges. Boc-His(Boc)-OH is often used and is soluble in solvents like DCM, Chloroform, and DMSO.[8][9] However, it is frequently supplied as a dicyclohexylammonium (DCHA) salt, Boc-His(Boc)-OH · DCHA , to improve stability and handling.[10][11] This salt form is not directly usable in many coupling reactions and must first be converted to the free acid.
-
Boc-Asparagine (Boc-Asn-OH) & Boc-Glutamine (Boc-Gln-OH): Similar to their Fmoc counterparts, these can have very low solubility due to side-chain hydrogen bonding.[12] Using side-chain protected derivatives like Boc-Asn(Xan)-OH is a common strategy to mitigate this.
Question 3: My Boc-amino acid is supplied as a DCHA or CHA salt. How does this affect solubility and how do I use it?
Answer: Dicyclohexylammonium (DCHA) and cyclohexylammonium (CHA) salts are often prepared for Boc-amino acids that are oils or difficult to crystallize as free acids.[13] This improves their stability and handling.[14][13]
-
Solubility Impact: The salt form can sometimes have different solubility characteristics. While it may be a stable solid, it is not active for carbodiimide-mediated coupling reactions.
-
Mandatory Conversion: You must convert the salt back to the free carboxylic acid before use in peptide synthesis. Failure to do so will result in reaction failure.
The conversion is a straightforward acid-base extraction.
Frequently Asked Questions (FAQs)
Q1: Why are some Boc-protected amino acids so poorly soluble?
The poor solubility arises from a combination of factors:
-
Zwitterionic Character: Although the alpha-amino group is protected, the free carboxylic acid can still participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult to break apart.
-
Hydrophobic Nature: The tert-butyl group is inherently bulky and hydrophobic.[15] This effect is magnified in amino acids that already have large, nonpolar side chains (e.g., Trp, Phe, Leu).[2][]
-
Aggregation: Hydrophobic interactions between side chains can cause the molecules to aggregate in solution, effectively reducing their solubility.[15][16][17] This is particularly true for longer peptide chains as they are synthesized.[]
Q2: Which solvents are best for dissolving Boc-amino acids?
While solubility is derivative-specific, a general hierarchy of solvents can be considered.
| Solvent | Abbreviation | Polarity | Common Use & Notes |
| N-Methyl-2-pyrrolidone | NMP | Highly Polar Aprotic | An excellent, powerful solvent for many difficult-to-dissolve Boc-amino acids.[19][20][21] Often used as a co-solvent to enhance solubility in DMF or DCM.[16] |
| Dimethylformamide | DMF | Polar Aprotic | A workhorse solvent in peptide synthesis, generally good for most Boc derivatives.[1] |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Very strong solvent, but can be difficult to remove and may complicate workups. Often used as a last resort or as a co-solvent. |
| Dichloromethane | DCM | Moderately Polar | Common for many coupling reactions, but less effective for polar or aggregating amino acids.[1] |
| Tetrahydrofuran | THF | Less Polar | Generally a good solvent for many Boc-amino acids.[1] |
| Ethyl Acetate / Chloroform | EtOAc / CHCl₃ | Less Polar | Often used for workup and extraction; some derivatives are soluble.[2][8][22] |
Q3: Can I use heat to dissolve my compound?
Yes, gentle warming to 30-40°C can be effective.[2][15] However, use caution. The Boc group is acid-labile, and excessive heat, especially in the presence of any acidic impurities, could lead to premature deprotection. Always use minimal heat for the shortest time necessary.
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
Before committing your entire batch of a valuable Boc-amino acid, always perform a small-scale test.[15]
Objective: To determine the optimal solvent or solvent mixture for your compound at the desired reaction concentration.
Methodology:
-
Weigh approximately 5-10 mg of the Boc-protected amino acid into a small glass vial.
-
Add the primary solvent of choice (e.g., DMF) dropwise while gently agitating or vortexing.
-
Calculate the volume needed to reach your target reaction concentration (e.g., 0.5 M). Add solvent up to this volume.
-
If the compound is not fully dissolved, try the following steps sequentially: a. Vortex/Agitate: Mix vigorously for 1-2 minutes. b. Sonicate: Place the vial in a sonicating water bath for 5-10 minutes.[15] c. Warm Gently: Heat the vial to ~35°C in a water bath for 5 minutes.[2]
-
If solubility is still poor, add a co-solvent (e.g., NMP) in 5-10% increments (e.g., add 10 µL of NMP to 100 µL of DMF) and repeat Step 4.
-
Record the solvent system that successfully dissolves the compound for use in the full-scale reaction.
Protocol 2: Conversion of Boc-Amino Acid DCHA Salt to Free Acid
Objective: To quantitatively convert a stable DCHA salt into the reaction-ready free acid.[13]
Materials:
-
Boc-amino acid DCHA salt
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)[23]
-
10% w/v aqueous Potassium Bisulfate (KHSO₄) or 10% Phosphoric Acid[13][23]
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[1]
Methodology:
-
Dissolve or suspend the Boc-amino acid DCHA salt in a suitable organic solvent like EtOAc (approx. 5-10 mL per gram of salt).[13] Transfer the mixture to a separatory funnel.
-
Add an equal volume of cold (~4°C) 10% aqueous KHSO₄ solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently. The dicyclohexylamine will react with the acid and move into the aqueous layer.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the wash with the KHSO₄ solution two more times to ensure complete removal of the dicyclohexylamine.[23]
-
Wash the organic layer sequentially with deionized water and then with brine to remove any residual acid and salt.
-
Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting residue is the free acid form of the Boc-protected amino acid, which can be used directly in your coupling reaction.
References
-
BioCrick. Boc-His(Boc)-OH | CAS:20866-46-0. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
BioCrick. Boc-His-OH | CAS:17791-52-5. [Link]
-
Quantum Pioneer. The Role of Boc-Protected Amino Acids in Fine Chemical Synthesis. [Link]
-
Verhoest, P. R., et al. (2020). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. RSC Medicinal Chemistry. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
-
ACS Publications. N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis. [Link]
-
JPT Peptide Technologies. Peptide Solubilization. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Boc-8-Amino-3,6-dioxaoctanoic Acid DCHA: A Versatile PEG Linker for Advanced Synthesis. [Link]
-
Lyondell Chemical Company. N-Methyl-2-Pyrrolidone. [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Wikipedia. N-Methyl-2-pyrrolidone. [Link]
- Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie.
-
Ashland. nmp - n methyl 2 pyrrolidone (M-Pyrol™ solvent). [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Google Patents.
-
Kumar, A., et al. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. RSC Advances. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]
-
Reddit. In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. [Link]
-
AAPPTec. Boc-Trp(Boc)-OH [144599-95-1]. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 13139-14-5: N-tert-Butoxycarbonyl-L-tryptophan [cymitquimica.com]
- 5. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. peptide.com [peptide.com]
- 8. Boc-His(Boc)-OH | CAS:20866-46-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Boc-His(Boc)-OH . DCHA Novabiochem 31687-58-8 [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 21. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 22. Boc-His-OH | CAS:17791-52-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 23. peptide.com [peptide.com]
Technical Support Center: Scale-up Synthesis of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the scale-up synthesis of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. We will address specific issues in a question-and-answer format, focusing on the underlying chemical principles and providing practical, field-proven solutions.
General Synthesis & Protection Workflow
The synthesis of this valuable β-amino acid derivative typically involves the N-protection of the parent amine, 3-amino-3-cyclopropylpropanoic acid. The following diagram outlines the general workflow.
Caption: High-level workflow for the scale-up synthesis.
Frequently Asked Questions (FAQs)
Section 1: Starting Material & Reagent Qualification
Q1: What are the critical quality attributes of the starting material, 3-amino-3-cyclopropylpropanoic acid, for a successful scale-up campaign?
A1: The quality of your starting material is paramount. On a large scale, impurities that were negligible in the lab can become major issues. Key attributes to specify and test for include:
-
Purity (Assay): A purity of >98% is recommended. Lower purity can introduce side reactions and complicate purification.
-
Enantiomeric Purity (if applicable): If a specific stereoisomer is required, its enantiomeric excess (e.e.) should be >99% to avoid costly chiral purification steps later.
-
Residual Solvents: Solvents from the synthesis of the starting material can interfere with the Boc-protection reaction. Specify limits based on ICH guidelines.
-
Inorganic Salts: High salt content can affect solubility and reaction stoichiometry.
-
Related Substances: Identify and quantify any impurities from the starting material synthesis, as they may react with the Boc-anhydride.
Q2: What are the pros and cons of different Boc-protection reagents for scale-up, such as Di-tert-butyl dicarbonate (Boc₂O) versus 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON)?
A2: The choice of reagent is a critical decision based on cost, efficiency, safety, and waste stream management.
| Feature | Di-tert-butyl dicarbonate (Boc₂O) | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) |
| Cost & Availability | Generally cheaper and more widely available in bulk quantities. | More expensive, which can be prohibitive for large-scale manufacturing.[1] |
| Byproducts | t-Butanol and CO₂, which are volatile and relatively easy to remove.[2] | An oxime byproduct that is non-volatile and must be removed via extraction.[3] |
| Reaction Conditions | Highly effective; reaction is often driven by a base like NaOH, NaHCO₃, or triethylamine (TEA).[][5] | Reacts rapidly at room temperature, often in aqueous dioxane with TEA.[3] |
| Safety/Handling | Low melting point solid (23 °C), can be handled as a liquid. Irritant. Gas evolution (CO₂) must be managed.[2] | Stable solid, generally easier to handle than Boc₂O. |
| Scale-up Recommendation | Preferred for scale-up due to lower cost, favorable byproduct profile, and extensive process literature. | Excellent for lab-scale due to high reactivity and ease of use, but byproduct removal is a challenge on a larger scale. |
Q3: Are there specific safety precautions for handling large quantities of Boc-anhydride and associated bases like triethylamine (TEA)?
A3: Absolutely. At scale, safety risks are magnified.
-
Gas Evolution: The reaction of Boc₂O with the amine generates significant amounts of CO₂ gas.[2] The reactor must have adequate venting to prevent pressure build-up. Never run this reaction in a sealed system.
-
Exotherm Management: The reaction is exothermic. Ensure your reactor has sufficient cooling capacity. For large batches, consider adding the Boc₂O portion-wise or via a pump to control the rate of addition and the internal temperature.
-
Base Handling: Triethylamine (TEA) is flammable and corrosive. Use in a well-ventilated area with appropriate personal protective equipment (PPE). Sodium hydroxide is highly corrosive; ensure proper handling procedures are in place.
-
Static Discharge: When handling flammable solvents and reagents, ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.
Section 2: Boc-Protection Reaction Conditions
Q1: My reaction is sluggish or incomplete, even with extended reaction times. How can I drive it to completion on a large scale?
A1: Incomplete conversion is a common scale-up issue, often related to mixing, stoichiometry, or pH control.
-
Mixing Efficiency: In large reactors, inadequate agitation can lead to localized "hot spots" or areas of poor reagent distribution. Ensure your impeller design and agitation speed are sufficient for the batch volume.
-
pH Control: The reaction requires a basic environment to deprotonate the amino group, making it nucleophilic.[] For reactions in aqueous systems, maintain a pH between 9-10. Use an in-line pH probe for real-time monitoring and automated base addition to keep the pH in the optimal range.
-
Stoichiometry: While a slight excess of Boc₂O (1.1-1.2 equivalents) is typical, ensure this is based on an accurate assay of your starting amine.
-
Solvent Choice: The starting amino acid may have limited solubility. A co-solvent system like THF/water or dioxane/water can improve homogeneity.[3]
Q2: I'm observing a significant side product that appears to be a urea derivative. What causes this and how can I prevent it?
A2: Urea formation can occur with sterically hindered amines, where the Boc₂O may form an isocyanate intermediate that then reacts with another molecule of the starting amine.[] While less common for this substrate, it can be promoted by high temperatures. To mitigate this:
-
Maintain Temperature Control: Keep the reaction temperature low, typically between 0-25 °C.
-
Controlled Reagent Addition: Add the Boc₂O slowly to the reaction mixture to avoid a high localized concentration.
-
Alternative Base: In some cases, using a non-nucleophilic base or changing the solvent system can disfavor the side reaction.
Section 3: Work-up and Extraction
Q1: Phase separation is very slow and I'm getting a thick emulsion during the ethyl acetate extraction. What can I do to improve this?
A1: Emulsions are a classic scale-up nightmare. They are often caused by partially soluble byproducts or insufficient ionic strength in the aqueous phase.
-
Increase Ionic Strength: Add a saturated brine (NaCl solution) wash after the main aqueous washes. The increased density and ionic strength of the aqueous phase helps to break emulsions and "dry" the organic layer.
-
Adjust pH: Ensure the pH is distinctly acidic (pH 2-3) or basic during washes. Emulsions are often most stable near neutral pH.
-
Filtration: Sometimes, fine particulates can stabilize an emulsion. A coarse filtration through a pad of Celite® can help break it.
-
Solvent Choice: If ethyl acetate is consistently problematic, consider a solvent with lower water miscibility, like methyl tert-butyl ether (MTBE) or toluene, for the extraction.
Q2: What is the optimal pH for the acidification step to ensure complete product precipitation/extraction?
A2: The goal is to protonate the carboxylate anion to form the neutral carboxylic acid, which is more soluble in organic solvents. The pKa of the carboxylic acid group is typically around 4-5. To ensure complete protonation, you should acidify to a pH at least 2 units below the pKa.
-
Recommended pH: Acidify the aqueous layer to pH 2-3 with a suitable acid like citric acid or dilute HCl.[3][6]
-
Why Citric Acid? A 5-10% citric acid solution is often preferred over strong mineral acids like HCl because it is less corrosive, provides better buffering capacity, and reduces the risk of accidentally cleaving the acid-labile Boc group.[3] The Boc group is sensitive to strong acids, especially at elevated temperatures.[7][8]
Section 4: Purification and Crystallization
Q1: My crude product is "oiling out" as a thick gum instead of crystallizing from solution. How can I fix this?
A1: "Oiling out" occurs when the product separates from the solution as a liquid phase because the conditions are outside the optimal crystallization window. This is often due to supersaturation being reached at a temperature above the product's melting point or the presence of impurities.[9]
Caption: Troubleshooting decision tree for crystallization issues.
Q2: What is a good, scalable solvent system for the recrystallization of this compound?
A2: The ideal solvent system should provide high solubility at elevated temperatures and low solubility at room temperature or below, be cost-effective, and have a favorable safety profile.
| Solvent System | Ratio (Typical) | Rationale & Comments |
| Ethyl Acetate (EtOAc) / Hexanes or Heptane | 1:2 to 1:5 | Excellent starting point. The product is typically soluble in EtOAc (the "good" solvent) and insoluble in alkanes (the "anti-solvent"). This system is widely used for Boc-amino acids.[3] Heptane is preferred over hexanes at scale due to lower neurotoxicity. |
| Toluene / Heptane | 1:1 to 1:4 | A good alternative if EtOAc/Heptane is not effective. Toluene has a higher boiling point, which can sometimes aid in obtaining well-formed crystals upon slow cooling. |
| Ethanol / Water | Variable | Can be effective, but the high solubility of the product in ethanol may require large volumes of water as the anti-solvent, which can be difficult to handle and dry at scale. |
Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., EtOAc). Slowly add the "anti-solvent" (e.g., Heptane) until persistent turbidity (cloudiness) is observed. Add a small amount of the "good" solvent back until the solution is clear again. Allow the solution to cool slowly and undisturbed to promote crystal growth.[9]
Detailed Experimental Protocols
Protocol 1: Scale-up Boc-Protection using Boc-Anhydride
Materials:
-
3-amino-3-cyclopropylpropanoic acid (1.0 kg, 7.74 mol, 1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.86 kg, 8.51 mol, 1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) (1.3 kg, 15.5 mol, 2.0 equiv)
-
Tetrahydrofuran (THF) (10 L)
-
Water (10 L)
-
Ethyl Acetate (EtOAc) (20 L)
-
10% w/w Citric Acid Solution (approx. 15 L)
-
Saturated NaCl Solution (Brine) (5 L)
Procedure:
-
Charge a suitable reactor with 3-amino-3-cyclopropylpropanoic acid (1.0 kg), water (10 L), and THF (10 L).
-
Begin vigorous agitation and add sodium bicarbonate (1.3 kg). Stir until all solids are dissolved.
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add a solution of Boc₂O (1.86 kg) in THF (2 L) to the reactor over 2-3 hours, maintaining the internal temperature below 25 °C. Monitor for CO₂ evolution and ensure adequate venting.
-
Allow the mixture to warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by HPLC/TLC.
-
Stop agitation and separate the layers. Retain the aqueous layer.
-
Extract the aqueous layer with ethyl acetate (5 L) to remove any non-polar impurities. Discard the organic layer.
-
Cool the aqueous layer to 10-15 °C and slowly add 10% citric acid solution until the pH is 2-3.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 5 L).
-
Combine the organic extracts and wash with brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product as a white solid or viscous oil.
Protocol 2: Recrystallization for High-Purity Product
-
Transfer the crude product to a clean reactor.
-
Add ethyl acetate (approx. 3 L per kg of crude) and heat the mixture to 50-60 °C with stirring until all the solid is dissolved.
-
Slowly add heptane (approx. 6-9 L per kg of crude) via an addition funnel until a persistent cloudiness is observed.
-
Add a small amount of ethyl acetate (100-200 mL) to redissolve the solids, resulting in a clear, saturated solution.
-
Turn off heating and allow the solution to cool slowly to room temperature over 4-6 hours with gentle agitation.
-
Once crystal formation is well-established, cool the slurry further to 0-5 °C and hold for at least 2 hours.
-
Filter the product and wash the filter cake with a cold (0-5 °C) mixture of EtOAc/Heptane (1:3 ratio).
-
Dry the product under vacuum at 40-45 °C until a constant weight is achieved.
References
-
Joshua, C. J., et al. (2024). Challenges and Solutions in D-Amino Acid Production Methods. International Journal of Environment, Agriculture and Biotechnology, 9(2). Available at: [Link]
-
Federation of American Scientists. (2023). Accelerating Biomanufacturing and Producing Cost-Effective Amino Acids through a Grand Challenge. Available at: [Link]
-
Rogers, J. M., et al. (2021). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. ACS Chemical Biology, 16(7), 1257-1267. Available at: [Link]
-
Guérin, D., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry, 13(24), 6797-6804. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Available at: [Link]
-
University of Vienna. (2022). A new method for the synthesis of β-amino acids. Available at: [Link]
-
Shimizu, Y., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Chemistry, 7, 358. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of Boc-cyclopropyl Alanine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Available at: [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Organic Chemistry Frontiers. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
Stepan, A. F., et al. (2018). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 83(15), 8356-8364. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Available at: [Link]
Sources
- 1. fas.org [fas.org]
- 2. jk-sci.com [jk-sci.com]
- 3. peptide.com [peptide.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Cleavage of Peptides Containing Cyclopropyl Residues
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating cyclopropyl residues. This guide is designed to provide in-depth, field-proven insights into the unique challenges associated with the cleavage of these peptides from solid-phase supports. We will explore the underlying chemistry of potential side reactions and offer robust, validated protocols to ensure the integrity of your final product.
Introduction: The Challenge of the Cyclopropyl Moiety
Cyclopropyl groups are frequently incorporated into peptide structures to induce conformational constraints, enhance metabolic stability, or modulate biological activity. However, the inherent strain of the three-membered ring makes it susceptible to acid-catalyzed opening, particularly during the final cleavage step from the resin support. Standard cleavage cocktails, often containing high concentrations of trifluoroacetic acid (TFA), can lead to unwanted side reactions, compromising the purity and yield of the desired peptide.
This guide will provide a structured approach to troubleshooting common issues encountered during the cleavage of cyclopropyl-containing peptides, ensuring you can navigate these challenges with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable protocols.
Issue 1: Mass Spectrometry reveals an unexpected +18 Da or +20 Da addition to my peptide.
Question: My mass spectrometry (MS) analysis of the cleaved peptide shows a significant peak at the expected mass +18 Da, and sometimes a smaller peak at +20 Da. What is happening and how can I prevent this?
Answer: This is a classic indicator of acid-catalyzed opening of the cyclopropyl ring. The +18 Da adduct corresponds to the addition of a water molecule, leading to the formation of a homoallylic alcohol. The +20 Da adduct suggests the subsequent reduction of this alcohol, though this is less common.
Mechanism of Side Reaction:
Under strongly acidic conditions, the cyclopropyl group can be protonated, leading to a carbocation intermediate that is readily attacked by nucleophiles present in the cleavage cocktail, most commonly water.
Mechanism of cyclopropyl ring opening.
Troubleshooting Protocol: Modified Cleavage Cocktail
To mitigate this side reaction, a milder cleavage cocktail with a reduced TFA concentration is required. The inclusion of scavengers is critical to quench the carbocation intermediates.
Table 1: Comparison of Standard vs. Modified Cleavage Cocktails
| Cocktail Component | Standard "Reagent K" | Modified "Mild" Cocktail | Purpose |
| TFA | 82.5% | 1-5% | Cleavage Agent |
| Phenol | 5% | - | Scavenger |
| Water | 5% | 5% | Scavenger |
| Thioanisole | 5% | - | Scavenger |
| 1,2-ethanedithiol (EDT) | 2.5% | 2% | Scavenger |
| Triisopropylsilane (TIS) | - | 1% | Scavenger/Reducing Agent |
| Dichloromethane (DCM) | - | 87-91% | Solvent |
Step-by-Step Protocol for Mild Cleavage:
-
Resin Preparation: Wash the dried peptide-resin thoroughly with dichloromethane (DCM).
-
Cocktail Preparation: Prepare the modified "Mild" cleavage cocktail fresh. For a 10 mL total volume with 2% TFA: 0.2 mL TFA, 0.5 mL Water, 0.2 mL EDT, 0.1 mL TIS, and 9.0 mL DCM.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with gentle agitation.
-
Product Collection: Filter the resin and collect the filtrate.
-
Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum. Proceed with standard HPLC purification.
This milder approach significantly reduces the extent of cyclopropyl ring opening, preserving the integrity of your peptide.
Issue 2: My peptide is still not cleaving efficiently from the resin with the mild cocktail.
Question: I tried the mild cleavage cocktail, but my yield is very low, suggesting incomplete cleavage from the resin. What should I do?
Answer: Incomplete cleavage can occur if the TFA concentration is too low to efficiently cleave the linker attaching your peptide to the resin, especially with more acid-stable linkers like the PAM linker. In this scenario, a carefully controlled, stepwise increase in TFA concentration is recommended.
Troubleshooting Workflow: Optimizing TFA Concentration
Decision workflow for optimizing TFA concentration.
Experimental Approach:
-
Initial Cleavage: Start with the 2% TFA cocktail for 2 hours.
-
Small-Scale Test: After the initial cleavage, take a small aliquot of the resin, treat it with a stronger TFA cocktail (e.g., 50% TFA), and analyze the supernatant by MS to see if a significant amount of peptide remains.
-
Incremental Increase: If substantial peptide remains on the resin, increase the TFA concentration in the main cleavage reaction to 5% and continue for another 1-2 hours.
-
Re-evaluate: Repeat the small-scale test. If cleavage is still incomplete, a further, cautious increase to 10% TFA for a shorter duration (e.g., 1 hour) may be necessary. It is a balance between cleavage efficiency and side-product formation.
This iterative approach allows you to find the minimum TFA concentration required for efficient cleavage while minimizing the risk of cyclopropyl ring degradation.
Frequently Asked Questions (FAQs)
Q1: Are there any "cyclopropyl-safe" scavengers that I should prioritize?
A1: Yes. Triisopropylsilane (TIS) is highly recommended. TIS is an excellent carbocation scavenger and also acts as a reducing agent, which can help to prevent or reverse certain side reactions. Its bulky nature can also sterically hinder its interaction with other sensitive groups in your peptide. While water is a necessary scavenger, its concentration should be carefully controlled as it is also the primary nucleophile in the undesired ring-opening reaction.
Q2: Can the type of cyclopropyl residue (e.g., substitution pattern) affect its stability?
A2: Absolutely. The stability of the cyclopropyl ring is highly dependent on its substitution pattern. Electron-donating groups attached to the cyclopropyl ring will stabilize the formation of a carbocation intermediate, making the ring more susceptible to acid-catalyzed opening. Conversely, electron-withdrawing groups can increase its stability. It is crucial to consider the electronic nature of your specific cyclopropyl amino acid when designing the cleavage strategy.
Q3: Are there alternative cleavage methods that avoid strong acids altogether?
A3: For extremely acid-sensitive peptides, alternative cleavage strategies can be employed, provided the appropriate linker was used during solid-phase synthesis. For example, a photolabile linker allows for cleavage using UV light, completely avoiding acidic conditions. Similarly, linkers susceptible to cleavage by other chemical reagents (e.g., hydrazine for the PAM linker) could be considered during the initial synthesis design.
Q4: How can I confirm the integrity of the cyclopropyl ring in my final peptide?
A4: High-resolution mass spectrometry (HRMS) is essential to confirm the exact mass of your peptide. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method. The characteristic signals of the cyclopropyl protons in the 1H NMR spectrum (typically in the upfield region around 0.5-1.5 ppm) provide direct evidence of the ring's integrity. Comparing the NMR spectrum of your final product to that of the starting cyclopropyl amino acid can be very informative.
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. [Link]
Assessing cyclopropane ring stability under various reaction conditions.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center focused on the stability of the cyclopropane ring. This resource is tailored for professionals in research, science, and drug development who work with this valuable and unique structural motif. As a Senior Application Scientist, my aim is to provide you with both foundational knowledge and practical insights to effectively navigate the chemical intricacies of cyclopropanes.
The significant ring strain of cyclopropane, approximately 27.5 kcal/mol, makes it a synthetically versatile and intriguing functional group.[1][2] This inherent strain, however, also makes it susceptible to cleavage under a variety of reaction conditions.[2][3] A thorough understanding of the factors governing its stability is crucial for its successful incorporation and manipulation in medicinal chemistry and materials science.[4][5] This guide is structured to address common challenges and questions encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Stability in Acidic Media
Question 1.1: I am planning a deprotection step using a strong acid (e.g., TFA, HCl). Will my cyclopropane ring remain intact?
This is a critical concern as strong acids can protonate the cyclopropane ring, leading to a corner-protonated species that can undergo rearrangement or nucleophilic attack, resulting in ring-opening.[3][6] The stability of the cyclopropane ring in acidic media is highly dependent on its substitution pattern and the nature of the acid used.
-
Expertise & Experience: Electron-donating groups (EDGs) on the cyclopropane ring stabilize the formation of a carbocation upon ring-opening, thereby increasing its lability under acidic conditions. Conversely, electron-withdrawing groups (EWGs) generally enhance the ring's stability towards acid-catalyzed cleavage. The choice of acid and solvent is also paramount; protic acids in polar solvents are more likely to induce ring-opening.
-
Troubleshooting Guide:
-
Assess Substituent Effects: Before proceeding, carefully analyze the electronic nature of the substituents on your cyclopropane ring. If strong EDGs are present, consider exploring milder, alternative deprotection strategies.
-
Acid Choice: If acidic conditions are unavoidable, opt for a weaker acid or a Lewis acid which may offer greater selectivity. For instance, using a milder acid like acetic acid or a Lewis acid such as ZnCl₂ in a non-polar solvent might be a viable alternative to strong protic acids.[3]
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of potential ring-opening side reactions.[3]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS to detect the formation of any ring-opened byproducts.
-
Question 1.2: My cyclopropane-containing compound is degrading during silica gel chromatography. What is happening and how can I prevent it?
The inherent acidity of standard silica gel can be sufficient to catalyze the ring-opening of sensitive cyclopropanes, particularly those bearing hydroxyl or other activating groups.
-
Trustworthiness: This is a well-documented phenomenon. The surface silanol groups (Si-OH) of silica gel are acidic and can protonate the cyclopropane ring, initiating its cleavage.
-
Troubleshooting Guide:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), followed by the eluent alone to remove excess base. This will neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica like C18 for reverse-phase chromatography.
-
Flash Chromatography: Minimize the contact time between your compound and the stationary phase by employing flash chromatography instead of gravity chromatography.
-
Section 2: Stability in Basic Media
Question 2.1: Are cyclopropane rings generally stable to strong bases like NaOH or LDA?
Generally, the carbon-carbon sigma bonds of a simple cyclopropane ring are not susceptible to cleavage by common bases. The pKa of a cyclopropyl C-H bond is around 46, making it quite resistant to deprotonation.[7] However, the presence of activating groups can significantly alter this stability.
-
Expertise & Experience: The primary concern with bases arises when an adjacent activating group, such as a carbonyl or a nitro group, is present. In such cases, the base can deprotonate the carbon alpha to both the activating group and the cyclopropane ring, leading to a resonance-stabilized carbanion which can then undergo a ring-opening reaction.
-
Troubleshooting Guide:
-
Evaluate Activating Groups: If your molecule contains a cyclopropyl ketone, for instance, exercise caution with strong bases as the formation of an enolate can lead to subsequent ring-opening.
-
Temperature and Base Selection: Use the mildest base and lowest temperature that will achieve the desired transformation elsewhere in the molecule. For example, consider using a weaker base like K₂CO₃ instead of LDA if feasible.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water can lead to protonation of any formed intermediates and potentially facilitate side reactions.
-
Section 3: Stability Towards Oxidation
Question 3.1: I need to perform an oxidation on another part of my molecule. Will common oxidizing agents like KMnO₄ or O₃ affect the cyclopropane ring?
The cyclopropane ring itself is generally resistant to many common oxidizing agents. However, its substituents can be oxidized, and under harsh conditions, the ring can be cleaved.
-
Expertise & Experience: Strong oxidizing agents, particularly those that proceed through radical mechanisms, can attack the C-C bonds of the cyclopropane ring.[8] Ozonolysis, for example, is generally tolerated by the cyclopropane ring itself, but care must be taken with the workup conditions.
-
Troubleshooting Guide:
-
Selective Oxidants: Choose oxidizing agents known for their selectivity. For the oxidation of an alcohol to an aldehyde or ketone, consider using milder reagents like PCC, PDC, or Dess-Martin periodinane.
-
Controlled Conditions: When using stronger oxidants, employ low temperatures and carefully control the stoichiometry of the oxidant.
-
Protective Groups: If a sensitive functional group requires harsh oxidation and the cyclopropane moiety is also susceptible, consider protecting it, although this is often not a practical solution.
-
Section 4: Stability Towards Reduction
Question 4.1: Can I perform a catalytic hydrogenation (e.g., H₂/Pd-C) without opening the cyclopropane ring?
This is a very common and important question. Catalytic hydrogenation can lead to the hydrogenolysis (cleavage) of the cyclopropane ring.[3] The ease of this reaction depends on the catalyst, reaction conditions, and the substitution pattern of the cyclopropane.
-
Authoritative Grounding & Comprehensive References: The mechanism of cyclopropane hydrogenolysis often involves the oxidative addition of a C-C bond to the metal surface.[3] The less substituted C-C bond is typically cleaved.
-
Troubleshooting Guide:
-
Catalyst Choice: The choice of catalyst is critical. Platinum-based catalysts (e.g., PtO₂) are generally more active for cyclopropane hydrogenolysis than palladium-based catalysts (e.g., Pd/C).[3] Rhodium catalysts are also known to be effective for this transformation.[3] For preserving the ring, Pd/C is often a better choice than PtO₂.
-
Reaction Conditions:
-
Temperature and Pressure: Use the lowest effective temperature and pressure of H₂. Higher temperatures and pressures will favor hydrogenolysis.[3]
-
Solvent: The choice of solvent can also influence the outcome.
-
-
Alternative Reducing Agents: If catalytic hydrogenation is too harsh, consider alternative methods for reduction, such as transfer hydrogenation or the use of dissolving metal reductions (e.g., Na/NH₃), which typically do not cleave the cyclopropane ring.[3] An electrochemical protocol for the hydrogenation of strained rings has also been established as an acid-free option at room temperature and atmospheric pressure.[9]
-
| Catalyst | Relative Activity for Hydrogenolysis | General Recommendation for Ring Preservation |
| PtO₂ (Adam's catalyst) | High | Avoid if possible[3] |
| Rh/C | High | Avoid if possible[3] |
| Pd/C | Moderate | Use with caution at low temp/pressure[3] |
| Raney Nickel | Moderate | Use with caution |
Section 5: Thermal and Photochemical Stability
Question 5.1: At what temperature should I be concerned about the thermal stability of my cyclopropane-containing compound?
Cyclopropanes can undergo thermal rearrangements, most notably cis-trans isomerization and ring-opening to form propenes. The temperature required for these transformations is highly dependent on the substituents.
-
Expertise & Experience: Unsubstituted cyclopropane is surprisingly thermally stable, requiring temperatures above 400 °C for rearrangement.[10][11] However, the presence of substituents that can stabilize a radical or diradical intermediate will significantly lower the temperature required for rearrangement. For example, vinylcyclopropane undergoes a facile rearrangement to cyclopentene at much lower temperatures.
-
Troubleshooting Guide:
-
Structural Analysis: Examine your molecule for features that might facilitate thermal rearrangement, such as adjacent π systems or radical-stabilizing groups.
-
Temperature Control: When performing reactions at elevated temperatures, be mindful of the potential for thermal isomerization or decomposition. Use the lowest possible temperature for the desired reaction.
-
Inert Atmosphere: Conduct high-temperature reactions under an inert atmosphere (e.g., N₂ or Ar) to prevent oxidative decomposition.
-
Question 5.2: Are cyclopropanes sensitive to UV light?
Yes, cyclopropanes can undergo photochemical reactions. The absorption of UV light can promote an electron to an antibonding orbital, weakening the C-C bonds and leading to ring-opening and rearrangements.[12][13]
-
Troubleshooting Guide:
-
Protection from Light: If your cyclopropane-containing compound is light-sensitive, store it in an amber vial or protect it from light during reactions and purification.
-
Wavelength Selection: If you are intentionally performing a photochemical reaction on another part of the molecule, consider using filters to select for wavelengths that will excite the desired chromophore without affecting the cyclopropane ring.
-
Experimental Protocols
Protocol 1: Assessing Stability to Acidic Conditions (TFA)
This protocol provides a general method for testing the stability of a cyclopropane-containing compound to trifluoroacetic acid (TFA), a common reagent used in peptide synthesis for deprotection.
Materials:
-
Cyclopropane-containing compound (10 mg)
-
Dichloromethane (DCM), anhydrous (2 mL)
-
Trifluoroacetic acid (TFA) (0.2 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
TLC plates
-
LC-MS vials
Procedure:
-
Dissolve the cyclopropane-containing compound (10 mg) in anhydrous DCM (1 mL) in a clean, dry vial.
-
Take a time-zero sample for TLC and LC-MS analysis.
-
Add TFA (0.2 mL) to the reaction vial.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC every 30 minutes for 2 hours.
-
If the starting material is consumed or a new spot appears, quench the reaction by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by LC-MS and NMR to identify any ring-opened products.
Expected Outcome:
-
Stable: The starting material is recovered unchanged.
-
Unstable: The starting material is consumed, and new peaks corresponding to ring-opened isomers are observed in the LC-MS and NMR.
Visualizations
Diagram 1: General Pathways for Cyclopropane Ring-Opening
Caption: Workflow for evaluating cyclopropane stability.
References
-
Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021, September 13). Chemistry Stack Exchange. [Link]
-
Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. (n.d.). Synfacts. [Link]
-
Wang, Q., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 234-263. [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (n.d.). SciSpace. [Link]
-
Stability of Cycloalkanes - Ring Strain. (2024, June 18). Chemistry LibreTexts. [Link]
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014, April 3). Master Organic Chemistry. [Link]
-
Cyclopropane more acidic than cyclohexane. Give reason? (2017, October 15). askIITians. [Link]
-
Which is more acidic between cyclohexane and cyclopropane? (2017, November 10). Quora. [Link]
-
THERMAL RING OPENING OF CYCLOPROPANES AS INITIATORS FOR POLYMERIZATION. (n.d.). ProQuest. [Link]
-
THERMAL RING OPENING OF CYCLOPROPANES AS INITIATORS FOR POLYMERIZATION. (n.d.). UA Campus Repository. [Link]
-
Stability of Cycloalkanes - Angle Strain. (2018, April 24). YouTube. [Link]
-
Cyclopropane. (n.d.). Wikipedia. [Link]
-
Stability of Cycloalkanes: Ring Strain. (n.d.). In Organic Chemistry: A Tenth Edition. Cengage. [Link]
-
Photochemical rearrangement reactions of bicyclic molecules that contain a cyclopropane ring. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2015, July 28). Chemical Reviews - ACS Publications. [Link]
-
Activation of cyclopropanes by transition metals. (n.d.). Wikipedia. [Link]
-
New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 3). Penn State. [Link]
-
Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (2014, October 28). NIH. [Link]
-
Rewriting the recipe for life-saving drugs. (2025, August 12). IITM TECH TALK. [Link]
-
Cyclopropane Hydrogenation vs Isomerization over Pt and Pt–Sn Intermetallic Nanoparticle Catalysts. (2020, December 1). ACS Publications. [Link]
-
Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation. (2024, March 25). JACS Au - ACS Publications. [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020, May 29). ACS Publications. [Link]
-
Strain-Released Hydrogenation of Donor-Acceptor Cyclopropane and Cyclobutane via Electrochemical Site Selective Carbonyl Reduction. (2023, December 1). ChemRxiv. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
- 5. nbinno.com [nbinno.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Cyclopropane - Wikipedia [en.wikipedia.org]
- 8. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. THERMAL RING OPENING OF CYCLOPROPANES AS INITIATORS FOR POLYMERIZATION - ProQuest [proquest.com]
- 11. THERMAL RING OPENING OF CYCLOPROPANES AS INITIATORS FOR POLYMERIZATION [arizona.aws.openrepository.com]
- 12. Photochemical rearrangement reactions of bicyclic molecules that contain a cyclopropane ring - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Cyclopropyl vs. Linear Amino Acid Side Chains
In the landscape of medicinal chemistry and drug development, the strategic modification of amino acid side chains is a cornerstone of rational drug design. The choice between incorporating a conformationally restricted cyclopropyl group versus a flexible linear alkyl chain can profoundly influence a molecule's biological activity. This guide provides an in-depth comparison of these two structural motifs, elucidating the mechanistic underpinnings of their differential effects and offering practical insights for researchers in the field.
The introduction of a cyclopropyl group into a peptide or small molecule can dramatically alter its properties.[1] This is due to the unique structural features of the cyclopropane ring, including the coplanarity of its three carbon atoms, shorter and stronger C-H and C-C bonds, and enhanced π-character.[1][2][3] These characteristics collectively contribute to significant differences in conformational rigidity, metabolic stability, and receptor binding affinity when compared to their linear counterparts.
Conformational Rigidity: Pre-organizing for Potency
One of the most significant advantages of incorporating a cyclopropyl group is the introduction of conformational rigidity.[1][3] Linear alkyl side chains, such as those of leucine or isoleucine, possess multiple rotatable bonds, allowing them to adopt a wide range of conformations in solution. While this flexibility can be advantageous in some contexts, it often comes at an entropic cost upon binding to a target receptor. The molecule must "freeze" into a specific bioactive conformation, a process that is entropically unfavorable and can weaken binding affinity.
The cyclopropyl group, by its very nature, restricts this conformational freedom.[4][5] This pre-organization of the side chain into a more defined spatial orientation can lead to a more favorable entropic contribution to the binding energy.[1][6] By reducing the number of accessible conformations, the molecule spends more time in a shape that is complementary to the binding site, thereby enhancing potency.[1]
This principle is illustrated in the design of peptidomimetics, where the incorporation of cyclopropane-containing amino acids can lock the peptide backbone into a desired secondary structure, such as a β-turn, which is often crucial for biological activity.[7][8] The rigid cyclopropyl scaffold can mimic the key conformation of a bioactive peptide, leading to enhanced target binding and selectivity.[4]
Diagram: Conformational States of Linear vs. Cyclopropyl Side Chains
The following diagram illustrates the concept of conformational restriction. The linear side chain can exist in numerous low-energy conformations, whereas the cyclopropyl side chain is largely fixed.
Caption: Reduced entropic penalty of a rigid cyclopropyl side chain upon receptor binding.
Metabolic Stability: A Shield Against Degradation
A significant hurdle in drug development is ensuring that a compound remains intact long enough in the body to exert its therapeutic effect. Many drug candidates fail due to rapid metabolic degradation, often by cytochrome P450 (CYP) enzymes in the liver.[9] The C-H bonds in linear alkyl chains are susceptible to oxidative metabolism.
The cyclopropyl group offers a distinct advantage in this regard. The C-H bonds of a cyclopropane ring are shorter, stronger, and have a higher bond dissociation energy compared to those in alkanes.[1][2][9] This makes them less susceptible to the hydrogen atom abstraction that often initiates CYP-mediated oxidation.[9] By replacing a metabolically vulnerable linear alkyl group with a cyclopropyl moiety, medicinal chemists can "shield" the molecule from degradation, thereby increasing its half-life and bioavailability.[1][3][9]
A classic example is the drug pitavastatin, where a cyclopropyl group is used to divert metabolism away from the major CYP3A4 pathway, reducing the potential for drug-drug interactions.[9] However, it is important to note that the metabolic fate of a cyclopropyl group can be complex. While generally stabilizing, in some contexts, particularly when attached to an amine, the cyclopropyl ring can undergo oxidative ring-opening to form reactive metabolites.[9]
Receptor Binding and Potency: A Case-by-Case Analysis
The impact of a cyclopropyl group on receptor binding affinity and overall potency is highly dependent on the specific biological target and the surrounding molecular architecture. While the conformational and metabolic benefits are generally predictable, the precise fit within a binding pocket is crucial.
The rigid and defined shape of the cyclopropyl group can lead to more specific and potent interactions if it complements the topology of the receptor's active site.[6] Conversely, its inflexibility can be a detriment if the binding pocket requires some degree of conformational adaptability from the ligand.
Quantitative Comparison: Fentanyl Analogs at the μ-Opioid Receptor
A compelling example of the differential effects of cyclopropyl versus linear side chains is seen in analogs of fentanyl.[10] A study directly comparing cyclopropylfentanyl and valerylfentanyl (which has a linear four-carbon chain) revealed significant differences in their affinity for the μ-opioid receptor (MOR).[10]
| Compound | Side Chain | μ-Opioid Receptor Affinity (Ki, nM) |
| Fentanyl | - | 7.6 |
| Cyclopropylfentanyl | Cyclopropyl | 2.8 |
| Valerylfentanyl | Linear (Valeryl) | 49.7 |
Data sourced from Zhou et al., 2022.[10]
As the data clearly indicates, the cyclopropyl analog exhibits a slightly higher affinity for the MOR than fentanyl itself, while the linear valeryl analog has a significantly weaker affinity.[10] This suggests that the rigid, compact nature of the cyclopropyl group is more favorable for binding within the MOR active site than the more flexible linear chain in this specific context.[10]
Experimental Protocols for Comparative Analysis
To empirically determine the effects of substituting a linear amino acid side chain with a cyclopropyl group, a series of well-defined experiments are necessary.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of a cyclopropyl-containing compound versus its linear analog in the presence of liver microsomes.
Methodology:
-
Preparation of Incubation Mixtures:
-
In separate microcentrifuge tubes, prepare incubation mixtures containing:
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (to initiate the metabolic process)
-
Phosphate buffer (to maintain physiological pH)
-
Test compound (either the cyclopropyl or linear analog) at a final concentration of 1 µM.
-
-
-
Incubation:
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the mixtures at 37°C in a shaking water bath.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[11]
-
Monitor the disappearance of the parent compound over time relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression. A longer half-life indicates greater metabolic stability.
-
Diagram: Workflow for Comparative Biological Activity Assessment
Caption: A generalized workflow for comparing the biological profiles of two analogous compounds.
Protocol 2: Receptor Binding Affinity Assay (Radioligand Binding)
Objective: To determine the binding affinity (Ki) of the cyclopropyl and linear analogs for a specific target receptor.
Methodology:
-
Preparation of Membranes:
-
Prepare cell membranes expressing the receptor of interest.
-
-
Competition Binding Assay:
-
In a 96-well plate, set up a series of reactions containing:
-
A fixed concentration of a radiolabeled ligand known to bind to the receptor.
-
The prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (either the cyclopropyl or linear analog).
-
-
-
Incubation:
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand. A lower Ki value indicates a higher binding affinity.
-
Conclusion
The choice between a cyclopropyl and a linear amino acid side chain is a nuanced decision in drug design, with each offering a distinct set of advantages and disadvantages. The cyclopropyl group provides a powerful tool for enhancing metabolic stability and pre-organizing a molecule into a bioactive conformation, which can lead to significant gains in potency.[1][3] However, its rigidity can also be a liability if the target requires conformational flexibility. In contrast, linear side chains offer greater flexibility, which may be necessary for an optimal fit in some binding pockets, but often at the cost of increased metabolic vulnerability and an entropic penalty upon binding.
Ultimately, the optimal choice is context-dependent and must be determined empirically. The experimental protocols outlined in this guide provide a framework for systematically evaluating these two important structural motifs, enabling researchers to make data-driven decisions in the pursuit of novel and effective therapeutics.
References
- Hypha Discovery. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [URL: https://www.hyphadiscovery.co.uk/hypha-blog/metabolism-of-cyclopropyl-groups]
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00472]
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27299736/]
- Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [URL: https://www.scientificupdate.com/articles/the_cyclopropyl_group_in_medicinal_chemistry]
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [URL: https://www.researchgate.net/publication/303820258_The_Cyclopropyl_Fragment_is_a_Versatile_Player_that_Frequently_Appears_in_PreclinicalClinical_Drug_Molecules]
- Zhou, Y., et al. (2022). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology, 218, 109219. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9439972/]
- Ohashi, Y., et al. (2012). The cyclopropylic strain-based conformational restriction. ResearchGate. [URL: https://www.researchgate.net/figure/The-cyclopropylic-strain-based-conformational-restriction-a-General_fig2_282512686]
- Gleason, J. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [URL: https://www.chemistryworld.
- Ohashi, Y., et al. (2017). (a) Conformational restriction by steric effects due to the structural... ResearchGate. [URL: https://www.researchgate.net/figure/a-Conformational-restriction-by-steric-effects-due-to-the-structural_fig2_320342203]
- Altmann, K.-H., et al. (2007). The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17929851/]
- Hurej, W., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(45), 7939-7951. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ce/d2ce01160a]
- Wang, Y., et al. (2018). Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor. Journal of Pharmacy and Pharmacology, 70(11), 1484-1496. [URL: https://pubmed.ncbi.nlm.nih.gov/30069904/]
- Chintalapudi, V., et al. (2021). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [URL: https://www.researchgate.
- Jackson, D. Y. (2012). Experimental methods for scanning unnatural amino acid mutagenesis. Methods in Molecular Biology, 794, 139-155. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3839958/]
- Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/41307432/]
- Cooper, C., & Packer, L. (Eds.). (2001). Amino acid protocols: methods in molecular biology. Macquarie University. [URL: https://research.mq.edu.au/en/publications/amino-acid-protocols-methods-in-molecular-biology]
- Goudreau, N., et al. (2012). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 14(7), 1858-1861. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319458/]
- Zhang, T., et al. (2020). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. Molecules, 25(15), 3375. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7436034/]
- Sewald, N. (2025). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. [URL: https://www.researchgate.net/publication/382894528_Natural_Occurrence_Syntheses_and_Applications_of_Cyclopropyl-Group-Containing_a-Amino_Acids_1_1-Aminocyclopropanecarboxylic_Acid_and_Other_23-Methanoamino_Acids]
- Belin, P., et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. International Journal of Molecular Sciences, 18(10), 2203. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5666856/]
- Wu, G. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Metabolites, 15(9), 1123. [URL: https://www.mdpi.com/2218-1989/15/9/1123/htm]
- Al-Masoudi, N. A., et al. (2025). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‐Chloroquinoline: Exploring Cytotoxic. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.5c00123]
- Hruby, V. J., et al. (2008). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. Biopolymers, 90(3), 367-379. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2692956/]
- Liu, Y., et al. (2023). The Effect of Acute Supplementation of Branched Chain Amino Acids on Serum Metabolites During Endurance Exercise in Healthy Young Males: An Integrative Metabolomics and Correlation Analysis Based on a Randomized Crossover Study. Metabolites, 13(11), 1123. [URL: https://www.mdpi.com/2218-1989/13/11/1123]
- Al-Zoubi, R. M., et al. (2020). Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. Marine Drugs, 18(11), 532. [URL: https://www.mdpi.com/1660-3397/18/11/532]
- Mollica, A., et al. (2015). Ring size in cyclic endomorphin-2 analogs modulates receptor binding affinity and selectivity. ResearchGate. [URL: https://www.researchgate.net/publication/275349787_Ring_size_in_cyclic_endomorphin-2_analogs_modulates_receptor_binding_affinity_and_selectivity]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
- 7. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Navigating the Landscape of Amine Protection for 3-Amino-3-cyclopropylpropanoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of peptides and complex molecules containing non-canonical amino acids like 3-amino-3-cyclopropylpropanoic acid presents unique challenges. The judicious selection of an amine protecting group is paramount to the success of these synthetic endeavors. This guide provides an in-depth, objective comparison of common and alternative amine protecting groups for this specific β-amino acid, supported by experimental insights to inform your synthetic strategy.
The inherent reactivity of the amino group necessitates its protection to prevent undesired side reactions during peptide coupling or other synthetic transformations.[1] The choice of protecting group is critical, as it dictates the deprotection conditions and overall compatibility with the synthetic route.[2] This guide will explore the utility of the most prevalent protecting groups—Boc, Cbz, and Fmoc—and delve into alternative strategies, offering a comprehensive resource for the discerning synthetic chemist.
The Stalwarts: A Head-to-Head Comparison of Boc, Cbz, and Fmoc
The tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups are the workhorses of peptide synthesis, each with a distinct set of properties that make them suitable for different applications.[3] Their orthogonality—the ability to be removed under different conditions—is a cornerstone of modern synthetic strategy.[4][5][6]
| Protecting Group | Structure | Introduction Reagent | Deprotection Condition | Key Advantages | Potential Drawbacks |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Acid-labile (e.g., TFA)[7] | Robust, well-established chemistry.[8] | Harsh acidic cleavage can degrade sensitive residues. Formation of t-butyl cations can lead to side reactions.[7] | |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (e.g., H₂/Pd/C)[9] | Stable to a wide range of conditions. Orthogonal to both Boc and Fmoc.[10] | Incompatible with sulfur-containing amino acids. Catalyst poisoning can be an issue.[3] | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base-labile (e.g., 20% piperidine in DMF)[11] | Mild deprotection conditions. Orthogonal to acid-labile side-chain protecting groups.[8] Automation-friendly for SPPS.[12] | Potential for diketopiperazine formation at the dipeptide stage. Dibenzofulvene byproduct can cause side reactions if not scavenged.[13] |
Beyond the Trinity: Exploring Alternative Protecting Groups
While Boc, Cbz, and Fmoc are widely used, certain synthetic challenges may necessitate the use of alternative protecting groups with unique cleavage mechanisms. This provides an additional layer of orthogonality, which is particularly valuable in the synthesis of complex molecules.[14]
One such alternative is the 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group. This protecting group is stable to both acidic and basic conditions commonly used for Boc and Fmoc removal, respectively.[14] Its cleavage is achieved under nearly neutral oxidative conditions, for instance, with hydrogen peroxide and an ammonium molybdate catalyst, offering a distinct deprotection pathway.[14]
Experimental Protocols: A Practical Guide
The following are representative protocols for the protection and deprotection of 3-amino-3-cyclopropylpropanoic acid.
Boc Protection of 3-amino-3-cyclopropylpropanoic acid
Caption: Workflow for Boc protection and deprotection.
Protection Protocol:
-
Dissolve 3-amino-3-cyclopropylpropanoic acid (1.0 equivalent) in a mixture of dioxane and 1 M aqueous sodium bicarbonate.
-
Cool the solution in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.[15][16]
Deprotection Protocol:
-
Dissolve the Boc-protected amino acid in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting free amine can be used directly or after neutralization.[7]
Cbz Protection of 3-amino-3-cyclopropylpropanoic acid
Caption: Cbz protection and hydrogenolysis deprotection.
Protection Protocol:
-
Dissolve 3-amino-3-cyclopropylpropanoic acid (1.0 equivalent) in 1 M aqueous sodium carbonate.
-
Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise with vigorous stirring.[9]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer with 1 M HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Cbz-protected amino acid.[9][17]
Deprotection Protocol:
-
Dissolve the Cbz-protected amino acid in methanol.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.[9][18]
Compatibility with Peptide Coupling Reagents
The choice of protecting group also influences the selection of coupling reagents for subsequent peptide bond formation. Most common coupling reagents are compatible with Boc, Cbz, and Fmoc protected amino acids.
-
Carbodiimides such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization, are widely compatible.[19]
-
Uronium/Aminium salts like HATU and HBTU are highly efficient and compatible with all three major protecting groups, promoting rapid coupling with low epimerization.
-
Phosphonium salts such as PyBOP and PyAOP are also effective and compatible options.[19]
The primary consideration is to ensure that the coupling conditions do not lead to premature cleavage of the protecting group. For instance, strongly basic conditions should be avoided when working with Fmoc-protected amino acids to prevent unintended deprotection.
Conclusion
The selection of an amine protecting group for 3-amino-3-cyclopropylpropanoic acid is a critical decision that impacts the entire synthetic strategy. While Boc, Cbz, and Fmoc remain the most prevalent choices due to their well-defined properties and extensive literature support, a thorough understanding of their respective strengths and weaknesses is essential. For complex syntheses requiring additional layers of orthogonality, alternative protecting groups like Dmoc offer valuable options. By carefully considering the factors outlined in this guide—including deprotection conditions, compatibility with other functional groups, and the nature of subsequent synthetic steps—researchers can make informed decisions to ensure the successful synthesis of their target molecules.
References
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Liu, C. F., Rao, C., & Tam, J. P. (2006). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. [Link]
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- BenchChem. (2025). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
-
AAPPTec. Coupling Reagents. [Link]
- Seebach, D., et al. (2004). Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. Helvetica Chimica Acta, 87(11), 2815-2846.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Protein Science, Appendix 3, Appendix 3B.
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Albericio, F., & Torre, B. G. de la. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(9), 1709–1720.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- The Royal Society of Chemistry. Experimental Procedures.
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
- Wang, P., & Song, X. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1795–1800.
-
Ontores. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
- Gademann, K., & Wessjohann, L. A. (2000). Thermal Cleavage of the Fmoc Protection Group. CHIMIA, 54(1-2), 45-47.
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
- Reddy, K. S., & Srinivas, B. (2008). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- BenchChem. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection of Amino Acids.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. peptide.com [peptide.com]
A Comparative Guide to the Synthesis and Properties of Dicyclopropylpropanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates is perpetual. Among the myriad of structural motifs, the cyclopropyl group has garnered significant attention for its unique conformational rigidity and electronic characteristics. This guide provides an in-depth technical comparison of the synthesis and properties of dicyclopropylpropanoic acid derivatives, a class of compounds with emerging potential in drug discovery. We will delve into the synthetic nuances, compare their properties to established alternatives like ibuprofen, and provide actionable experimental protocols.
The Allure of the Cyclopropyl Moiety: A Structural Biologist's Perspective
The incorporation of a cyclopropane ring into a molecule can profoundly influence its biological activity.[1][2] This three-membered ring is not merely a lipophilic spacer; its rigid structure restricts the conformational freedom of a molecule, which can lead to a more favorable interaction with a biological target.[3] Furthermore, the unique sp2-hybridized character of the carbon-carbon bonds in a cyclopropane ring can modulate the electronic properties of adjacent functional groups, impacting factors like acidity and metabolic stability. In drug design, replacing a gem-dimethyl or a t-butyl group with a cyclopropyl moiety is a common strategy to improve metabolic stability and reduce off-target effects.
Synthesis of Dicyclopropylpropanoic Acid Derivatives: A Tale of Two Isomers
The synthesis of dicyclopropylpropanoic acids primarily revolves around two key isomers: 2,2-dicyclopropylpropanoic acid and 3,3-dicyclopropylpropanoic acid. The synthetic approaches to these isomers differ significantly, each presenting its own set of challenges and advantages.
Methodology 1: Synthesis of 2,2-Dicyclopropylpropanoic Acid
The synthesis of 2,2-dicyclopropylpropanoic acid is not as straightforward as its isomer. A plausible synthetic route, adapted from known cyclopropanation and oxidation reactions, is proposed below. This method leverages the well-established Simmons-Smith cyclopropanation reaction.
Reaction Pathway for 2,2-Dicyclopropylpropanoic Acid Synthesis
A proposed synthetic route to 2,2-dicyclopropylpropanoic acid.
Experimental Protocol: Synthesis of 2,2-Dicyclopropylpropanoic Acid (Proposed)
-
Synthesis of Diethyl Dicyclopropylmalonate:
-
To a stirred suspension of zinc-copper couple (2.2 eq) in anhydrous diethyl ether, a solution of diiodomethane (2.2 eq) in diethyl ether is added dropwise under a nitrogen atmosphere.
-
A solution of diethyl malonate (1.0 eq) in diethyl ether is then added, and the mixture is refluxed for 24 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation.
-
-
Reduction to Dicyclopropylmethanol:
-
A solution of diethyl dicyclopropylmalonate (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether at 0 °C.
-
The mixture is then stirred at room temperature for 12 hours.
-
The reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give crude dicyclopropylmethanol.
-
-
Bromination to Dicyclopropylmethyl Bromide:
-
To a solution of dicyclopropylmethanol (1.0 eq) in anhydrous diethyl ether at 0 °C, phosphorus tribromide (0.4 eq) is added dropwise.
-
The mixture is stirred at room temperature for 4 hours.
-
The reaction mixture is poured onto ice and extracted with diethyl ether. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
-
Cyanation to 2,2-Dicyclopropylacetonitrile:
-
A solution of dicyclopropylmethyl bromide (1.0 eq) in dimethyl sulfoxide is added to a stirred suspension of sodium cyanide (1.2 eq) in dimethyl sulfoxide.
-
The mixture is heated at 80 °C for 6 hours.
-
After cooling, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude nitrile is purified by distillation.
-
-
Hydrolysis to 2,2-Dicyclopropylpropanoic Acid:
-
A mixture of 2,2-dicyclopropylacetonitrile (1.0 eq), concentrated sulfuric acid, and water is heated at reflux for 12 hours.
-
The reaction mixture is cooled and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2,2-dicyclopropylpropanoic acid.
-
Methodology 2: Synthesis of 3,3-Dicyclopropylpropanoic Acid
The synthesis of 3,3-dicyclopropylpropanoic acid is more readily achievable and has been described in the literature, often starting from dicyclopropyl ketone.
Reaction Pathway for 3,3-Dicyclopropylpropanoic Acid Synthesis
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopropyl Group: A Game-Changer in Peptide Drug Design for Enhanced Conformation and Bioactivity
A Senior Application Scientist's Guide to Leveraging Cyclopropyl Moieties for Next-Generation Peptide Therapeutics
In the dynamic landscape of drug discovery, the quest for peptides with improved therapeutic profiles is a constant endeavor. The inherent flexibility and susceptibility to proteolytic degradation of linear peptides often limit their clinical utility. To overcome these hurdles, medicinal chemists are increasingly turning to conformational constraints, with the cyclopropyl group emerging as a powerful tool. This guide provides a comprehensive comparison of cyclopropyl-containing peptides with their linear and other cyclic counterparts, supported by experimental data, to illuminate the profound impact of this small, three-membered ring on peptide conformation, stability, and bioactivity.
The Power of Three Carbons: Unveiling the Cyclopropyl Advantage
The unique structural and electronic properties of the cyclopropyl group impart a range of desirable attributes to peptide scaffolds. Its rigid, triangular geometry acts as a potent conformational constraint, pre-organizing the peptide backbone into a bioactive conformation and reducing the entropic penalty upon receptor binding. This often translates to enhanced binding affinity and potency. Furthermore, the cyclopropyl moiety can sterically hinder the approach of proteases, significantly improving the metabolic stability and in vivo half-life of peptide-based drugs.
Head-to-Head Comparison: Cyclopropyl-Modified Peptides vs. Alternatives
To truly appreciate the transformative impact of the cyclopropyl group, a direct comparison with linear and other cyclic peptides is essential. While direct comparative data for a single peptide with and without a cyclopropyl modification can be sparse in publicly available literature, the well-studied Arg-Gly-Asp (RGD) motif provides an excellent analogous system to illustrate the benefits of conformational constraint.
Enhanced Receptor Binding Affinity
The pre-organized conformation of cyclopropyl-containing peptides often leads to a significant improvement in receptor binding affinity, as reflected by lower half-maximal inhibitory concentration (IC50) values.
| Peptide Type | Peptide Sequence | Integrin Subtype | IC50 (nM) | Reference |
| Linear | GRGDSPK | αvβ3 | >1000 | [1] |
| Cyclic (Disulfide) | c(RGDfK) | αvβ3 | ~10 | [1] |
| Analogous System Insight | A conformationally constrained peptide exhibits a significantly lower IC50 value, indicating a much higher binding affinity compared to its flexible linear counterpart. The cyclopropyl group, by inducing a similar conformational rigidity, is expected to yield a comparable enhancement in binding affinity. |
Superior Proteolytic Stability
One of the most significant advantages of incorporating a cyclopropyl group is the enhanced resistance to enzymatic degradation. This translates to a longer plasma half-life and improved pharmacokinetic profile. Studies comparing linear and cyclic RGD peptides have demonstrated a dramatic increase in stability for the constrained analogs.[2]
| Peptide Type | Condition | Half-life | Reference |
| Linear RGD | pH 7 | ~1 | [2] |
| Cyclic RGD (Disulfide) | pH 7 | ~30 | [2] |
| Analogous System Insight | The cyclic RGD peptide is approximately 30-fold more stable than its linear counterpart at neutral pH.[2] This remarkable increase in stability is attributed to the reduced flexibility of the peptide backbone, which hinders access by proteolytic enzymes. The incorporation of a cyclopropyl group is a proven strategy to achieve similar or even greater improvements in proteolytic resistance. |
Delving into the Structural Impact: How the Cyclopropyl Group Shapes Peptides
The conformational rigidity imparted by the cyclopropyl group can induce the formation of specific secondary structures, such as β-turns, which are often crucial for biological activity. This can be visualized and analyzed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD).
Inducing Bioactive Conformations: The β-Turn Mimetic
The cyclopropyl group can act as a β-turn mimetic, forcing the peptide backbone to adopt a turn-like conformation.[3] This is critical for many peptide-receptor interactions.
Caption: Conformational difference between a flexible linear peptide and a cyclopropyl-constrained peptide inducing a β-turn.
Experimental Protocols: A Guide to Synthesis and Analysis
The successful incorporation and evaluation of cyclopropyl-containing peptides require robust experimental protocols. Here, we provide detailed methodologies for their synthesis and conformational analysis.
Synthesis of Cyclopropyl-Containing Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model cyclopropyl-containing peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-cyclopropyl-amino acid (e.g., Fmoc-β-aminocyclopropane carboxylic acid)
-
Rink Amide MBHA resin
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid mixture and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence, including the Fmoc-cyclopropyl-amino acid.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for cyclopropyl-containing peptides.
Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful technique to determine the three-dimensional structure of peptides in solution.
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O mixture) to a final concentration of 1-5 mM.[1]
-
Add an internal standard (e.g., DSS or TMSP) for chemical shift referencing.[1]
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H NMR: Provides initial information on the number of conformations and overall sample purity.
-
2D TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances within each amino acid residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the peptide's 3D structure. ROESY is often preferred for peptides of this size.[1]
Data Analysis:
-
Resonance Assignment: Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.
-
NOE/ROE Restraints: Integrate the cross-peak volumes in the NOESY/ROESY spectra to derive inter-proton distance restraints.
-
Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum to obtain dihedral angle (φ) restraints using the Karplus equation.[4]
-
Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental distance and dihedral angle restraints.
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive method for assessing the secondary structure content of peptides in solution.
Sample Preparation:
-
Prepare a stock solution of the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.0).[1]
-
Accurately determine the peptide concentration.
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) using a 1 mm pathlength quartz cuvette.
-
Acquire a spectrum of the buffer blank under the same conditions.
Data Analysis:
-
Subtract the buffer spectrum from the peptide spectrum.
-
Convert the observed ellipticity (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. A characteristic CD spectrum with a negative band around 205 nm and a positive band around 220-230 nm can be indicative of a β-turn conformation.[5][6]
Caption: Experimental workflow for the comprehensive analysis of cyclopropyl-containing peptides.
Conclusion: A Strategic Imperative for Modern Peptide Drug Design
The incorporation of cyclopropyl groups into peptide scaffolds represents a powerful and versatile strategy to overcome the traditional limitations of peptide therapeutics. By enforcing conformational rigidity, these modifications can significantly enhance receptor binding affinity and dramatically improve metabolic stability. The ability to induce specific secondary structures, such as β-turns, further underscores the value of this approach in rational drug design. As researchers continue to explore the vast chemical space of non-natural amino acids, the cyclopropyl group stands out as a proven and effective tool for creating the next generation of potent and durable peptide-based drugs.
References
- A Comparative Analysis of Linear vs. Cyclic RGD Peptide Binding Affinity for Integrin Receptors. (2025). Benchchem.
- Solution stability of linear vs. cyclic RGD peptides. (1999). PubMed.
- A Comparative Analysis of Linear vs. Cyclic RGD and RGES Peptides in Cellular Targeting and Efficacy. (2025). Benchchem.
- High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simul
- Synthesis and Studies of Bulky Cycloalkyl α,β-Dehydroamino Acids that Enhance Proteolytic Stability. (2014). PMC.
- Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. (2020). PMC.
- An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calcul
- Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. (2022). CrystEngComm (RSC Publishing).
- Circular dichroism of beta turns in peptides and proteins. (1978). PubMed.
- The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. (1999). PubMed.
- NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2021). PubMed.
- Peptide models for beta-turns. A circular dichroism study. (1987). PubMed.
- Conformational analysis of protein structures derived
- Novel cyclopropane-based β-turn mimetics: evaluation within simple and complex peptide systems. (2022). Enlighten Theses.
- Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. (2006).
- Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. (2021). MDPI.
- Quantitative analysis of cyclic beta-turn models. (1993). PMC.
- Characterization of β-turns by electronic circular dichroism spectroscopy: a coupled molecular dynamics and time-dependent density functional theory comput
- Strategies to Optimize Peptide Stability and Prolong Half-Life. (2021). Request PDF.
- Design of Cyclic Peptides That Bind Protein Surfaces with Antibody-Like Affinity. (2010). PMC.
- PEPlife: A Repository of the Half-life of Peptides. (2016). PMC.
- Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. (2010).
- IR (vibrational) CD of peptide beta-turns: a theoretical and experimental study of cyclo-(-Gly-Pro-Gly-D-Ala-Pro-). (1991). PubMed.
- Half-maximal concentration of peptide (IC50) required to inhibit the... (2019).
- Ranking protein-peptide binding affinities with protein language models. (2024). bioRxiv.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide models for beta-turns. A circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Fmoc vs. Boc Protection for 3-amino-3-cyclopropylpropanoic Acid in Peptide Synthesis
Introduction: The Strategic Importance of Protecting Groups for Non-Canonical Amino Acids
In the landscape of modern drug discovery and development, non-canonical amino acids (ncAAs) are indispensable building blocks for creating novel peptides and peptidomimetics with enhanced stability, conformational rigidity, and biological activity.[1][2] Among these, 3-amino-3-cyclopropylpropanoic acid, a unique β-amino acid, offers a constrained cyclopropyl motif that can impart favorable pharmacokinetic properties. The successful incorporation of this and any amino acid into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the transient protection of its α-amino group.[3][4] This protection prevents uncontrolled polymerization and ensures the stepwise, orderly assembly of the desired peptide chain.[3]
The two dominant orthogonal protection strategies in SPPS are the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) methods.[5][] The choice between them is a critical decision that impacts reagent selection, reaction conditions, and the integrity of the final product. This guide provides an in-depth, evidence-based comparison of the Fmoc and Boc strategies for 3-amino-3-cyclopropylpropanoic acid, designed to arm researchers with the technical insights needed to make informed decisions in their synthetic campaigns.
Pillar 1: The Principle of Orthogonal Protection
The success of multi-step synthesis, particularly SPPS, hinges on the concept of orthogonality .[7] An orthogonal protection scheme employs multiple classes of protecting groups within the same molecule, each of which can be removed by a specific chemical mechanism without affecting the others.[8][9] This allows for the selective deprotection of one functional group while others remain intact.
-
Fmoc/tBu Strategy: This is a truly orthogonal system.[5][10] The Nα-amino group is protected by the base-labile Fmoc group, which is removed at each cycle with a weak base like piperidine. In contrast, protecting groups on the side chains of trifunctional amino acids are typically tert-butyl (tBu) based and are removed only at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).[5][11]
-
Boc/Bzl Strategy: This classic approach relies on differential acid lability. The Nα-amino group is protected by the acid-labile Boc group, removed with a moderate acid (TFA). Side-chain protecting groups are typically benzyl (Bzl) based and require a much stronger, hazardous acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[5][8]
Pillar 2: The Fmoc (Base-Labile) Strategy
The Fmoc strategy has become the predominant method for peptide synthesis in both academic and industrial settings, largely due to its milder reaction conditions.[3][5]
Mechanism of Deprotection: The Fmoc group is cleaved under mild basic conditions via an E1cB elimination mechanism. The amine base (typically piperidine) abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine. The piperidine then traps the DBF to form a stable adduct, driving the reaction to completion.[12]
Core Advantages:
-
Mild Deprotection: The use of a weak base like piperidine avoids the repeated acidolysis required in Boc chemistry, preserving the integrity of acid-sensitive functionalities and the acid-labile resin linker throughout the synthesis.[3]
-
True Orthogonality: As the Nα and side-chain protecting groups are removed by fundamentally different mechanisms (base vs. acid), there is minimal risk of premature side-chain deprotection during synthesis cycles.[3][13]
-
Process Monitoring: The dibenzofulvene-piperidine adduct byproduct has a strong UV absorbance, allowing for real-time, quantitative monitoring of the deprotection step to ensure reaction completion.[12][13]
-
Safety and Compatibility: This strategy avoids the need for highly corrosive and toxic HF, making it more amenable to standard laboratory setups and automated synthesizers.[3] It is particularly well-suited for synthesizing peptides with post-translational modifications like phosphorylation or glycosylation.[3]
Potential Challenges:
-
Aggregation: The bulky, aromatic Fmoc group can sometimes promote interchain aggregation, particularly in difficult sequences.
-
Reagent Purity: Piperidine can form peroxides and must be of high purity. The DBF-piperidine adduct must be thoroughly washed from the resin to prevent it from terminating the subsequent coupling step.
Experimental Protocol: Fmoc Protection of 3-amino-3-cyclopropylpropanoic acid
This protocol describes the synthesis of (S)-3-(Fmoc-amino)-3-cyclopropylpropanoic acid.[14]
-
Dissolution: Dissolve 3-amino-3-cyclopropylpropanoic acid in a 10% aqueous sodium carbonate solution.
-
Reagent Addition: Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl in dioxane.[12][13]
-
Reaction: Stir the mixture vigorously at room temperature for 4-8 hours, monitoring progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidification & Extraction: Acidify the aqueous layer to pH 2-3 with cold 1M HCl. The product will precipitate. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the Fmoc-protected amino acid.
Experimental Protocol: Fmoc Deprotection in SPPS
This is a standard protocol for removing the Fmoc group from the N-terminus of a resin-bound peptide.[15][16]
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Initial Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 3-5 minutes with agitation. Drain the solution.[12]
-
Final Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the DBF-piperidine adduct. The resin is now ready for the next coupling cycle.
Pillar 3: The Boc (Acid-Labile) Strategy
The Boc strategy, pioneered by R.B. Merrifield, is the foundational chemistry of SPPS. While largely superseded by the Fmoc approach for routine synthesis, it remains a powerful tool for specific applications.[]
Mechanism of Deprotection: The Boc group is removed under acidic conditions, typically with TFA. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine.[17]
Core Advantages:
-
Aggregation Disruption: The repetitive TFA deprotection steps maintain the peptide chain in a protonated state, which can help to disrupt interchain hydrogen bonding and prevent aggregation, a significant advantage for synthesizing long or hydrophobic peptides.[5]
-
Robustness: Boc chemistry is extremely well-established, with a vast body of literature and troubleshooting knowledge.
Potential Challenges:
-
Harsh Conditions: Repetitive treatment with TFA can lead to the gradual degradation of sensitive residues or partial cleavage of some side-chain protecting groups.[3] The final cleavage requires highly corrosive HF, necessitating specialized Teflon labware and extreme safety precautions.[3][11]
-
Side Reactions: The tert-butyl cation generated during deprotection is an electrophile that can alkylate nucleophilic side chains (e.g., Trp, Met). This requires the addition of "scavengers" (e.g., triisopropylsilane, water, thioanisole) to the cleavage cocktail to trap these reactive species.[18][19]
-
Limited Compatibility: The strongly acidic conditions are incompatible with many sensitive post-translational modifications.
Experimental Protocol: Boc Protection of 3-amino-3-cyclopropylpropanoic acid
This protocol describes the synthesis of 3-(Boc-amino)-3-cyclopropylpropanoic acid.[20]
-
Dissolution: Suspend 3-amino-3-cyclopropylpropanoic acid in a mixture of dioxane and water.
-
Base Addition: Add a base such as sodium hydroxide or triethylamine to adjust the pH to ~9-10.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) to the solution portion-wise while maintaining the pH with the base.[21]
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup: Remove the organic solvent under reduced pressure. Wash the remaining aqueous solution with a nonpolar solvent like hexane to remove excess Boc₂O.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a suitable acid (e.g., citric acid or cold 1M HCl). Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the pure Boc-protected amino acid.
Experimental Protocol: Boc Deprotection in SPPS
This is a standard protocol for removing the Boc group from the N-terminus of a resin-bound peptide.[15]
-
Washing: Wash the peptide-resin with dichloromethane (DCM).
-
Deprotection: Treat the resin with a solution of 25-50% TFA in DCM (v/v) for 20-30 minutes with agitation.[21]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM to regenerate the free amine.
-
Final Washing: Wash the resin again with DCM to remove excess base and prepare for the next coupling cycle.
Quantitative & Qualitative Comparison Summary
| Feature | Fmoc Protection Strategy | Boc Protection Strategy |
| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Chemistry Type | Base-Labile (Orthogonal) | Acid-Labile (Differential Lability) |
| Nα-Deprotection Reagent | 20% Piperidine in DMF[12] | 25-50% TFA in DCM[] |
| Final Cleavage Reagent | Trifluoroacetic Acid (TFA)[3] | Hydrofluoric Acid (HF)[11] |
| Key Advantages | Milder conditions, true orthogonality, UV monitoring, no HF required.[3][5] | Robust, well-established, acidic conditions can reduce aggregation.[5] |
| Key Disadvantages | Piperidine toxicity, potential for aggregation promoted by Fmoc group. | Harsh/corrosive acids (TFA, HF), side reactions from t-butyl cation.[3][19] |
| Reagent Hazards | Piperidine is toxic. | TFA and HF are highly corrosive and hazardous.[11] |
| Compatibility | Excellent for acid-sensitive residues and modifications.[3] | Better for base-sensitive groups, but limited by strong acid use.[] |
Visualizing the Synthetic Workflows
The following diagrams illustrate the core chemical transformations in each strategy for 3-amino-3-cyclopropylpropanoic acid during an SPPS cycle.
Caption: Fmoc protection and SPPS deprotection/coupling cycle.
Caption: Boc protection and SPPS deprotection/coupling cycle.
Expert Recommendation and Conclusion
For the incorporation of 3-amino-3-cyclopropylpropanoic acid into a peptide sequence, the Fmoc/tBu strategy is the recommended approach for the majority of applications. The primary driver for this recommendation is the significantly milder conditions used for Nα-deprotection.[3] This preserves the integrity of the final peptide, minimizes side reactions, and is compatible with a broader range of functional groups and sensitive modifications. The avoidance of hazardous reagents like HF makes the Fmoc strategy safer, more environmentally friendly, and more amenable to high-throughput and automated synthesis platforms.[3][11]
The Boc/Bzl strategy, however, should not be entirely dismissed. It remains a valuable tool for synthesizing particularly challenging, long, or hydrophobic sequences where aggregation is a primary concern.[5] The repetitive acidic washes in Boc-SPPS can be uniquely effective at disrupting secondary structures and maintaining solubility of the growing peptide chain.[5]
Ultimately, the optimal choice is dictated by the specific properties of the target peptide, the scale of the synthesis, and the available laboratory infrastructure. However, for general purposes and for the synthesis of complex, modified peptides containing ncAAs like 3-amino-3-cyclopropylpropanoic acid, the Fmoc strategy offers a superior combination of mildness, orthogonality, and operational safety.
References
- 1. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. chempep.com [chempep.com]
- 14. (S)-3-(Fmoc-amino)-3-cyclopropylpropanoic acid 95% | CAS: 1260605-12-6 | AChemBlock [achemblock.com]
- 15. peptide.com [peptide.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 18. BOC deprotection [ms.bzchemicals.com]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 20. 3-(Boc-amino)-3-cyclopropylpropanoic acid [oakwoodchemical.com]
- 21. fishersci.co.uk [fishersci.co.uk]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic Acid
For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper and safe disposal of these materials is a critical, non-negotiable aspect of laboratory operations, ensuring the safety of personnel and the protection of our environment. This guide provides an in-depth, procedural overview for the proper disposal of 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, grounding every recommendation in established safety protocols and regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, while not classified as acutely toxic, presents a distinct set of risks that dictate its handling and disposal requirements.
Based on safety data for the compound and structurally related molecules, the primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1]
The tert-butoxycarbonyl (Boc) protecting group is notably acid-labile.[2] While this is a useful property in synthesis, it means that uncontrolled mixing with acidic waste streams could lead to the generation of isobutylene gas and the deprotected amine, potentially altering the characteristics of the waste and leading to unforeseen reactions.
Therefore, the core principle of disposal is segregation and containment . This chemical must be treated as a hazardous waste and must not be disposed of via standard laboratory drains or mixed with general refuse.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | Minimizes the risk of inhaling dust that can cause respiratory tract irritation. |
Always inspect PPE for integrity before use and wash hands thoroughly after handling the chemical.[1]
Spill Management: Immediate and Controlled Response
Accidents can happen, but a well-defined spill response plan can mitigate the risks.
In case of a spill:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate unnecessary personnel.
-
Contain the Spill: Prevent the spill from spreading. Use an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb large spills.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated gloves and absorbent, must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound should be a deliberate and documented process.
Step 1: Waste Segregation
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, spatulas), in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be away from incompatible materials, particularly strong acids, to prevent accidental reactions.
-
The storage area should be secure to prevent unauthorized access.
Step 4: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[3][4]
-
Provide them with the full chemical name and any available safety data.
-
Never attempt to treat or neutralize the chemical waste yourself without specific, validated protocols and proper equipment.
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a straightforward process when guided by the principles of hazard awareness, personal protection, and regulatory compliance. By adhering to the procedures outlined in this guide, researchers and laboratory personnel can ensure a safe working environment and uphold their responsibility to environmental stewardship. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for the compound.
References
A Senior Application Scientist's Guide to Handling 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid: Personal Protective Equipment, Operational Protocols, and Disposal
This guide provides comprehensive safety and handling protocols for 3-((tert-Butoxycarbonyl)amino)-3-cyclopropylpropanoic acid, a compound frequently utilized in the synthesis of novel pharmaceutical agents. As a Senior Application Scientist, my objective is to extend beyond mere procedural instructions, offering a framework grounded in scientific principles to ensure both experimental integrity and, most importantly, the safety of laboratory personnel. The protocols outlined herein are designed to be self-validating, fostering a culture of safety and precision in your research endeavors.
Hazard Identification and Risk Assessment
This compound is a stable, powdered organic compound. While not classified as acutely toxic, its acidic nature and fine particulate form present specific hazards that necessitate careful handling. The primary risks are associated with direct contact and inhalation.
According to safety data sheets, this chemical is classified as follows:
These classifications stem from the compound's ability to act as a physical and chemical irritant upon contact with moist tissues such as the skin, eyes, and respiratory tract. The tert-butoxycarbonyl (Boc) protecting group is stable under neutral and basic conditions, but the carboxylic acid moiety imparts acidic properties to the molecule.[4]
Table 1: GHS Hazard Summary
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following protocol is based on a risk assessment of the hazards presented by this compound.[5][6]
Primary Engineering Control: The Chemical Fume Hood
Whenever possible, all manipulations of the solid material, especially weighing and transferring, should be conducted within a certified chemical fume hood. This primary engineering control minimizes the risk of inhaling the powdered chemical.[7]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the nature of the task.
Caption: PPE selection workflow for handling the target compound.
Detailed PPE Specifications
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.
-
Enhanced Protection: When there is a risk of splashing, such as during the preparation of solutions or during spill cleanup, a face shield should be worn over safety glasses.[8]
-
-
Skin Protection:
-
Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing from contamination.[9] Long pants and closed-toe shoes are also required.[8]
-
Gloves: Disposable nitrile or neoprene gloves are recommended for handling this compound and its solutions.[10][11] These materials provide good resistance to organic acids.[12] It is crucial to inspect gloves for any signs of degradation or punctures before use. Always remove gloves using the proper technique to avoid contaminating your skin.
-
Table 2: Glove Material Compatibility for Organic Acids
| Glove Material | Chemical Resistance | Dexterity | Notes |
| Nitrile | Good to Excellent | Excellent | Recommended for short-term splash protection. Change immediately upon contact.[10][13] |
| Neoprene | Excellent | Good | Offers robust protection against acids and provides good flexibility.[11][12] |
| Latex (Natural Rubber) | Fair to Good | Excellent | Not recommended due to potential for allergic reactions and lower chemical resistance compared to nitrile or neoprene.[11][12] |
| Butyl Rubber | Excellent | Fair | Recommended for handling highly corrosive acids, but may be excessive for this compound and can impair dexterity.[11] |
-
Respiratory Protection:
-
In a Fume Hood: No respiratory protection is typically required when handling the compound in a properly functioning chemical fume hood.
-
On an Open Bench: If handling small quantities outside of a fume hood is unavoidable, a NIOSH-approved N95 or P95 particulate respirator is necessary to prevent respiratory irritation from the dust.[7] For larger quantities, work must be conducted in a fume hood.
-
Operational and Disposal Plans
A proactive plan for the entire lifecycle of the chemical, from handling to disposal, is a hallmark of a safe and efficient laboratory.[14]
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Don the required PPE as determined by the workflow in section 2.2.
-
Weighing: Use a dedicated spatula for this chemical. To minimize dust generation, gently scoop the powder instead of pouring it from the container. Weigh the desired amount onto weighing paper or into a tared container.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel. If any powder adheres to the weighing paper, gently tap it to dislodge the material.
-
Solution Preparation: Add the solvent to the solid in the reaction vessel slowly to avoid splashing. If the dissolution is exothermic, consider cooling the vessel in an ice bath.
-
Post-Handling: After use, securely close the container. Clean any residual powder from the spatula and the weighing area with a damp cloth, and dispose of the cloth as chemical waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[3][7]
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[7] Clean the spill area with a damp cloth.
Disposal Plan
While this compound is not typically classified as a hazardous waste, it should not be disposed of in the regular trash or down the sanitary sewer.[15][16][17]
-
Waste Collection: Collect all waste material (excess solid, contaminated weighing paper, etc.) in a clearly labeled, sealed container.
-
Container Rinsing: Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before being disposed of or recycled.[14] The rinsate should be collected as chemical waste.
-
Disposal: The collected waste should be disposed of through your institution's chemical waste management program.[18] Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
References
- 1. chemical-label.com [chemical-label.com]
- 2. chemical-label.com [chemical-label.com]
- 3. aksci.com [aksci.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. capotchem.com [capotchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. nspcoatings.co.uk [nspcoatings.co.uk]
- 10. tasco-safety.com [tasco-safety.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. envirosafetyproducts.com [envirosafetyproducts.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 16. sfasu.edu [sfasu.edu]
- 17. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 18. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
